Benitrobenrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C14H11N3O6 |
|---|---|
Poids moléculaire |
317.25 g/mol |
Nom IUPAC |
4-nitro-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11N3O6/c18-11-6-3-9(12(19)13(11)20)7-15-16-14(21)8-1-4-10(5-2-8)17(22)23/h1-7,18-20H,(H,16,21)/b15-7+ |
Clé InChI |
OQNGYRBQYWPKIC-VIZOYTHASA-N |
SMILES isomérique |
C1=CC(=CC=C1C(=O)N/N=C/C2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C(=O)NN=CC2=C(C(=C(C=C2)O)O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Foundational & Exploratory
Benitrobenrazide mechanism of action in cancer cells
An In-depth Technical Guide on the Core Mechanism of Action of Benitrobenrazide in Cancer Cells
Executive Summary
This compound (BNBZ) is a novel, orally active small-molecule inhibitor that shows significant promise as a therapeutic agent against various cancers.[1][2] Its primary mechanism of action is the selective and potent inhibition of Hexokinase 2 (HK2), a rate-limiting enzyme in the glycolytic pathway that is frequently overexpressed in tumor cells.[1][3] By directly binding to HK2, this compound disrupts cancer cell metabolism, leading to a cascade of anti-tumor effects, including the suppression of proliferation, induction of apoptosis, and cell cycle arrest.[2][3][4] This technical guide elucidates the core molecular mechanisms of this compound, presents quantitative efficacy data, details relevant experimental protocols, and visualizes the key signaling pathways involved in its anti-cancer activity.
Introduction: Targeting Cancer Metabolism via Hexokinase 2
Most cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen.[4] This metabolic shift provides rapidly proliferating cells with the necessary energy and biosynthetic precursors for growth.[4] Hexokinase 2 (HK2) catalyzes the first committed step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate.[1][5] HK2 is minimally expressed in most normal adult tissues but is significantly overexpressed in many human cancers, making it an attractive and promising target for cancer therapy.[1][4] Beyond its metabolic role, HK2 also confers a survival advantage to cancer cells by binding to the Voltage-Dependent Anion Channel 1 (VDAC1) on the outer mitochondrial membrane, a process which prevents the initiation of apoptosis.[4][6]
Core Mechanism of Action: Inhibition of Glycolysis
This compound was identified as a novel and selective HK2 inhibitor with nanomolar potency.[1][3] It directly binds to HK2, competitively inhibiting its enzymatic function.[3][4] This targeted inhibition blocks the initial, rate-limiting step of glycolysis, leading to several immediate metabolic consequences within the cancer cell.[1][3]
Key Metabolic Effects:
-
Decreased Glucose Uptake: By inhibiting glucose phosphorylation, this compound leads to a reduction in the overall glucose uptake by cancer cells.[3]
-
Reduced Lactate Production: The suppression of glycolysis results in a significant decrease in the production and secretion of lactate, a hallmark of the Warburg effect.[3]
-
Depletion of Intracellular ATP: The inhibition of the primary energy-producing pathway in cancer cells leads to a decline in intracellular ATP levels.[3]
Downstream Cellular Consequences of HK2 Inhibition
The metabolic stress induced by this compound triggers a series of downstream events that collectively inhibit tumor growth and survival.
Induction of the Intrinsic Apoptotic Pathway
This compound is a potent inducer of apoptosis in cancer cells.[1][2] The mechanism is tightly linked to the dual roles of its target, HK2. The HK2 enzyme, when bound to VDAC1 on the mitochondria, prevents the release of pro-apoptotic factors.[4][6] Inhibition of HK2 by this compound is believed to disrupt this protective interaction, thereby sensitizing the cell to apoptotic stimuli.[7] This leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c into the cytosol, and the subsequent activation of the caspase cascade, which executes programmed cell death.[8][9] Furthermore, treatment with this compound has been shown to increase the production of Reactive Oxygen Species (ROS), which can further damage mitochondria and amplify the apoptotic signal.[3]
Figure 1. Signaling pathway of this compound in cancer cells.
Inhibition of Cell Proliferation and Cell Cycle Arrest
By depleting the cell of energy and essential biosynthetic precursors, this compound effectively inhibits cancer cell proliferation.[1][3] Studies have demonstrated that this anti-proliferative effect is accompanied by an arrest of the cell cycle, specifically at the G1 phase.[4][10] This prevents cancer cells from progressing to the S phase, where DNA replication occurs, thereby halting their division.
Quantitative Efficacy Data
This compound has demonstrated potent activity both in enzymatic assays and against a variety of cancer cell lines.
Table 1: In Vitro Inhibitory Activity of this compound
| Target / Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Enzymatic Activity | |||
| Hexokinase 2 (HK2) | - | 0.53 µM | [10] |
| Cell Viability | |||
| SW480 | Colorectal Cancer | 7.13 µM | [10] |
| HepG2 | Liver Cancer | 15.0 µM | [10] |
| SW1990 | Pancreatic Cancer | 24.0 µM | [10] |
| MIA PaCa-2 | Pancreatic Cancer | Not specified | [10] |
| HUH7 | Liver Cancer | 57.1 µM | [10] |
Preclinical In Vivo Efficacy
The anti-tumor effects of this compound have been validated in preclinical animal models. Oral administration of the compound has been shown to effectively inhibit tumor growth in xenograft models.[1][2]
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Cancer Type | Dosage | Outcome | Reference |
| SW1990 | Pancreatic Cancer | 75 - 150 mg/kg (p.o., daily) | Significant inhibition of tumor growth | [10][11] |
| SW480 | Colorectal Cancer | 75 - 150 mg/kg (p.o., daily) | Significant inhibition of tumor growth | [10][11] |
Detailed Experimental Methodologies
The following sections describe representative protocols for the key experiments used to characterize the mechanism of action of this compound.
Figure 2. Experimental workflow for evaluating this compound.
HK2 Enzymatic Assay
This assay quantifies the inhibitory effect of this compound directly on HK2 enzyme activity.
-
Reaction Setup: A coupled enzyme assay is used. The reaction mixture contains recombinant human HK2, ATP, and glucose in a suitable buffer (e.g., Tris-HCl). The production of glucose-6-phosphate is coupled to the reduction of NAD⁺ to NADH by glucose-6-phosphate dehydrogenase, which is also included in the mixture.
-
Inhibitor Addition: this compound is added at various concentrations to the reaction wells. A control with vehicle (e.g., DMSO) is run in parallel.
-
Initiation and Measurement: The reaction is initiated by the addition of glucose. The rate of NADH production is measured spectrophotometrically by monitoring the increase in absorbance at 340 nm over time.
-
Data Analysis: The rate of reaction at each inhibitor concentration is normalized to the control. The IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression.
Cell Viability (MTT) Assay
This protocol determines the concentration of this compound required to inhibit the growth of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., SW480, SW1990) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound. Control wells receive medium with vehicle only. Cells are incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Cell viability is expressed as a percentage relative to the vehicle-treated control. The IC₅₀ value is determined from the dose-response curve.
Apoptosis Assay via Annexin V/PI Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V Binding Buffer. Annexin V-FITC and Propidium Iodide (PI) are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are scored as late apoptotic/necrotic.
Animal Xenograft Study
This in vivo model assesses the anti-tumor efficacy of this compound.
-
Cell Implantation: Approximately 5-10 million SW480 or SW1990 cancer cells are suspended in Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., SCID or nude mice).[1]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Mice are randomized into control and treatment groups. The treatment group receives daily oral administration of this compound (e.g., 75 or 150 mg/kg), while the control group receives the vehicle.[10][11]
-
Monitoring: Tumor volume and mouse body weight are measured every 2-3 days for the duration of the study (e.g., 20 days).[10]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further histological or molecular analysis.
Conclusion and Future Directions
This compound represents a highly promising therapeutic candidate that targets a fundamental aspect of cancer cell biology—altered metabolism. Its specific inhibition of HK2 effectively blocks glycolysis, leading to robust anti-proliferative and pro-apoptotic effects in a variety of cancer models. The comprehensive data gathered from in vitro and in vivo studies underscore its potential as a potent anti-cancer agent. Future research should focus on its clinical development, including Phase I trials to establish safety and pharmacokinetics in humans, as well as exploring its efficacy in combination with other standard-of-care chemotherapies or targeted agents to overcome potential resistance mechanisms.
References
- 1. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biomedres.us [biomedres.us]
- 7. Hexokinase 2 promotes tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
Benitrobenrazide's Primary Cellular Target: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benitrobenrazide (BNBZ) is a potent and selective small molecule inhibitor of Hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway. By directly targeting HK2, this compound disrupts cancer cell metabolism, leading to the inhibition of glycolysis, induction of apoptosis, and cell cycle arrest at the G1 phase. This guide provides a comprehensive overview of the cellular and molecular mechanisms of this compound, detailing its primary target, downstream signaling effects, and methodologies for its investigation.
Primary Cellular Target: Hexokinase 2 (HK2)
This compound has been identified as a direct inhibitor of Hexokinase 2 (HK2), an isozyme of hexokinase that is frequently overexpressed in various cancer types and plays a pivotal role in the Warburg effect.[1] this compound exhibits high selectivity for HK2 over other hexokinase isoforms.
Quantitative Data: Inhibitory Activity
The inhibitory potency of this compound against hexokinase isoforms and its cytotoxic effects on various cancer cell lines are summarized below.
| Target/Cell Line | IC50 (µM) | Reference |
| Enzymatic Assay | ||
| Hexokinase 2 (HK2) | 0.53 | [1] |
| Hexokinase 1 (HK1) | 2.20 | [1] |
| Glucokinase (HK4) | 4.17 | [1] |
| Cell Viability Assay | ||
| SW480 (Colon Cancer) | 7.13 | [2] |
| SW1990 (Pancreatic Cancer) | 24 | [2] |
| HepG2 (Liver Cancer) | 15.0 | [2] |
| HUH7 (Liver Cancer) | 57.1 | [2] |
Molecular Mechanism and Signaling Pathways
This compound's inhibition of HK2 initiates a cascade of downstream cellular events, primarily impacting glycolysis, apoptosis, and cell cycle progression.
Inhibition of Glycolysis
By inhibiting HK2, this compound blocks the first rate-limiting step of glycolysis, the conversion of glucose to glucose-6-phosphate. This leads to a reduction in ATP production and an accumulation of reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[1]
Logical Relationship of this compound's Core Mechanism
Caption: this compound inhibits HK2, leading to decreased glycolysis and subsequent effects.
Induction of Apoptosis
Inhibition of HK2 by this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, followed by the activation of caspase-3 and ultimately, apoptosis.
Apoptosis Signaling Pathway
References
An In-depth Technical Guide to the Discovery and Synthesis of Benitrobenrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Benitrobenrazide, a novel and selective inhibitor of Hexokinase 2 (HK2). The information is intended for researchers, scientists, and professionals involved in drug development and cancer metabolism research.
Discovery of this compound
This compound (BNBZ) was identified as a potent and selective inhibitor of Hexokinase 2 (HK2) through a structure-based virtual ligand screening approach.[1][2] This computational method is instrumental in modern drug discovery for identifying potential drug candidates from large compound libraries by predicting their binding affinity to a biological target, in this case, the active site of the HK2 enzyme.
The discovery process for this compound likely involved the following key stages:
-
Target Identification and Validation: HK2 was selected as a promising target for cancer therapy due to its overexpression in many cancer types and its crucial role in the high glycolytic rate of tumor cells, a phenomenon known as the Warburg effect.
-
Homology Modeling and Active Site Analysis: A three-dimensional structure of the HK2 protein, likely a homology model or a crystal structure, was used to define the geometry and chemical properties of the glucose-binding pocket.
-
Virtual Screening: A large library of chemical compounds was computationally docked into the active site of HK2. The screening process filtered for molecules with favorable predicted binding energies and interactions with key amino acid residues within the active site.
-
Hit Identification and In Vitro Validation: this compound emerged as a promising "hit" from the virtual screening. It was subsequently synthesized and tested in biochemical assays to confirm its inhibitory activity against HK2.
Synthesis of this compound
This compound is a Schiff base, synthesized through the condensation of 2,3,4-trihydroxybenzaldehyde and 4-nitrobenzohydrazide.[2][3] The synthesis is a straightforward and efficient process.
Experimental Protocol: Synthesis of this compound
Materials:
-
2,3,4-trihydroxybenzaldehyde
-
4-nitrobenzohydrazide
-
Ethanol (absolute)
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of 4-nitrobenzohydrazide in 30 mL of absolute ethanol. Gentle heating may be required to achieve complete dissolution.
-
To this solution, add 1 mmol of 2,3,4-trihydroxybenzaldehyde.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.
-
Equip the flask with a condenser and reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A solid precipitate of this compound should form.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, to yield pure this compound.[4][5]
Quantitative Data
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| Hexokinase 2 (HK2) | Enzyme Inhibition Assay | 0.53 µM | [1] |
| HepG2 (Hepatocellular Carcinoma) | Cell Viability Assay | 15.0 µM | [1] |
| HUH7 (Hepatocellular Carcinoma) | Cell Viability Assay | 57.1 µM | [1] |
| SW1990 (Pancreatic Adenocarcinoma) | Cell Viability Assay | 24 µM | [1] |
| SW480 (Colorectal Adenocarcinoma) | Cell Viability Assay | 7.13 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Xenograft Model | Dosage | Administration Route | Treatment Duration | Outcome | Reference |
| SW1990 | 75-150 mg/kg | Oral (p.o.), once daily | 20 days | Antitumor effect observed | [1] |
| SW480 | 75-150 mg/kg | Oral (p.o.), once daily | 20 days | Inhibited tumor growth | [1] |
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by directly targeting and inhibiting Hexokinase 2, the rate-limiting enzyme in the glycolytic pathway.[2] By inhibiting HK2, this compound disrupts the high glucose metabolism that cancer cells rely on for energy production and biosynthesis. This leads to a reduction in glycolysis, induction of apoptosis, and inhibition of cancer cell proliferation.[2]
Glycolysis Pathway Inhibition
The following diagram illustrates the central role of HK2 in glycolysis and the point of inhibition by this compound.
Induction of Apoptosis
In many cancer cells, HK2 binds to the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane. This interaction prevents the release of pro-apoptotic factors like cytochrome c, thereby inhibiting apoptosis. By inhibiting HK2, this compound may disrupt this interaction, leading to the induction of apoptosis.
Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound.
Hexokinase 2 (HK2) Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of HK2 and the inhibitory effect of this compound.
Principle: HK2 catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) to produce NADH, which reduces a colorless probe to a colored product. The absorbance of the colored product is proportional to the HK2 activity.
Materials:
-
Recombinant Human Hexokinase 2
-
HK Assay Buffer
-
Glucose (Substrate)
-
ATP (Co-substrate)
-
G6PDH
-
NAD+
-
Colorimetric Probe (e.g., WST-8)
-
This compound (Test Compound)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing HK assay buffer, glucose, ATP, G6PDH, NAD+, and the colorimetric probe.
-
Add the test compound (this compound at various concentrations) and a vehicle control to separate wells of the 96-well plate.
-
Add the recombinant HK2 enzyme to all wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Measure the absorbance at the appropriate wavelength for the colorimetric probe (e.g., 450 nm for WST-8).
-
Calculate the percentage of HK2 inhibition by comparing the absorbance in the wells with this compound to the vehicle control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HepG2, SW480)
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.
-
Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.
In Vivo Xenograft Model
This model is used to evaluate the antitumor efficacy of this compound in a living organism.
Principle: Human cancer cells are implanted into immunodeficient mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or SCID mice)
-
Human cancer cell lines (e.g., SW1990, SW480)
-
Matrigel (optional, to enhance tumor formation)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
Procedure:
-
Human cancer cells (e.g., 3 x 10^6 SW1990 cells) are suspended in PBS or a mixture of PBS and Matrigel and injected subcutaneously into the flank of the immunodeficient mice.[6]
-
Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
The mice are then randomized into treatment and control groups.
-
The treatment group receives this compound orally at a specified dose and schedule (e.g., 75 mg/kg, once daily). The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²) / 2.
-
The body weight of the mice is also monitored as an indicator of toxicity.
-
At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
This compound is a promising novel inhibitor of Hexokinase 2 with demonstrated in vitro and in vivo anticancer activity. Its discovery through structure-based virtual screening highlights the power of computational methods in modern drug development. The straightforward synthesis of this compound and its oral bioavailability make it an attractive candidate for further preclinical and clinical investigation as a potential therapeutic agent for cancers with high glycolytic rates.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting hexokinase 2 for oral cancer therapy: structure-based design and validation of lead compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (E)-4-Nitro-N′-(3-nitrobenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. An integrated PK/PD model investigating the impact of tumor size and systemic safety on animal survival in SW1990 pancreatic cancer xenograft - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Features of Benitrobenrazide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural features of Benitrobenrazide (BNBZ) and its derivatives, potent inhibitors of hexokinase 2 (HK2). The document details their core chemical structures, key derivatives, mechanism of action, and relevant experimental protocols, with a focus on quantitative data and visual representations of signaling pathways and experimental workflows.
Core Structural Features of this compound
This compound is a Schiff base characterized by a core structure consisting of a 2,3,4-trihydroxybenzaldehyde moiety linked to a hydrazone or hydrazine linker, which is acylated on the N'-nitrogen atom by a 4-nitrobenzoic acid fragment.[1][2] This unique arrangement allows the molecule to mimic glucose and bind to the active site of hexokinase 2.[1][3]
The key structural components contributing to its activity are:
-
2,3,4-trihydroxybenzene (pyrogallol-like) moiety: This part of the molecule is crucial for its inhibitory activity as it occupies the glucose-binding pocket of HK2.[1][4]
-
Hydrazone linker (-C(=O)-NH-N=CH-): This bridge connects the trihydroxybenzene ring to the N-acyl fragment.
-
N-acyl 4-nitrophenyl fragment: This portion of the molecule also contributes to the binding affinity and overall activity. However, the nitro group has been identified as a potential toxicophore.[1][2]
This compound Derivatives and Structure-Activity Relationship
Research has focused on modifying the core structure of this compound to improve its efficacy and reduce potential toxicity. These modifications primarily target the N-acyl fragment and the hydroxylation pattern of the benzene ring.
Modification of the N-acyl Fragment
To mitigate the potential toxicity associated with the nitro group, derivatives have been synthesized where the 4-nitrophenyl group is replaced with other substituents. Notable examples include:
-
4-fluorophenyl derivative: This modification has shown potent inhibitory effects against HK2.[1][2]
-
4-aminophenyl derivative: Similar to the fluoro-substituted derivative, this has also demonstrated significant HK2 inhibition.[1][2]
Modification of the Hydroxyl Groups
The number and position of the hydroxyl groups on the benzene ring significantly influence the inhibitory activity of this compound derivatives. Studies on dihydroxy derivatives have revealed that these modifications can lead to significant changes in their biological activities.[4]
Quantitative Data: Inhibitory Activity
The following tables summarize the inhibitory concentrations (IC50) of this compound and its derivatives against hexokinase 2 and various cancer cell lines.
| Compound | Target | IC50 (µM) | Reference |
| This compound (BNBZ) | Hexokinase 2 (HK2) | 0.53 ± 0.13 | [1][5] |
| This compound (BNBZ) | Hexokinase 1 (HK1) | 2.20 ± 0.12 | [1][3] |
| This compound (BNBZ) | Hexokinase 4 (HK4) | 4.17 ± 0.16 | [1][3] |
| Benserazide | Hexokinase 2 (HK2) | 5.52 ± 0.17 | [4] |
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound (BNBZ) | HepG2 (Hepatocellular Carcinoma) | 15.0 | [5] |
| This compound (BNBZ) | HUH7 (Hepatocellular Carcinoma) | 57.1 | [5] |
| This compound (BNBZ) | SW1990 (Pancreatic Cancer) | 24 | [5] |
| This compound (BNBZ) | SW480 (Colorectal Cancer) | 7.13 | [5] |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by selectively inhibiting hexokinase 2, a key enzyme in the glycolysis pathway that is often overexpressed in cancer cells.[1][6] The inhibition of HK2 leads to a cascade of downstream effects:
-
Decreased Glycolysis: Inhibition of HK2 blocks the first rate-limiting step of glycolysis, leading to reduced glucose uptake and lactate production in cancer cells.[1][6]
-
Increased Reactive Oxygen Species (ROS) Production: The metabolic shift caused by glycolysis inhibition leads to an increase in ROS, inducing oxidative stress.[1]
-
Apoptosis Induction: The combination of energy depletion and oxidative stress triggers programmed cell death (apoptosis) in cancer cells.[1][6]
-
Cell Cycle Arrest: this compound has been shown to arrest the cell cycle at the G1 phase.[5]
Signaling pathway of this compound's anticancer activity.
Experimental Protocols
General Synthesis of this compound Derivatives (Hydrazones)
This protocol describes the general procedure for synthesizing hydrazone derivatives of this compound.
General workflow for the synthesis of this compound derivatives.
Procedure:
-
An appropriate hydrazide (4.40 mmol) and 2,3,4-trihydroxybenzaldehyde (4.40 mmol) are dissolved in anhydrous methanol (15 mL).[7]
-
The reaction mixture is stirred at room temperature for 24 hours.[7]
-
After the completion of the reaction, the formed solid is filtered.[7]
-
The product is then purified by recrystallization from a 1:1 (v/v) solution of ethanol and water.[7]
Hexokinase 2 (HK2) Inhibition Assay
This protocol outlines a colorimetric assay to screen for HK2 inhibitors. The assay measures the HK2-dependent conversion of a substrate to a colored product.
Workflow for the Hexokinase 2 inhibitor screening assay.
Materials:
-
Hexokinase II Inhibitor Screening Kit (e.g., Abcam ab211114) or individual reagents.[8]
-
Test compounds (this compound and its derivatives)
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit manufacturer's instructions. This typically includes reconstituting lyophilized components and diluting stock solutions.
-
Plate Setup:
-
Add 50 µL of the test compound to the 'Sample' wells.
-
Add 50 µL of the diluted Inhibitor Control to the 'Inhibitor Control' wells.
-
Add 50 µL of HK Assay Buffer to the 'Enzyme Control' wells.
-
Add 50 µL of the solvent used for the test compounds to the 'Solvent Control' wells.[9]
-
-
Enzyme Addition: Add 5 µL of diluted HK-II Enzyme Solution to each well.[9]
-
Incubation: Incubate the plate for 5 minutes at 25°C.[9]
-
Reaction Initiation: Add the reaction mix containing the HK substrate and coenzyme to all wells.
-
Measurement: Immediately measure the absorbance at 450 nm in kinetic mode for 10-30 minutes or as an endpoint reading after a specified incubation time.
-
Data Analysis: Calculate the percentage of HK2 inhibition for each test compound compared to the enzyme control.
This guide provides a foundational understanding of the structural and functional aspects of this compound and its derivatives. Further research into the synthesis of novel derivatives and comprehensive in vivo studies will be crucial for the development of these promising anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bigsearch.unibg.it [bigsearch.unibg.it]
- 7. mdpi.com [mdpi.com]
- 8. Targeting hexokinase 2 for oral cancer therapy: structure-based design and validation of lead compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. abcam.com [abcam.com]
Benitrobenrazide: A Technical Guide on its Glycolytic Inhibition and Impact on Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benitrobenrazide (BNBZ) has emerged as a novel and selective small-molecule inhibitor of Hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway that is frequently overexpressed in various cancer phenotypes. By directly targeting HK2, this compound disrupts the primary metabolic engine of many tumor cells, leading to a cascade of anti-cancer effects. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on glycolysis and cellular metabolism, and detailed protocols for key experimental assays. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Introduction
The reprogramming of cellular metabolism is a hallmark of cancer. Many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. Hexokinase 2 (HK2) catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. Its overexpression in tumor cells is associated with enhanced proliferation, survival, and resistance to therapy. Consequently, HK2 has become a promising target for anti-cancer drug development.
This compound is a potent and selective inhibitor of HK2.[1][2] In vitro and in vivo studies have demonstrated its ability to significantly impede glycolysis, leading to cancer cell death and tumor growth inhibition.[1][2] This document synthesizes the current understanding of this compound's effects on cellular metabolism, providing a technical resource for the scientific community.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of Hexokinase 2.[1] It binds to HK2, blocking its enzymatic activity and thereby halting the initial, rate-limiting step of glycolysis.[1][3] This disruption of glucose metabolism has several downstream consequences for cancer cells that are highly dependent on glycolysis for their energy and biosynthetic needs.
The inhibition of HK2 by this compound leads to:
-
Decreased Glycolytic Flux: Reduced conversion of glucose to glucose-6-phosphate slows down the entire glycolytic pathway.
-
Reduced ATP Production: The diminished rate of glycolysis results in lower levels of intracellular ATP.[1]
-
Inhibition of Lactate Production: With glycolysis inhibited, the production of lactate, a hallmark of the Warburg effect, is significantly reduced.[1]
-
Increased Reactive Oxygen Species (ROS) Production: Disruption of normal metabolic processes can lead to oxidative stress and the accumulation of ROS.[1]
-
Induction of Apoptosis: The combination of energy depletion and cellular stress triggers programmed cell death.[1][2]
-
Inhibition of Cell Proliferation and Cell Cycle Arrest: By depriving cancer cells of the necessary energy and building blocks for growth, this compound inhibits their proliferation and can cause them to arrest in the G1 phase of the cell cycle.[4]
Figure 1: this compound's inhibitory effect on HK2 and glycolysis.
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | IC50 Value | Reference |
| HK2 Inhibition | - | 0.53 ± 0.13 µM | [4] |
| Cytotoxicity | HepG2 | 15.0 µM | [4] |
| HUH7 | 57.1 µM | [4] | |
| SW1990 | 24 µM | [4] | |
| SW480 | 7.13 µM | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cell Line | Treatment | Outcome | Reference |
| Mouse Xenograft | SW1990 | 75-150 mg/kg, p.o., daily for 20 days | Inhibition of tumor growth | [4] |
| Mouse Xenograft | SW480 | 75-150 mg/kg, p.o., daily for 20 days | Inhibition of tumor growth | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
References
- 1. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physiology.elte.hu [physiology.elte.hu]
- 3. biomedres.us [biomedres.us]
- 4. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro and In Vivo Anticancer Activity of Benitrobenrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical anticancer activity of Benitrobenrazide (BNBZ), a potent and selective inhibitor of Hexokinase 2 (HK2). The information presented herein is a synthesis of publicly available research, intended to provide a comprehensive resource for professionals in oncology and drug development.
Executive Summary
This compound has emerged as a promising small molecule inhibitor targeting the metabolic reprogramming inherent in many cancer types. By selectively inhibiting Hexokinase 2, the rate-limiting enzyme in glycolysis, BNBZ disrupts the primary energy production pathway of cancer cells, leading to decreased proliferation, induction of apoptosis, and suppression of tumor growth in preclinical models. This document details the quantitative metrics of its in vitro and in vivo efficacy, the experimental methodologies used to ascertain these effects, and the underlying molecular pathways influenced by its mechanism of action.
Quantitative Data Presentation
The anticancer efficacy of this compound has been quantified across various preclinical models. The following tables summarize the key inhibitory concentrations and in vivo responses.
Table 2.1: In Vitro Efficacy of this compound - Enzyme Inhibition
| Target Enzyme | IC50 (µM) | Selectivity vs. Other Isoforms | Reference |
| Hexokinase 2 (HK2) | 0.53 ± 0.13 | 3.2–10.9-fold vs. HK1 and HK4 | [1][2] |
| Hexokinase 1 (HK1) | 2.20 ± 0.12 | - | |
| Hexokinase 4 (HK4) | 4.17 ± 0.16 | - |
Table 2.2: In Vitro Efficacy of this compound - Cytotoxicity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colorectal Carcinoma | 7.13 | [1] |
| HepG2 | Hepatocellular Carcinoma | 15.0 | [1] |
| SW1990 | Pancreatic Adenocarcinoma | 24 | [1] |
| MIA PaCa-2 | Pancreatic Carcinoma | ~25 | [3] |
| HUH7 | Hepatocellular Carcinoma | 57.1 | [1] |
Note: this compound has shown minimal toxicity in normal cell lines such as LO2, L929, and Vero, with IC50 values exceeding 400 µM[3].
Table 2.3: In Vivo Efficacy of this compound - Xenograft Models
| Xenograft Model | Cancer Type | Dosage and Administration | Outcome | Reference |
| SW1990 | Pancreatic Adenocarcinoma | 75-150 mg/kg, p.o., once daily for 20 days | Significant tumor growth inhibition | [1] |
| SW480 | Colorectal Carcinoma | 75-150 mg/kg, p.o., once daily for 20 days | Significant tumor growth inhibition | [1] |
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of this compound's anticancer activity.
Hexokinase 2 (HK2) Inhibition Assay
This enzymatic assay quantifies the inhibitory effect of this compound on HK2 activity.
-
Principle: HK2 catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH), leading to the production of NADH. The rate of NADH formation is monitored by measuring the increase in absorbance at 450 nm, which is proportional to HK2 activity[2].
-
Procedure:
-
Prepare a reaction mixture containing recombinant human HK2 enzyme, glucose, and ATP in an appropriate assay buffer.
-
Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Initiate the reaction by adding G6PDH and NAD+.
-
Incubate the mixture at a controlled temperature (e.g., 25°C).
-
Measure the absorbance at 450 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cell lines.
-
Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Procedure:
-
Treat cancer cells with this compound for the desired time.
-
Harvest the cells and wash them with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Cell Cycle Analysis
This assay determines the effect of this compound on cell cycle progression.
-
Principle: The DNA content of cells changes as they progress through the cell cycle (G1, S, G2/M phases). Staining cells with a fluorescent DNA-intercalating agent like Propidium Iodide (PI) allows for the quantification of DNA content and thus the proportion of cells in each phase.
-
Procedure:
-
Treat cells with this compound for a specified period (e.g., 72 hours).
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells to remove the ethanol and treat with RNase A to degrade RNA.
-
Stain the cells with PI solution.
-
Analyze the DNA content of the cell population using a flow cytometer.
-
Model the resulting DNA histogram to determine the percentage of cells in the G1, S, and G2/M phases. This compound has been shown to arrest the cell cycle at the G1 phase in Huh7 cells[1].
-
Measurement of Reactive Oxygen Species (ROS)
This assay quantifies the generation of intracellular ROS following treatment with this compound.
-
Principle: Cellular ROS can be detected using fluorescent probes that become oxidized in the presence of ROS. Dihydroethidium (DHE) is a common probe that is oxidized to the fluorescent ethidium, which intercalates with DNA.
-
Procedure:
-
Treat cells with this compound.
-
Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DHE) for a short period.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. An increase in fluorescence indicates an increase in ROS levels[1][3].
-
In Vivo Xenograft Tumor Model
This model assesses the antitumor efficacy of this compound in a living organism.
-
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of a therapeutic agent on tumor growth can then be evaluated.
-
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., SW1990 or SW480) into the flank of immunocompromised mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 75-150 mg/kg) or a vehicle control orally, once daily, for a defined period (e.g., 20 days)[1].
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes related to this compound's anticancer activity.
Caption: Mechanism of action of this compound.
Caption: Preclinical experimental workflow for this compound.
Caption: Inhibition of the glycolytic pathway by this compound.
References
Benitrobenrazide-Induced Apoptosis in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benitrobenrazide (BNBZ), a novel small molecule inhibitor, has emerged as a promising therapeutic agent in oncology by selectively targeting Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway that is frequently overexpressed in cancer cells.[1][2] This targeted inhibition disrupts cancer cell metabolism, leading to the induction of apoptosis. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in triggering programmed cell death in tumor cells. It includes a summary of key quantitative data, detailed experimental protocols for assessing its efficacy, and visual representations of the underlying signaling pathways and experimental workflows.
Introduction
Cancer cells exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect. Hexokinase 2 (HK2) catalyzes the first committed step of glycolysis and is a critical regulator of this metabolic shift.[1][2] Its overexpression in various cancers is associated with enhanced cell proliferation and survival.[1][2] this compound has been identified as a potent and selective inhibitor of HK2, demonstrating significant anti-tumor activity both in vitro and in vivo.[1][2] By directly binding to HK2, BNBZ inhibits its enzymatic function, leading to a cascade of events that culminate in apoptotic cell death.[1]
Mechanism of Action: Targeting Glycolysis to Induce Apoptosis
This compound's primary mechanism of action is the direct inhibition of Hexokinase 2.[1][2] This inhibition leads to a significant reduction in glucose uptake and lactate production in cancer cells.[1] The subsequent decrease in intracellular ATP levels creates a state of metabolic stress.[1] Furthermore, the inhibition of HK2 has been shown to increase the production of Reactive Oxygen Species (ROS), which can induce cellular damage and trigger apoptosis.[1] Studies have demonstrated that the anticancer effects of BNBZ are directly linked to its ability to inhibit HK2 activity, as knocking down or knocking out HK2 expression reduces the sensitivity of cancer cells to the compound.[1][2]
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | Cell Line | IC50 Value (μM) | Reference |
| Hexokinase 2 (HK2) | - | 0.53 ± 0.13 | [1] |
| Hexokinase 1 (HK1) | - | 2.20 ± 0.12 | [1] |
| Hexokinase 4 (HK4) | - | 4.17 ± 0.16 | [1] |
Table 2: Anti-proliferative and Apoptotic Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | IC50 for Proliferation (μM) | Apoptosis Induction | Reference |
| SW1990 | Pancreatic Cancer | Not specified | Yes | [1][2] |
| SW480 | Colon Cancer | Not specified | Yes | [1][2] |
| HepG2 | Liver Cancer | Not specified | Yes | [3] |
| HUH7 | Liver Cancer | Not specified | Yes | [3] |
Signaling Pathway of this compound-Induced Apoptosis
The inhibition of HK2 by this compound initiates a signaling cascade that leads to apoptosis. A simplified representation of this pathway is provided below.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section outlines the detailed methodologies for key experiments used to evaluate the apoptotic effects of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on tumor cells.
Protocol:
-
Seed tumor cells (e.g., SW1990, SW480) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Protocol:
-
Treat tumor cells with the desired concentration of this compound for the specified time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a 5 mL culture tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Hexokinase 2 (HK2) Enzyme Inhibition Assay
Objective: To determine the inhibitory effect of this compound on HK2 activity.
Protocol:
-
Use a commercially available Hexokinase activity assay kit.
-
Prepare a reaction mixture containing assay buffer, ATP, and glucose.
-
Add purified recombinant HK2 enzyme to the reaction mixture.
-
Add varying concentrations of this compound to the reaction wells.
-
Initiate the reaction by adding the substrate.
-
Measure the rate of NADPH production, which is coupled to the phosphorylation of glucose, by monitoring the absorbance at 340 nm over time.
-
Calculate the percentage of inhibition relative to the vehicle control.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the anti-tumor effects of this compound.
Caption: A typical experimental workflow for BNBZ evaluation.
Conclusion
This compound represents a promising new class of anti-cancer agents that exploit the metabolic vulnerabilities of tumor cells. Its ability to selectively inhibit Hexokinase 2, a key driver of the Warburg effect, leads to a cascade of events culminating in apoptosis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further investigating the therapeutic potential of this compound and other HK2 inhibitors. Continued research in this area is crucial for translating these promising preclinical findings into effective clinical therapies for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Research on Benitrobenrazide and its Analogs: A Technical Guide
Introduction
Benitrobenrazide (BNBZ) is a novel, orally active small molecule inhibitor of hexokinase 2 (HK2), an enzyme that plays a critical role in cellular metabolism.[1][2][3] HK2 is the rate-limiting enzyme in glycolysis, the process of breaking down glucose for energy.[2] In many types of cancer, HK2 is overexpressed, leading to accelerated glucose metabolism which fuels rapid tumor growth.[2][4] This makes HK2 a promising target for cancer therapy.[2][4] This technical guide provides a comprehensive overview of the preclinical research on this compound and its analogs, focusing on its mechanism of action, in vitro and in vivo efficacy, and experimental protocols.
Mechanism of Action
This compound exerts its anticancer effects by directly targeting and inhibiting the enzymatic activity of HK2.[2] HK2 is one of four hexokinase isozymes and is predominantly found bound to the outer mitochondrial membrane, where it has preferential access to ATP. This localization also allows HK2 to interfere with apoptotic pathways, thus protecting cancer cells from cell death.[4]
By inhibiting HK2, this compound disrupts glycolysis, leading to a reduction in ATP production, decreased glucose uptake, and reduced lactate production.[5] This energy depletion, combined with an increase in reactive oxygen species (ROS), induces DNA damage, cell cycle arrest at the G1 phase, and ultimately apoptosis (programmed cell death) in cancer cells.[1][5] Studies have shown that the sensitivity of cancer cells to this compound is reduced when HK2 expression is knocked down or knocked out, confirming that HK2 is the primary target.[2]
Mechanism of action of this compound in cancer cells.
Quantitative Data Summary
In Vitro Efficacy
The in vitro activity of this compound and its analogs has been evaluated across various cancer cell lines and enzyme assays. The data highlights its potency and selectivity for HK2.
Table 1: Enzyme Inhibition Profile of this compound
| Enzyme Target | IC50 (µM) | Reference |
| Hexokinase 2 (HK2) | 0.53 ± 0.13 | [4][6] |
| Hexokinase 1 (HK1) | 2.20 ± 0.12 | [4] |
| Hexokinase 4 (HK4) | 4.17 ± 0.16 | [4] |
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | 7.13 | [1] |
| HepG2 | Hepatocellular Carcinoma | 15.0 | [1] |
| SW1990 | Pancreatic Cancer | 24.0 | [1] |
| HUH7 | Hepatocellular Carcinoma | 57.1 | [1] |
In Vivo Efficacy
Preclinical animal studies have demonstrated the antitumor effects of this compound when administered orally.
Table 3: In Vivo Antitumor Activity of this compound
| Xenograft Model | Dosage | Treatment Duration | Outcome | Reference |
| SW1990 (Mouse) | 75-150 mg/kg, p.o., daily | 20 days | Inhibition of tumor growth | [1] |
| SW480 (Mouse) | 75-150 mg/kg, p.o., daily | 20 days | Inhibition of tumor growth | [1][2] |
This compound Analogs
Research has explored modifications to the this compound structure to improve efficacy and reduce potential toxicity. Analogs with substitutions for the nitro group have shown promising results.
Table 4: HK2 Inhibition by this compound Analogs at 1 µM
| Analog | Substitution | HK2 Inhibition Rate | Reference |
| Fluorine Analog | 4-fluorophenyl | 60% | [7] |
| Amino Analog | 4-aminophenyl | 54% | [7] |
Experimental Protocols
HK2 Enzyme Inhibition Assay
This protocol is designed to measure the inhibitory effect of compounds on HK2 enzymatic activity.
-
Reagents and Materials: Recombinant human HK2, ATP, glucose, NADP+, glucose-6-phosphate dehydrogenase (G6PDH), assay buffer (e.g., Tris-HCl with MgCl2), test compounds (this compound), and a microplate reader.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, ATP, glucose, NADP+, and G6PDH.
-
Add the test compound (this compound or its analogs) at various concentrations to the wells of a microplate.
-
Initiate the reaction by adding recombinant HK2 to the wells.
-
The conversion of glucose to glucose-6-phosphate by HK2 is coupled to the reduction of NADP+ to NADPH by G6PDH.
-
Monitor the increase in absorbance at 340 nm (indicative of NADPH formation) over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the reaction rates against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic effects of this compound on cancer cell lines.
-
Cell Culture: Culture cancer cells (e.g., SW480, HepG2) in appropriate media and conditions.
-
Procedure:
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into a purple formazan product.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Workflow for a typical in vivo xenograft study.
In Vivo Xenograft Model
This protocol outlines the procedure for evaluating the antitumor efficacy of this compound in a mouse model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Procedure:
-
Inject a suspension of human cancer cells (e.g., SW480 or SW1990) subcutaneously into the flank of the mice.
-
Monitor the mice for tumor formation. Once tumors reach a predetermined size, randomize the animals into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule (e.g., 75-150 mg/kg, daily). The control group receives a vehicle solution.
-
Measure tumor volume and mouse body weight regularly throughout the study to assess efficacy and toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of this compound.
Conclusion
Preclinical data strongly support this compound as a potent and selective inhibitor of HK2 with significant antitumor activity.[2] Its mechanism of action, centered on the disruption of cancer cell metabolism, makes it a promising candidate for further development as a cancer therapeutic.[2] Ongoing research into its analogs aims to further optimize its pharmacological properties. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and similar compounds in the field of drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Hexokinase | TargetMol [targetmol.com]
- 4. biomedres.us [biomedres.us]
- 5. researchgate.net [researchgate.net]
- 6. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Benitrobenrazide: A Novel Hexokinase 2 Inhibitor for Tumor Growth Suppression
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-tumor properties of Benitrobenrazide (BNBZ), a novel and selective small-molecule inhibitor of Hexokinase 2 (HK2). Accelerated glucose metabolism is a key feature of many cancer cells, making the enzymes of the glycolytic pathway attractive targets for therapeutic intervention.[1] HK2, the rate-limiting enzyme in glycolysis, is overexpressed in numerous human cancers, correlating with more aggressive tumor phenotypes and poorer prognoses.[1][2] this compound has emerged as a promising candidate for cancer therapy by directly targeting this metabolic vulnerability.[1][2]
Core Mechanism of Action
This compound exerts its anti-neoplastic effects by selectively inhibiting Hexokinase 2.[1][2] By binding to HK2, BNBZ blocks the first committed step of glycolysis—the phosphorylation of glucose to glucose-6-phosphate.[3][4] This inhibition disrupts the cancer cells' primary energy production pathway, leading to a cascade of downstream effects, including reduced ATP levels, increased production of reactive oxygen species (ROS), cell cycle arrest, and ultimately, apoptosis.[2][5] Studies have demonstrated that the sensitivity of cancer cells to this compound is correlated with their expression levels of HK2, with knockdown or knockout of the HK2 gene reducing the drug's efficacy.[1][2]
Signaling Pathway of this compound
The mechanism of action of this compound involves the direct inhibition of a key enzyme in the glycolytic pathway, leading to cellular apoptosis.
Caption: this compound's mechanism of action targeting the glycolytic pathway.
Quantitative Data on Efficacy
The efficacy of this compound has been quantified in both in vitro and in vivo studies, demonstrating its potential as a potent anti-cancer agent.
In Vitro Efficacy
This compound has shown potent inhibitory activity against its direct target, HK2, and cytotoxic effects against a panel of human cancer cell lines.
| Parameter | Value | Reference |
| Target | Hexokinase 2 (HK2) | [1][4] |
| IC50 (HK2 Enzyme Inhibition) | 0.53 µM | [5] |
| IC50 (HepG2 - Hepatocellular Carcinoma) | 15.0 µM | [5] |
| IC50 (HUH7 - Hepatocellular Carcinoma) | 57.1 µM | [5] |
| IC50 (SW1990 - Pancreatic Cancer) | 24 µM | [5] |
| IC50 (SW480 - Colorectal Cancer) | 7.13 µM | [5] |
In Vivo Efficacy
Oral administration of this compound has been shown to effectively inhibit tumor growth in preclinical xenograft models.
| Parameter | Details | Reference |
| Animal Models | SW1990 and SW480 xenograft mouse models | [1][2] |
| Dosage Regimen | 75-150 mg/kg, orally, once daily for 20 days | [5] |
| Observed Effect | Significant inhibition of tumor growth | [1][5] |
| Toxicity | Low toxicity observed in vivo | [1] |
Key Experimental Protocols
The following sections outline the general methodologies used to evaluate the anti-tumor activity of this compound.
HK2 Enzyme Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on HK2 enzyme activity.
-
Methodology:
-
Recombinant human HK2 is incubated with varying concentrations of this compound.
-
The enzymatic reaction is initiated by the addition of glucose and ATP.
-
The rate of glucose-6-phosphate production is measured, often through a coupled reaction that results in a colorimetric or fluorescent readout.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Cell Proliferation and Cytotoxicity Assay
-
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
-
Methodology:
-
Cancer cell lines (e.g., SW1990, SW480) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).[5]
-
Cell viability is assessed using a metabolic assay such as MTT or MTS, which measures the metabolic activity of viable cells.
-
The absorbance is read using a microplate reader, and the IC50 values are determined.
-
Apoptosis Assay
-
Objective: To determine if this compound induces apoptosis in cancer cells.
-
Methodology:
-
Cells are treated with this compound at concentrations around the IC50 value.
-
After treatment, cells are harvested and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic and necrotic cells).
-
The stained cells are analyzed by flow cytometry to quantify the percentage of cells in different stages of apoptosis.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., SCID mice) are subcutaneously injected with human cancer cells (e.g., SW1990 or SW480).[1][5]
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
The treatment group receives daily oral administration of this compound.[1][5]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry).
-
General Experimental Workflow
The evaluation of a novel anti-cancer compound like this compound follows a structured preclinical workflow from in vitro characterization to in vivo validation.
Caption: A typical preclinical experimental workflow for an anti-cancer agent.
Conclusion and Future Directions
This compound represents a promising therapeutic strategy that targets the metabolic reprogramming inherent in cancer cells.[1] Its ability to selectively inhibit HK2, induce apoptosis, and suppress tumor growth in preclinical models with low toxicity highlights its potential for further development.[1] Future research should focus on expanding the evaluation of this compound in a wider range of cancer types, exploring potential synergistic combinations with other anti-cancer agents, and advancing towards clinical trials to ascertain its safety and efficacy in human patients.
References
- 1. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Promoting Role of HK II in Tumor Development and the Research Progress of Its Inhibitors [mdpi.com]
- 4. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: Benitrobenrazide (CAS Number 2454676-05-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Benitrobenrazide (BNBZ), identified by CAS number 2454676-05-0, is a novel and selective small molecule inhibitor of Hexokinase 2 (HK2). HK2 is a critical enzyme in the glycolytic pathway, often overexpressed in cancer cells, making it a promising target for anticancer therapies. This compound has demonstrated potent in vitro and in vivo antitumor activity by directly binding to HK2, leading to the inhibition of glycolysis, induction of apoptosis, and suppression of cancer cell proliferation. This technical guide provides a comprehensive overview of the scientific data and experimental protocols associated with this compound.
Chemical and Physical Properties
This compound is a synthetic compound with the following properties:
| Property | Value |
| IUPAC Name | (E)-4-nitro-N'-(2,3,4-trihydroxybenzylidene)benzohydrazide |
| Molecular Formula | C₁₄H₁₁N₃O₆ |
| Molecular Weight | 317.26 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a potent and selective inhibitor of Hexokinase 2 (HK2), the rate-limiting enzyme in the glycolytic pathway.[1] Upregulation of HK2 is a common feature in many cancer types, contributing to the Warburg effect, where cancer cells predominantly produce energy through aerobic glycolysis.[2]
By inhibiting HK2, this compound disrupts the first committed step of glycolysis, leading to a reduction in glucose uptake and lactate production in cancer cells.[3] This metabolic disruption results in decreased ATP production and an increase in reactive oxygen species (ROS), ultimately triggering apoptosis and inhibiting cancer cell proliferation.[3] Studies have shown that the knockdown or knockout of HK2 in cancer cells reduces their sensitivity to this compound, confirming its on-target activity.[1]
Signaling Pathway
The mechanism of action of this compound involves the direct inhibition of HK2, which is often bound to the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane. This interaction is crucial for the survival of cancer cells.[4] By inhibiting HK2, this compound disrupts this interaction, leading to mitochondrial dysfunction and the initiation of the apoptotic cascade.
Caption: this compound's mechanism of action.
Quantitative Biological Data
The following tables summarize the in vitro inhibitory activity of this compound.
Table 4.1: Hexokinase Inhibition
| Enzyme | IC₅₀ (µM) | Reference |
| Hexokinase 2 (HK2) | 0.53 | [5] |
Table 4.2: In Vitro Cytotoxicity against Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| SW480 | Colon Cancer | 7.13 | [5] |
| HepG2 | Liver Cancer | 15.0 | [5] |
| SW1990 | Pancreatic Cancer | 24 | [5] |
| HUH7 | Liver Cancer | 57.1 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis of this compound
The synthesis of this compound involves the condensation of 4-nitrobenzohydrazide with 2,3,4-trihydroxybenzaldehyde.[6]
Materials:
-
4-nitrobenzohydrazide
-
2,3,4-trihydroxybenzaldehyde
-
Methanol
-
Tetrahydrofuran (THF) (optional)
Procedure:
-
Dissolve 4-nitrobenzohydrazide in methanol.
-
Add 2,3,4-trihydroxybenzaldehyde to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
If the reaction is slow or incomplete in methanol, the solvent can be switched to tetrahydrofuran (THF) and the reaction can be heated to reflux.[6]
-
Upon completion, the solid product, this compound, precipitates out of the solution.
-
Collect the solid by filtration and wash with cold methanol.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as aqueous methanol.[6]
Caption: Synthesis workflow for this compound.
Hexokinase 2 (HK2) Inhibition Assay
This colorimetric assay measures the enzymatic activity of HK2 by quantifying the production of NADPH.[6]
Materials:
-
Recombinant human HK2 enzyme
-
This compound (or other test compounds)
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Glucose
-
ATP
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NADP⁺
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, glucose, ATP, G6PDH, and NADP⁺.
-
Add the HK2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of this compound (dissolved in DMSO) to the wells. Include a vehicle control (DMSO only) and a positive control inhibitor if available.
-
Pre-incubate the enzyme with the inhibitor for a short period at room temperature.
-
Initiate the enzymatic reaction by adding the reaction mixture to the wells.
-
Measure the increase in absorbance at 450 nm over time, which corresponds to the production of NADPH.[6]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Materials:
-
Cancer cell lines (e.g., SW480, HepG2, SW1990, HUH7)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[8]
-
Treat the cells with various concentrations of this compound (prepared in culture medium from a DMSO stock). Include a vehicle control (medium with DMSO).
-
Incubate the plates for the desired period (e.g., 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's antitumor efficacy in a mouse xenograft model.[1]
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell lines (e.g., SW1990 or SW480)[1]
-
Matrigel (optional, to aid tumor formation)
-
This compound formulation for oral administration
-
Vehicle control for oral administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at the desired dose and schedule (e.g., 75-150 mg/kg, once daily).[5] Administer the vehicle to the control group.
-
Measure the tumor volume (e.g., using the formula: Volume = 0.5 × length × width²) and mouse body weight regularly (e.g., every 2-3 days).
-
Continue the treatment for a predetermined period (e.g., 20 days).[5]
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth and final tumor weights between the treatment and control groups to evaluate the antitumor efficacy of this compound.
Caption: In vivo xenograft model workflow.
Conclusion
This compound (CAS 2454676-05-0) is a promising novel inhibitor of Hexokinase 2 with significant potential as an anticancer therapeutic agent. Its mechanism of action, centered on the targeted disruption of cancer cell metabolism, provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in advancing the understanding and application of this compound.
References
- 1. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Energy Metabolism in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e-century.us [e-century.us]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. texaschildrens.org [texaschildrens.org]
- 9. researchhub.com [researchhub.com]
Benitrobenrazide: An In-Depth Technical Guide on its Impact on DNA Damage and Repair Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benitrobenrazide (BNBZ) is an orally active small molecule inhibitor of hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway that is often overexpressed in cancer cells.[1][2] Beyond its metabolic effects, emerging evidence indicates that this compound induces DNA damage, a key mechanism contributing to its antitumor activity.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound's effects on DNA integrity and the cellular DNA damage response (DDR) pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.
Core Mechanism of Action: Induction of DNA Damage
This compound has been shown to cause significant DNA damage in cancer cells.[3][4] The primary mechanism underlying this genotoxic effect is believed to be the generation of reactive oxygen species (ROS).[5] Inhibition of HK2 by this compound can disrupt cellular metabolism, leading to mitochondrial dysfunction and a subsequent increase in ROS production. These highly reactive molecules can then directly oxidize DNA bases and the deoxyribose backbone, resulting in single-strand breaks (SSBs) and double-strand breaks (DSBs).
While increased ROS production is a key factor, some studies suggest that direct interaction of this compound or its metabolites with DNA could also contribute to the observed damage.[4] Further investigation is required to fully elucidate the direct versus indirect mechanisms of this compound-induced DNA damage.
Quantitative Analysis of this compound-Induced DNA Damage
The extent of DNA damage induced by this compound can be quantified using various sensitive techniques. The following tables summarize key quantitative data from studies investigating the genotoxic effects of this compound and its derivatives.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 15.0[6] |
| HUH7 | Hepatocellular Carcinoma | 57.1[6] |
| SW1990 | Pancreatic Cancer | 24[6] |
| SW480 | Colorectal Cancer | 7.13[6] |
Table 2: DNA Damage Assessment by Fast Halo Assay (FHA) in Human Liver Cancer Cells
Cells were incubated with this compound at its IC50 concentration.
| Cell Line | Incubation Time (hours) | Observation | Reference |
| HepG2 | 24 | Significant DNA damage | [3] |
| HepG2 | 48 | Increased DNA damage | [3] |
| HepG2 | 72 | Further increase in DNA damage | [3] |
| HUH7 | 24 | Significant DNA damage | [3] |
| HUH7 | 48 | Increased DNA damage | [3] |
| HUH7 | 72 | Further increase in DNA damage | [3] |
Impact on DNA Damage and Repair Signaling Pathways
The induction of DNA damage by this compound inevitably triggers the cellular DNA Damage Response (DDR), a complex network of signaling pathways that coordinate DNA repair, cell cycle arrest, and apoptosis. While direct studies on this compound's modulation of specific DNA repair pathways are limited, its known induction of oxidative damage and DSBs allows for informed hypotheses about the pathways involved.
Base Excision Repair (BER)
Given that this compound promotes oxidative stress, the Base Excision Repair (BER) pathway is likely a first line of defense. BER is responsible for repairing small, non-helix-distorting base lesions, such as 8-oxoguanine (8-oxoG), which is a common product of oxidative DNA damage. The key enzyme in the removal of 8-oxoG is 8-oxoguanine glycosylase (OGG1). While direct evidence of this compound's effect on OGG1 activity is not yet available, the increased oxidative load would theoretically lead to the activation of this pathway.
Figure 1: Hypothesized this compound-Induced BER Pathway Activation.
Double-Strand Break Repair: HR and NHEJ
The formation of DSBs, a more severe form of DNA damage, activates two major repair pathways: Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ). The choice between these pathways is cell cycle-dependent. HR is a high-fidelity pathway active in the S and G2 phases, while NHEJ is a more error-prone pathway active throughout the cell cycle.
The phosphorylation of the histone variant H2AX to form γ-H2AX is a sensitive marker for DSBs. While a dose-response of γ-H2AX foci formation specifically for this compound has not been published, its induction of DNA damage suggests that it would lead to an increase in these foci, thereby activating the ATM/ATR signaling cascades that initiate DSB repair. Key proteins in these pathways include RAD51 and BRCA1 for HR, and the Ku70/Ku80 heterodimer and DNA-PKcs for NHEJ.
Figure 2: this compound's Effect on DSB Repair Pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments used to assess this compound-induced DNA damage.
Fast Halo Assay (FHA)
The Fast Halo Assay is a rapid and sensitive method for detecting DNA strand breaks at the single-cell level.[1][2][3][7]
Principle: Cells are embedded in agarose on a microscope slide and lysed. The DNA is then denatured, allowing relaxed and broken DNA fragments to diffuse from the nuclear cage, forming a "halo" that can be visualized and quantified after staining with a fluorescent dye. The size of the halo is proportional to the extent of DNA damage.
Protocol:
-
Cell Preparation: Harvest cells and resuspend in PBS at a concentration of 1-2 x 10^5 cells/mL.
-
Agarose Embedding: Mix the cell suspension with low melting point agarose (0.7% in PBS) at a 1:10 ratio (v/v) at 37°C.
-
Slide Preparation: Pipette 75 µL of the cell-agarose mixture onto a pre-coated slide and cover with a coverslip. Allow to solidify at 4°C for 10 minutes.
-
Lysis: Gently remove the coverslip and immerse the slide in a freshly prepared alkaline lysis solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.
-
Denaturation and Staining: Transfer the slide to a horizontal electrophoresis unit or a staining jar containing a freshly prepared alkaline solution (e.g., NaOH) and a fluorescent dye such as ethidium bromide. Allow the DNA to denature and stain for a specified period (e.g., 15 minutes).[2]
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and quantify the halo area using image analysis software.
Figure 3: Simplified Workflow for the Fast Halo Assay.
Alkaline Comet Assay
The alkaline comet assay, or single-cell gel electrophoresis, is another widely used method to measure DNA single- and double-strand breaks.[8]
Principle: Similar to the FHA, cells are embedded in agarose on a slide and lysed. The slides are then placed in an alkaline electrophoresis solution to unwind the DNA. During electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail relative to the head are proportional to the amount of DNA damage.
Protocol:
-
Cell and Slide Preparation: Follow steps 1-3 of the FHA protocol.
-
Lysis: Immerse slides in cold lysis buffer for 1 hour at 4°C.
-
Alkaline Unwinding: Place slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM Na2EDTA, pH > 13) for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes.
-
Neutralization and Staining: Gently remove the slides and neutralize with a neutralization buffer (e.g., 0.4 M Tris-HCl, pH 7.5) for 5 minutes, repeating three times. Stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Analyze the slides using a fluorescence microscope and specialized comet assay software to quantify the percentage of DNA in the tail, tail length, and tail moment.
γ-H2AX Immunofluorescence Staining
This assay is a highly sensitive method for detecting DNA double-strand breaks.[2][7][9]
Principle: Following the induction of DSBs, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX. These γ-H2AX molecules accumulate at the sites of DSBs, forming discrete nuclear foci that can be visualized and quantified using immunofluorescence microscopy with a specific antibody against γ-H2AX.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound for the desired time and concentration.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an antifade mounting medium.
-
Image Acquisition and Analysis: Acquire images using a fluorescence or confocal microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software.
Conclusion and Future Directions
This compound demonstrates clear genotoxic effects in cancer cells, primarily through the induction of oxidative stress and subsequent DNA damage. This activity is a significant contributor to its anticancer properties. While the involvement of the BER and DSB repair pathways is strongly implicated, further research is necessary to directly investigate the specific effects of this compound on the key proteins and enzymatic activities within these pathways.
Future studies should focus on:
-
Directly assessing the impact of this compound on the activity of key DNA repair proteins such as OGG1, RAD51, and DNA-PKcs.
-
Investigating potential synthetic lethal interactions between this compound and inhibitors of specific DNA repair pathways (e.g., PARP inhibitors).
-
Elucidating the full spectrum of DNA lesions induced by this compound beyond strand breaks.
-
Evaluating the DNA damage and repair response to this compound in in vivo models to better understand its therapeutic potential and potential for combination therapies.
A deeper understanding of the interplay between this compound-induced DNA damage and the cellular repair machinery will be crucial for optimizing its clinical application and for the development of novel, targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. mdpi.com [mdpi.com]
- 6. 4.3.2. Alkaline Comet Assay [bio-protocol.org]
- 7. crpr-su.se [crpr-su.se]
- 8. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Preclinical Pharmacokinetics of Benitrobenrazide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Benitrobenrazide (BNBZ) has emerged as a promising small molecule inhibitor of hexokinase 2 (HK2), a critical enzyme in cancer cell metabolism. Its potential as an orally active anti-cancer agent has garnered significant interest. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacokinetics, drawing from available preclinical data. The document details its mechanism of action, summarizes key quantitative data, and outlines the standard experimental protocols for its pharmacokinetic evaluation.
Mechanism of Action: Targeting the Warburg Effect
Cancer cells exhibit a unique metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of oxygen. Hexokinase 2 (HK2) is the rate-limiting enzyme that catalyzes the first irreversible step of glycolysis: the phosphorylation of glucose to glucose-6-phosphate.[1] In many cancer types, HK2 is overexpressed and bound to the voltage-dependent anion channel (VDAC) on the outer mitochondrial membrane. This interaction provides HK2 with preferential access to mitochondrial ATP and inhibits apoptosis, thereby promoting cancer cell survival.[2]
This compound acts as a potent and selective inhibitor of HK2, directly binding to the enzyme and blocking its catalytic activity.[1][3] This inhibition disrupts glycolysis, leading to reduced glucose uptake, decreased ATP production, and the induction of apoptosis in cancer cells.[4] Its selectivity for HK2 over other hexokinase isoforms, such as HK1, suggests a favorable therapeutic window.
Preclinical Pharmacodynamic and Pharmacokinetic Profile
While comprehensive human pharmacokinetic data for this compound is not yet publicly available, preclinical studies provide valuable insights into its activity and disposition.
Quantitative In Vitro Data
This compound demonstrates potent inhibition of HK2 and cytotoxic effects against various human cancer cell lines.
| Parameter | Value | Cell Line / Enzyme | Reference |
| Enzyme Inhibition | |||
| HK2 IC₅₀ | 0.53 µM | Recombinant Human HK2 | [3] |
| HK1 IC₅₀ | 2.20 µM | Recombinant Human HK1 | [4] |
| HK4 IC₅₀ | 4.17 µM | Recombinant Human HK4 | [4] |
| Cytotoxicity | |||
| SW480 IC₅₀ | 7.13 µM | Human Colorectal Adenocarcinoma | [3] |
| HepG2 IC₅₀ | 15.0 µM | Human Liver Cancer | [3] |
| SW1990 IC₅₀ | 24 µM | Human Pancreatic Cancer | [3] |
| HUH7 IC₅₀ | 57.1 µM | Human Liver Cancer | [3] |
In Vivo Efficacy
Oral administration of this compound has been shown to effectively inhibit tumor growth in xenograft models of human cancer.
| Animal Model | Dosing Regimen | Outcome | Reference |
| SW1990 Xenograft | 75-150 mg/kg, p.o., daily for 20 days | Significant tumor growth inhibition | [3] |
| SW480 Xenograft | 75-150 mg/kg, p.o., daily for 20 days | Significant tumor growth inhibition | [1][3] |
Experimental Protocols for Pharmacokinetic Characterization
A thorough understanding of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development. The following sections describe standard experimental protocols that are applied to characterize the pharmacokinetics of novel compounds like this compound.
Absorption
-
Caco-2 Permeability Assay:
-
Cell Culture: Human colorectal adenocarcinoma (Caco-2) cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.
-
Assay: The test compound (e.g., this compound) is added to the apical (AP) side of the monolayer. Samples are collected from the basolateral (BL) side at various time points. The experiment is also performed in the reverse direction (BL to AP) to assess active efflux.
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated to predict in vivo absorption.
-
Distribution
-
Plasma Protein Binding (Equilibrium Dialysis):
-
Apparatus Setup: An equilibrium dialysis apparatus is used, consisting of two chambers separated by a semi-permeable membrane.
-
Procedure: Plasma from the species of interest (e.g., mouse, human) is placed in one chamber, and a protein-free buffer is placed in the other. This compound is added to the plasma chamber.
-
Equilibration: The apparatus is incubated at 37°C with gentle shaking to allow the unbound drug to diffuse across the membrane until equilibrium is reached.
-
Analysis: The concentrations of the compound in both the plasma and buffer chambers are measured by LC-MS/MS to determine the fraction of drug bound to plasma proteins.
-
Metabolism
-
Liver Microsomal Stability Assay:
-
Incubation: this compound is incubated with liver microsomes (human and other species) and an NADPH-regenerating system (cofactor for CYP450 enzymes) at 37°C.
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.
-
Calculation: The in vitro half-life (t₁/₂) and intrinsic clearance (CLint) are calculated to predict the hepatic metabolic clearance.
-
-
Cytochrome P450 (CYP) Inhibition Assay:
-
Incubation: this compound at various concentrations is co-incubated with human liver microsomes, a specific CYP isoform probe substrate (e.g., phenacetin for CYP1A2), and NADPH.
-
Metabolite Formation: The reaction is allowed to proceed at 37°C and is then terminated.
-
Analysis: The formation of the specific metabolite from the probe substrate is measured by LC-MS/MS.
-
Calculation: The rate of metabolite formation in the presence of this compound is compared to a vehicle control. An IC₅₀ value is determined, indicating the potential for drug-drug interactions.
-
Excretion
-
In Vivo Mass Balance Study:
-
Dosing: A radiolabeled version of this compound is administered to laboratory animals (typically rats).
-
Sample Collection: Urine and feces are collected at regular intervals over several days in metabolic cages.
-
Analysis: The total radioactivity in the collected urine and feces is measured to determine the primary routes and extent of excretion.
-
Conclusion
This compound is a novel, orally active inhibitor of Hexokinase 2 with demonstrated anti-cancer activity in preclinical models. Its mechanism of action, targeting the metabolic hallmark of cancer cells, makes it an attractive candidate for further development. While current publicly available information on its pharmacokinetics is limited, this guide outlines the standard, industry-accepted methodologies for a comprehensive ADME characterization. The elucidation of its full pharmacokinetic profile through these experimental protocols will be essential to guide its translation into clinical settings and unlock its therapeutic potential for cancer treatment.
References
- 1. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting hexokinase 2 for oral cancer therapy: structure-based design and validation of lead compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Benitrobenrazide's Impact on Reactive Oxygen Species Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benitrobenrazide (BNBZ) is a potent and selective inhibitor of Hexokinase 2 (HK2), an enzyme that plays a pivotal role in the metabolic reprogramming of cancer cells.[1][2][3] HK2 is the first rate-limiting enzyme in the glycolytic pathway and is frequently overexpressed in various cancers, contributing to the Warburg effect.[1][3] Inhibition of HK2 by this compound has been shown to disrupt cancer cell glycolysis, leading to reduced proliferation and induction of apoptosis.[1][2] A significant aspect of this compound's mechanism of action is its ability to induce the production of reactive oxygen species (ROS), contributing to its cytotoxic effects against cancer cells.[1] This technical guide provides an in-depth overview of the impact of this compound on ROS production, including available data, detailed experimental protocols, and relevant signaling pathways.
Data Presentation: this compound and ROS Production
While research has demonstrated that this compound treatment leads to a significant increase in ROS levels in cancer cell lines such as HepG2 and HUH7, specific quantitative data summarizing the percentage or fold increase is not consistently reported in a tabular format across the reviewed literature.[2] The primary findings indicate a statistically significant elevation in ROS production upon exposure to this compound, which is dependent on the dose and duration of treatment.
Table 1: Qualitative Summary of this compound's Effect on ROS Production
| Cell Line | Compound | Effect on ROS Production | Method of Detection | Reference |
| HepG2 | This compound (BNBZ) | Increased | Spectrofluorimetry (likely DCFH-DA assay) | [2] |
| HUH7 | This compound (BNBZ) | Increased | Spectrofluorimetry (likely DCFH-DA assay) | [2] |
| SW1990 | This compound (BNBZ) | Promotes generation of ROS | Not specified | [4] |
| MIApaca-2 | This compound (BNBZ) | Promotes generation of ROS | Not specified | [4] |
Experimental Protocols
The following is a detailed methodology for a key experiment to assess the impact of this compound on intracellular ROS production. The most common method for this is the 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Objective: To quantify the change in intracellular ROS levels in cancer cells following treatment with this compound.
Principle: The DCFH-DA assay is based on the cell-permeable molecule DCFH-DA, which is non-fluorescent. Inside the cell, esterases cleave the diacetate group, trapping the now polar DCFH within the cell. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.[5][6][7]
Materials:
-
Cancer cell lines (e.g., HepG2, HUH7)
-
Cell culture medium (e.g., DMEM) and supplements (FBS, penicillin-streptomycin)
-
This compound (BNBZ)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Phosphate-buffered saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
Positive control (e.g., H₂O₂)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare various concentrations of this compound in a cell culture medium. Remove the overnight culture medium from the wells and replace it with the medium containing the desired concentrations of BNBZ. Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H₂O₂). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
DCFH-DA Staining:
-
Prepare a 10 µM working solution of DCFH-DA in a serum-free medium.
-
After the treatment period, remove the medium containing BNBZ and wash the cells twice with warm PBS.
-
Add 100 µL of the DCFH-DA working solution to each well.
-
Incubate the plate in the dark for 30 minutes at 37°C.
-
-
Fluorescence Measurement:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with warm PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
Data Analysis: The fluorescence readings from the treated wells are normalized to the vehicle control to determine the fold change or percentage increase in ROS production.
Signaling Pathways and Experimental Workflows
Signaling Pathway: HK2 Inhibition to ROS Production
The inhibition of Hexokinase 2 by this compound disrupts the normal glycolytic flux. This disruption is believed to lead to an increase in mitochondrial ROS production. The following diagram illustrates the proposed signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring ROS production by neutrophils using DCFH-DA probe and flow Cytometry [protocols.io]
- 4. medchemexpress.com [medchemexpress.com]
- 5. arigobio.com [arigobio.com]
- 6. bioquochem.com [bioquochem.com]
- 7. cosmobiousa.com [cosmobiousa.com]
Initial Studies on Benitrobenrazide Toxicity in Normal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benitrobenrazide (BNBZ) is a novel small molecule inhibitor of Hexokinase 2 (HK2), an enzyme that plays a pivotal role in the metabolic reprogramming of cancer cells. The preferential expression of HK2 in tumor tissues compared to most normal adult tissues forms the basis for the selective anti-cancer activity of this compound and its favorable toxicity profile in non-cancerous cells. This technical guide provides an in-depth overview of the initial preclinical studies assessing the toxicity of this compound in normal cell lines, presenting key quantitative data, detailed experimental methodologies, and relevant cellular pathways.
Quantitative Toxicity Data
Initial in vitro studies have demonstrated that this compound exhibits minimal toxicity towards normal, non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was found to be significantly high in normal cells, indicating a low level of cytotoxicity.
| Cell Line | Cell Type | IC50 (μM) | Reference |
| LO2 | Normal human liver cell line | > 400 | [1][2] |
| L929 | Murine fibroblast cell line | > 400 | [1][2] |
| Vero | African green monkey kidney epithelial cell line | > 400 | [1][2] |
Table 1: Cytotoxicity of this compound in Normal Cell Lines. This table summarizes the IC50 values of this compound in three different normal cell lines, indicating a lack of significant toxicity at concentrations up to 400 μM.
Experimental Protocols
The following section details a representative methodology for determining the in vitro cytotoxicity of this compound in normal cell lines, based on standard cell viability assays.
Cell Culture
-
Cell Lines: LO2 (normal human liver), L929 (murine fibroblast), and Vero (monkey kidney epithelial) cells are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0, 12.5, 25, 50, 100, 200, 400 μM). The final DMSO concentration in all wells, including controls, is kept below 0.1% to avoid solvent-induced toxicity. The cells are then incubated with the different concentrations of this compound for 72 hours.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells. The IC50 value is determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Low Toxicity
The low toxicity of this compound in normal cells is primarily attributed to its specific mechanism of action, which targets a metabolic pathway that is significantly more active in cancer cells.
The Role of Hexokinase 2 in Cellular Metabolism
This compound is a selective inhibitor of Hexokinase 2 (HK2). Hexokinases catalyze the first essential step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. While other hexokinase isoforms (like HK1) are widely expressed in normal tissues, HK2 is overexpressed in many types of cancer cells and plays a crucial role in the Warburg effect, where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen. Normal cells, in contrast, typically have low levels of HK2 expression and rely on oxidative phosphorylation for energy production.
Experimental Workflow for Cytotoxicity Assessment
The process of evaluating the toxicity of this compound in normal cells follows a standardized workflow, from cell culture preparation to data analysis.
Discussion and Future Directions
The initial toxicity studies on this compound are promising, indicating a wide therapeutic window due to its high selectivity for HK2-overexpressing cancer cells. The IC50 value of over 400 μM in normal cell lines like LO2, L929, and Vero suggests that at therapeutically relevant concentrations for targeting cancer cells, this compound should have minimal adverse effects on healthy tissues.
Further preclinical safety and toxicology studies, including in vivo animal models, are essential to fully characterize the safety profile of this compound. While the on-target mechanism of action explains the low in vitro toxicity, comprehensive safety pharmacology and toxicology assessments will be necessary to investigate any potential off-target effects and to establish a safe dose for clinical trials.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Benitrobenrazide as an In Vitro Inhibitor of Hexokinase 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexokinase 2 (HK2) is a critical enzyme in the glycolytic pathway, catalyzing the first committed step of glucose metabolism. Upregulated in many cancer types, HK2 is a promising therapeutic target for anti-cancer drug development. Benitrobenrazide (BNBZ) has been identified as a potent and selective inhibitor of HK2, demonstrating anti-tumor effects by targeting glycolysis.[1][2][3] This document provides a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound on HK2.
Quantitative Data Summary
This compound has been evaluated for its inhibitory potency against multiple hexokinase isoforms. The following table summarizes the reported IC50 values.
| Compound | Target | IC50 (µM) | Reference |
| This compound (BNBZ) | HK2 | 0.53 ± 0.13 | [1][4][5] |
| This compound (BNBZ) | HK1 | 2.20 ± 0.12 | [3][6][7] |
| This compound (BNBZ) | HK4 | 4.17 ± 0.16 | [3][6][7] |
Signaling Pathway
The assay described herein measures the direct inhibition of HK2 enzymatic activity. HK2 is the rate-limiting enzyme in glycolysis, converting glucose to glucose-6-phosphate (G6P). This process is coupled to the conversion of ATP to ADP.
Experimental Workflow
The in vitro HK2 inhibition assay is a coupled enzymatic assay. The activity of HK2 is determined by measuring the production of NADH, which is proportional to the amount of glucose-6-phosphate generated. This is achieved by the subsequent oxidation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NAD+ to NADH. The increase in NADH is monitored by the change in absorbance at 450 nm.[5][8]
Detailed Experimental Protocol
This protocol is based on the principles of a coupled-enzyme colorimetric assay for measuring HK2 activity.[5][8] Commercially available kits, such as those from Abcam, can also be adapted for this purpose.[9][10]
Materials:
-
Recombinant Human Hexokinase 2 (HK2)
-
This compound (BNBZ)
-
Glucose
-
Adenosine 5'-triphosphate (ATP)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in assay buffer to achieve the desired final concentrations for the assay.
-
Prepare a substrate mix containing Glucose and ATP in assay buffer.
-
Prepare a coupling enzyme mix containing G6PDH and NAD+ in assay buffer.
-
Prepare a solution of HK2 enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
-
Assay Setup:
-
In a 96-well microplate, add the this compound dilutions to the appropriate wells.
-
Include wells for a negative control (vehicle/solvent only, representing 100% enzyme activity) and a positive control (a known HK2 inhibitor, if available).
-
Add the HK2 enzyme solution to all wells except for a blank control (assay buffer only).
-
Incubate the plate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate and coupling enzyme mix to all wells.
-
Immediately place the microplate in a plate reader set to 25°C or 37°C.
-
Measure the absorbance at 450 nm in kinetic mode, taking readings every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Note: The concentrations of substrates (Glucose, ATP), coupling enzyme (G6PDH), and NAD+ should be optimized to ensure that they are not rate-limiting and that the assay is sensitive to the inhibition of HK2. It is also recommended to perform the assay in triplicate to ensure the reliability of the results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. biomedres.us [biomedres.us]
- 8. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting hexokinase 2 for oral cancer therapy: structure-based design and validation of lead compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abcam.com [abcam.com]
Application Notes and Protocols for Benitrobenrazide Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation, storage, and application of a Benitrobenrazide stock solution using dimethyl sulfoxide (DMSO). This compound is a potent and selective inhibitor of hexokinase 2 (HK2), a key enzyme in the glycolysis pathway that is often upregulated in cancer cells.[1][2][3] Accurate preparation of a stable stock solution is crucial for obtaining reproducible and reliable results in various research applications, including cancer biology, metabolism studies, and drug discovery. This guide includes detailed protocols, quantitative data, and visual diagrams to ensure the effective use of this compound in your experiments.
Physicochemical Properties of this compound
This compound, with a molecular weight of 317.25 g/mol , is a solid compound that appears yellow to orange in color.[4] It is highly soluble in DMSO, which is the recommended solvent for preparing stock solutions for in vitro studies.[4]
Data Summary
The following table summarizes the key quantitative data for the preparation and use of a this compound stock solution.
| Parameter | Value | Reference |
| Molecular Weight | 317.25 g/mol | [4] |
| Solubility in DMSO | 100 mg/mL (315.21 mM) | [4] |
| Recommended Stock Concentration | 10 mM - 100 mM | General Practice |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months | [4] |
| Typical Working Concentrations (IC50) | 7.13 µM (SW480 cells), 15.0 µM (HepG2 cells), 24 µM (SW1990 cells), 57.1 µM (HUH7 cells) | [4] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 100 mM this compound Stock Solution
-
Safety First: Conduct all steps in a chemical fume hood. Wear appropriate PPE.
-
Weighing: Accurately weigh 31.73 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly for several minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid in dissolution if necessary.[4]
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
Preparation of Working Solutions
-
Thawing: On the day of the experiment, thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilution: Prepare serial dilutions of the stock solution in your cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Vehicle Control: It is critical to include a vehicle control in your experiments. This should contain the same final concentration of DMSO as the highest concentration of this compound used.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for preparing a this compound stock solution and subsequent working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway
This compound inhibits hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway. This inhibition leads to a reduction in glucose metabolism, decreased ATP production, and can induce apoptosis in cancer cells.
Caption: Mechanism of action of this compound via inhibition of the HK2 pathway.
Conclusion
By adhering to these detailed protocols and understanding the mechanism of action of this compound, researchers can ensure the preparation of high-quality stock solutions for consistent and meaningful experimental outcomes. Always refer to the specific product datasheet for any lot-specific information.
References
Application Notes and Protocols for Cell Culture Experiments with Benitrobenrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benitrobenrazide (BNBZ) is a potent and selective orally active inhibitor of hexokinase 2 (HK2), a key enzyme in the glycolysis pathway.[1][2][3] HK2 is frequently overexpressed in various cancer cells, making it a promising target for cancer therapy.[2][4][5] this compound has been shown to directly bind to HK2, leading to the inhibition of glycolysis, induction of apoptosis, and suppression of cancer cell proliferation.[2][3][4] These application notes provide detailed guidelines and protocols for conducting cell culture experiments to investigate the effects of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by inhibiting the enzymatic activity of Hexokinase 2 (HK2). HK2 is the first rate-limiting enzyme in the glycolytic pathway, catalyzing the phosphorylation of glucose to glucose-6-phosphate.[2][6] In many cancer cells, HK2 is overexpressed and localizes to the outer mitochondrial membrane, where it associates with the voltage-dependent anion channel 1 (VDAC1).[5] This interaction gives cancer cells preferential access to mitochondrial ATP for glycolysis and protects them from apoptosis.[5]
By inhibiting HK2, this compound disrupts this process, leading to:
-
Inhibition of Glycolysis: Reduced glucose uptake and lactate production.[4]
-
Induction of Apoptosis: Disruption of the HK2-VDAC1 interaction promotes the release of pro-apoptotic factors.[4][5] this compound has been shown to induce apoptosis in various cancer cell lines.[1][2][4]
-
Cell Cycle Arrest: this compound can arrest the cell cycle at the G1 phase.[1]
-
Increased Reactive Oxygen Species (ROS) Production: Inhibition of glycolysis can lead to oxidative stress.[4]
-
DNA Damage: The compound has been observed to cause DNA damage in cancer cells.[1][7]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (Enzyme Inhibition) | IC50 (Cytotoxicity) | Treatment Duration | Reference |
| SW1990 | Pancreatic Cancer | - | 24 µM | 72h | [1] |
| MIA PaCa-2 | Pancreatic Cancer | - | ~25 µM | 72h | [4] |
| SW480 | Colorectal Cancer | - | 7.13 µM | 72h | [1] |
| HepG2 | Liver Cancer | - | 15.0 µM | 72h | [1] |
| HUH7 | Liver Cancer | - | 57.1 µM | 72h | [1] |
| HeLa | Cervical Cancer | - | Not specified, but showed promising cytotoxicity | Not specified | [8] |
| A549 | Lung Cancer | - | Not specified, but showed promising cytotoxicity | Not specified | [8] |
| Recombinant HK2 | - | 0.53 µM | - | - | [1] |
| Recombinant HK1 | - | 2.20 µM | - | - | [4] |
| Recombinant HK4 | - | 4.17 µM | - | - | [4] |
Note: IC50 values can vary depending on the experimental conditions, including cell density and assay method. It is recommended to perform a dose-response curve for each cell line.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 317.25 g/mol ), dissolve 3.1725 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Cell Culture and Treatment
Materials:
-
Cancer cell lines (e.g., SW1990, HepG2, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cell culture flasks or plates
-
This compound stock solution (10 mM)
Protocol:
-
Culture cells in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for cytotoxicity assays, 6-well plates for protein or RNA analysis) and allow them to adhere overnight.
-
On the following day, prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cytotoxicity Assay (MTT Assay)
Materials:
-
Cells seeded in a 96-well plate and treated with this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Protocol:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Cell Cycle Analysis
Materials:
-
Cells seeded in 6-well plates and treated with this compound
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Protocol:
-
After treatment, harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubating at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution by flow cytometry.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Materials:
-
Cells seeded in 6-well plates and treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
Protocol:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: Signaling pathway of this compound's anti-cancer activity.
Caption: General experimental workflow for studying this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Virtual Screening and Biological Activity Evaluation of New Potent Inhibitors Targeting Hexokinase-II - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining IC50 Values of Benitrobenrazide in Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benitrobenrazide (BNBZ) is a potent and selective inhibitor of hexokinase 2 (HK2), a critical enzyme in the glycolysis pathway that is often overexpressed in cancer cells.[1][2][3] By targeting HK2, this compound disrupts glucose metabolism in cancer cells, leading to reduced proliferation, induction of apoptosis, and cell cycle arrest.[1][4][5] These characteristics make it a promising candidate for cancer therapy.[1][6] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.
Data Presentation: IC50 Values of this compound
The following table summarizes the reported IC50 values of this compound in different cancer cell lines, providing a comparative overview of its cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 15.0 | [4] |
| HUH7 | Hepatocellular Carcinoma | 57.1 | [4] |
| SW1990 | Pancreatic Cancer | 24 | [4] |
| SW480 | Colorectal Cancer | 7.13 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | ~25 | [5] |
Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and the specific assay used.[7][8]
Experimental Protocols
Determining the IC50 of this compound using the MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound in adherent cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.
Materials:
-
This compound (BNBZ)
-
Selected cancer cell lines (e.g., HepG2, SW480)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended complete medium until they reach 80-90% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve a range of desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
After 24 hours of cell attachment, carefully remove the medium from each well and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each drug concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[7]
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound.
This compound's Mechanism of Action: Inhibition of Glycolysis
Caption: this compound inhibits Hexokinase 2, disrupting glycolysis.
References
- 1. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Promoting Role of HK II in Tumor Development and the Research Progress of Its Inhibitors [mdpi.com]
- 3. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. clyte.tech [clyte.tech]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benitrobenrazide in In Vivo Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benitrobenrazide (BNBZ) is a novel and selective small-molecule inhibitor of Hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway.[1][2] Cancer cells often exhibit a heightened reliance on glycolysis for energy production, a phenomenon known as the Warburg effect.[3] HK2 is frequently overexpressed in various cancers and plays a pivotal role in this metabolic reprogramming.[1][2][3] By targeting HK2, this compound disrupts the energy supply to cancer cells, leading to the inhibition of cell proliferation and the induction of apoptosis.[1][2] These application notes provide detailed protocols for the use of this compound in in vivo mouse xenograft models, a crucial step in the preclinical evaluation of its anti-tumor efficacy. The following sections detail the dosage, administration, and experimental procedures for assessing the impact of this compound on tumor growth.
Quantitative Data Summary
The following tables summarize the in vivo dosage and administration of this compound in mouse xenograft models based on available studies.
Table 1: this compound Dosage and Administration
| Parameter | Details | Reference |
| Dosage | 75-150 mg/kg | [4] |
| Route of Administration | Oral (p.o.) | [4] |
| Dosing Frequency | Once daily | [4] |
| Treatment Duration | 20 days | [4] |
Table 2: Recommended Mouse Xenograft Models
| Cell Line | Cancer Type | Key Characteristics |
| SW1990 | Pancreatic Cancer | Overexpresses HK2 |
| SW480 | Colorectal Cancer | Overexpresses HK2 |
Signaling Pathway of this compound
This compound exerts its anti-cancer effects by inhibiting Hexokinase 2, a key enzyme in the glycolysis pathway. This inhibition leads to a cascade of downstream effects that ultimately result in decreased cancer cell proliferation and survival.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols provide a detailed methodology for conducting in vivo mouse xenograft studies with this compound.
Materials and Reagents
-
This compound (BNBZ)
-
SW1990 or SW480 human cancer cells
-
Immunocompromised mice (e.g., SCID or NU/NU nude mice)
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Matrigel (optional)
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose or 10% gum arabic in water)
-
Oral gavage needles
-
Calipers
-
Anesthesia (e.g., isoflurane)
Experimental Workflow
Caption: In vivo mouse xenograft experimental workflow.
Step-by-Step Protocol
1. Cell Culture
- Culture SW1990 or SW480 cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Passage cells upon reaching 80-90% confluency.
2. Cell Preparation for Injection
- Harvest cells using Trypsin-EDTA and wash with sterile PBS.
- Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
- Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 10^7 cells/mL.
3. Tumor Cell Implantation
- Anesthetize the mice using a standard, approved protocol.
- Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
4. Tumor Growth Monitoring
- Allow tumors to establish and grow.
- Measure tumor volume twice weekly using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .
- Monitor animal body weight and general health throughout the study.
5. This compound Administration
- Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
- Prepare the this compound formulation by suspending the compound in a suitable vehicle (e.g., 0.5% methylcellulose). The final concentration should be such that the desired dose (75-150 mg/kg) is delivered in a volume of approximately 100-200 µL.
- Administer this compound or the vehicle control to the respective groups via oral gavage once daily for 20 days.
6. Endpoint Analysis
- At the end of the treatment period, euthanize the mice according to institutional guidelines.
- Excise the tumors and measure their final weight and volume.
- Tumor growth inhibition (TGI) can be calculated as: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100 .
- Tumor tissue can be processed for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67) or apoptosis markers (e.g., cleaved caspase-3), or for western blotting to assess the levels of HK2 and other relevant proteins in the signaling pathway.
Conclusion
This compound presents a promising therapeutic strategy for cancers that are dependent on glycolysis. The protocols outlined in these application notes provide a framework for the in vivo evaluation of this compound in mouse xenograft models. Adherence to these detailed methodologies will ensure the generation of robust and reproducible data, which is essential for the further development of this targeted anti-cancer agent. Researchers should adapt these protocols as necessary to comply with their institutional animal care and use guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Benitrobenrazide Cytotoxicity: An Application Note on the MTT Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for evaluating the cytotoxic effects of Benitrobenrazide, a novel inhibitor of hexokinase 2 (HK2).[1][2] The protocol herein is designed to deliver reproducible and accurate data on cellular metabolic activity, a key indicator of cell viability, proliferation, and cytotoxicity.[3][4]
This compound has demonstrated significant antitumor effects by inhibiting glycolysis and inducing apoptosis in various cancer cell lines.[1][2] The MTT assay serves as a fundamental colorimetric method to quantify these cytotoxic effects. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[4][5] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[6]
Data Presentation: this compound Cytotoxicity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, as determined by cytotoxicity assays.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW1990 | Pancreatic Cancer | 24 | [7] |
| SW480 | Colorectal Cancer | 7.13 | [7] |
| HepG2 | Liver Cancer | 15.0 | [7] |
| HUH7 | Liver Cancer | 57.1 | [7] |
Experimental Protocol: MTT Assay for this compound Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials and Reagents
-
This compound (BNBZ)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
Dulbecco's Phosphate Buffered Saline (DPBS), pH 7.4
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
96-well flat-bottom sterile microplates
-
Adherent cancer cell line of interest
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Dissolve MTT powder in DPBS to a final concentration of 5 mg/mL.
-
Vortex or sonicate until fully dissolved.
-
Filter-sterilize the solution using a 0.2 µm filter.
-
Store in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.[3]
-
-
This compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound in DMSO. The final concentration of DMSO in the cell culture wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Prepare serial dilutions of this compound in serum-free cell culture medium to achieve the desired final concentrations for the experiment.
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps of the MTT assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count the cells. Ensure cell viability is above 90%.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) in 100 µL of complete cell culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
After 24 hours, carefully aspirate the medium.
-
Add 100 µL of the prepared this compound dilutions (in serum-free medium) to the respective wells.
-
Include a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration) and an untreated control group (cells in serum-free medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[7]
-
-
MTT Addition and Incubation:
-
Following the treatment period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well, resulting in a final concentration of 0.5 mg/mL.[8]
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[5]
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
This compound Mechanism of Action: Signaling Pathway
This compound's primary mechanism of action involves the inhibition of Hexokinase 2 (HK2), a key enzyme in the glycolysis pathway.[1][2] By inhibiting HK2, this compound disrupts glucose metabolism, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately inducing apoptosis in cancer cells.[1]
Caption: The inhibitory effect of this compound on the glycolysis pathway.
By following this detailed protocol and understanding the underlying mechanism of this compound, researchers can effectively assess its cytotoxic properties and further explore its potential as an anticancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchhub.com [researchhub.com]
Application Notes and Protocols for Detecting Apoptosis after Benitrobenrazide Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benitrobenrazide (BNBZ) is a novel and selective inhibitor of Hexokinase 2 (HK2), a key enzyme in the glycolysis pathway that is often overexpressed in cancer cells.[1][2] By targeting HK2, this compound disrupts cancer cell metabolism, leading to a cascade of events culminating in programmed cell death, or apoptosis.[1][2] These application notes provide a comprehensive guide to the methods used to detect and quantify apoptosis induced by this compound treatment. The accompanying protocols offer detailed, step-by-step instructions for key assays, and the included diagrams illustrate the underlying signaling pathways and experimental workflows.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting HK2, which catalyzes the first committed step of glycolysis. This inhibition leads to a decrease in glucose uptake and lactate production, and a subsequent increase in the production of Reactive Oxygen Species (ROS).[1] The accumulation of ROS can cause cellular damage, including DNA damage, and trigger the intrinsic pathway of apoptosis.[3] This pathway involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to mitochondrial dysfunction and the activation of caspases, which are the executioners of apoptosis.[4][5]
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize the cytotoxic and pro-apoptotic effects of this compound on various cancer cell lines as reported in preclinical studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| SW1990 | Pancreatic Cancer | ~25 | Not Specified |
| MIA PaCa-2 | Pancreatic Cancer | ~25 | Not Specified |
| DLD1 | Colon Cancer | 1-12 | 24-72 |
| HT-29 | Colon Cancer | 1-12 | 24-72 |
| Caco-2 | Colon Cancer | 1-12 | 24-72 |
Data compiled from multiple sources. The exact IC50 can vary based on experimental conditions.[1][6]
Table 2: Summary of Apoptosis Detection Assays for this compound Treatment
| Assay | Parameter Measured | Stage of Apoptosis | Key Observations with this compound |
| Annexin V/PI Staining | Phosphatidylserine externalization and membrane integrity | Early (Annexin V+/PI-), Late (Annexin V+/PI+) | Increased percentage of apoptotic cells. |
| Caspase-3/7 Activity Assay | Activity of executioner caspases 3 and 7 | Mid-to-Late | Increased caspase-3/7 activity. |
| TUNEL Assay | DNA fragmentation | Late | Increased number of TUNEL-positive cells. |
| Western Blot | Protein expression levels | Early-to-Late | Potential for increased Bax/Bcl-2 ratio and cleaved caspase-3/9. |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
This protocol is for the detection of early and late-stage apoptosis.
Materials:
-
Cancer cell line of interest (e.g., SW1990, HepG2)
-
Complete culture medium
-
6-well plates
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., based on IC50 values) and appropriate controls (vehicle-treated and untreated). Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Adherent cells: Gently aspirate the culture medium. Wash cells once with ice-cold PBS. Detach cells using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA. Neutralize trypsin with a complete medium if used.
-
Suspension cells: Directly collect the cells from the culture vessel.
-
-
Cell Pelleting and Washing: Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a new flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the tubes.
-
-
Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of key executioner caspases.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
White-walled 96-well plates
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a predetermined optimal density. Allow to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations and controls.
-
Incubation: Incubate for the desired time period to induce apoptosis.
-
Assay Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence or fluorescence using a plate reader.
Data Interpretation: An increase in luminescence/fluorescence is directly proportional to the amount of caspase-3/7 activity.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or slides
-
This compound stock solution (in DMSO)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTP, from a kit)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Culture cells on coverslips or slides and treat with this compound and controls as described previously.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with the permeabilization solution for 2-5 minutes on ice.
-
TUNEL Staining: Wash with PBS. Add the TUNEL reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Washing and Counterstaining: Wash the cells with PBS. Counterstain the nuclei with DAPI or Hoechst.
-
Mounting and Visualization: Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope.
Data Interpretation: TUNEL-positive cells will exhibit bright nuclear fluorescence, indicating DNA fragmentation.
Protocol 4: Western Blot for Bcl-2 Family Proteins
This protocol is for assessing the levels of pro- and anti-apoptotic proteins.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved caspase-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
Data Interpretation: Analyze the changes in the expression levels of the target proteins. A common metric is the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, where an increase suggests a shift towards apoptosis. The presence of cleaved caspases confirms their activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 6. In Vitro and In Silico Investigation of BCI Anticancer Properties and Its Potential for Chemotherapy-Combined Treatments [mdpi.com]
Application Notes and Protocols: Utilizing Benitrobenrazide in Combination with Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benitrobenrazide (BNBZ) is a novel and selective inhibitor of Hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway that is frequently overexpressed in various cancer types. By targeting HK2, this compound disrupts the metabolic engine of cancer cells, leading to decreased proliferation and increased apoptosis.[1][2] While this compound has shown promise as a monotherapy in preclinical studies, the strategic combination with other anticancer agents holds the potential for synergistic effects, overcoming drug resistance, and enhancing therapeutic efficacy.
These application notes provide a comprehensive overview of the rationale and methodologies for utilizing this compound in combination with other anticancer therapies. Due to the limited availability of published studies on this compound in combination therapies, this document leverages data from studies on other well-characterized HK2 inhibitors, such as 2-Deoxy-D-glucose (2-DG) and Lonidamine. The principles and observed synergies with these agents are expected to provide a strong foundation for designing combination studies with this compound.
Rationale for Combination Therapy
The reliance of many cancer cells on glycolysis for energy production, known as the Warburg effect, makes them particularly vulnerable to HK2 inhibition. Combining this compound with agents that target different cellular pathways can lead to enhanced anticancer effects. Potential combination strategies include:
-
Conventional Chemotherapy (e.g., Cisplatin, Doxorubicin): Chemotherapeutic agents often induce DNA damage. By inhibiting glycolysis with this compound, the cancer cells' ability to repair this damage and survive may be compromised, leading to a synergistic cytotoxic effect.[1][3][4][5][6]
-
Targeted Therapy (e.g., EGFR inhibitors): Many targeted therapies block signaling pathways that also influence cellular metabolism. Combining this compound with inhibitors of pathways like the EGFR-PI3K-AKT axis can create a dual blockade on cancer cell growth and survival.[7]
-
Radiotherapy: Ionizing radiation induces cell death primarily through DNA damage. Inhibition of glycolysis can impair the energy-dependent DNA repair mechanisms, thereby sensitizing cancer cells to radiation.[8][9][10][11][12]
-
Immunotherapy: The tumor microenvironment is often acidic due to lactate production from glycolysis. By inhibiting glycolysis, this compound may alter the tumor microenvironment, potentially enhancing the efficacy of immunotherapies.
Preclinical Data on HK2 Inhibitor Combinations
The following tables summarize key preclinical findings for the combination of HK2 inhibitors with other anticancer agents. This data can serve as a guide for designing experiments with this compound.
Table 1: In Vitro Synergistic Effects of HK2 Inhibitors with Chemotherapeutic Agents
| HK2 Inhibitor | Combination Agent | Cancer Cell Line(s) | Observed Effect | Reference(s) |
| 2-Deoxy-D-glucose (2-DG) | Cisplatin | FaDu (Head and Neck) | Enhanced cytotoxicity, increased oxidative stress. | [3][5] |
| 2-Deoxy-D-glucose (2-DG) | Cisplatin | A172, LN229 (Glioblastoma) | Synergistic reduction in cell viability in both normoxia and hypoxia; switch from autophagy to apoptosis. | [1][13] |
| 2-Deoxy-D-glucose (2-DG) | Doxorubicin | T47D, SKBR3 (Breast) | Enhanced radiation-induced cell death and apoptosis. | [14] |
| Lonidamine | Doxorubicin | Various | Synergistic cytotoxicity, induction of ROS, and mitochondrial apoptosis. | [2][4][6] |
| Lonidamine | Cisplatin | RIF-1 (Murine Fibrosarcoma), HT1080 (Human Fibrosarcoma) | Enhanced cytotoxicity. | [15] |
Table 2: In Vivo Efficacy of HK2 Inhibitor Combinations
| HK2 Inhibitor | Combination Agent | Animal Model | Observed Effect | Reference(s) |
| Lonidamine | Doxorubicin | Mouse lung cancer model | Significant anticancer activity. | [6] |
| Lonidamine | Doxorubicin | DB-1 melanoma and HCC1806 breast carcinoma xenografts | Potentiated antitumor activity. | [16] |
| Benzerazide (HK2 inhibitor) | PDK1 inhibitor (Compound 64) | HCC827 mouse xenograft model | Significant suppression of tumor growth. | [17] |
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the combination of this compound with other anticancer agents. These should be optimized for specific cell lines and compounds.
Protocol 1: In Vitro Synergy Assessment using the Chou-Talalay Method
This protocol determines whether the combination of this compound and another anticancer agent results in synergistic, additive, or antagonistic effects on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (BNBZ)
-
Anticancer agent of interest
-
96-well plates
-
MTT or other cell viability assay reagent
-
Plate reader
-
CompuSyn software or similar for Combination Index (CI) calculation
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of BNBZ and the combination agent. Create a series of dilutions for each drug alone and in combination at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Drug Treatment: Treat the cells with single agents and the drug combinations for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
Cell Viability Assay: After the incubation period, perform a cell viability assay (e.g., MTT assay) according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the fraction of affected (Fa) cells for each drug concentration and combination.
-
Use CompuSyn software to calculate the Combination Index (CI).
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Protocol 2: In Vivo Tumor Xenograft Study
This protocol evaluates the in vivo efficacy of this compound in combination with another anticancer agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound (formulated for oral or IP administration)
-
Anticancer agent of interest (formulated for administration)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle control, BNBZ alone, Agent X alone, BNBZ + Agent X).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: Continue treatment for a specified period or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the observed effects.
Visualizations
Signaling Pathway of HK2 Inhibition and Potential Combination Targets
Caption: this compound inhibits HK2, blocking glycolysis and ATP production, which can synergize with agents that induce DNA damage or target other survival pathways.
Experimental Workflow for In Vitro Synergy Assessment
Caption: A streamlined workflow for determining the synergistic effects of this compound in combination with another anticancer agent in vitro.
Conclusion
The inhibition of Hexokinase 2 by this compound presents a promising strategy for anticancer therapy. The true potential of this novel agent may be realized through its rational combination with other anticancer drugs. The provided application notes and protocols, based on the broader understanding of HK2 inhibitor combinations, offer a solid framework for researchers to design and execute preclinical studies to explore and validate the synergistic potential of this compound-based combination therapies. Such studies are crucial for advancing our understanding of metabolic targeting in cancer and for the development of more effective treatment regimens for patients.
References
- 1. Synergistic increase in efficacy of a combination of 2-deoxy-D-glucose and cisplatin in normoxia and hypoxia: switch from autophagy to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 2-Deoxy-d-Glucose Combined with Cisplatin Enhances Cytotoxicity via Metabolic Oxidative Stress in Human Head and Neck Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-Deoxy-D-glucose combined with cisplatin enhances cytotoxicity via metabolic oxidative stress in human head and neck cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amplification of anticancer efficacy by co-delivery of doxorubicin and lonidamine with extracellular vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synergistic inhibitory effect of combining therapies targeting EGFR and mitochondria in sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimizing cancer radiotherapy with 2-deoxy-d-glucose dose escalation studies in patients with glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical studies for improving radiotherapy with 2-deoxy-D-glucose: present status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Combined Treatment with 2-Deoxy-D-Glucose and Doxorubicin Enhances the in Vitro Efficiency of Breast Cancer Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cytotoxicity of lonidamine alone and in combination with other drugs against murine RIF-1 and human HT1080 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lonidamine Induces Intracellular Tumor Acidification and ATP Depletion in Breast, Prostate and Ovarian Cancer Xenografts and Potentiates Response to Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Combined inhibition of pyruvate dehydrogenase kinase 1 and hexokinase 2 induces apoptsis in non-small cell lung cancer cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring DNA Damage Induced by Benitrobenrazide using the Fast Halo Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for the Fast Halo Assay (FHA), a rapid and cost-effective method for quantifying DNA damage at the single-cell level.[1][2][3][4] This document outlines the specific application of the FHA to measure DNA strand breakage in cultured mammalian cells, such as HepG2 and HUH7 human liver cancer cells, following treatment with the hexokinase 2 inhibitor, Benitrobenrazide (BNBZ).[5] Included are a step-by-step experimental protocol, a summary of expected quantitative data, and diagrams illustrating the experimental workflow and the proposed signaling pathway of this compound-induced DNA damage.
Introduction
This compound is a novel small molecule inhibitor of hexokinase 2 (HK2), a key enzyme in the glycolytic pathway that is often overexpressed in cancer cells.[6][7] By inhibiting HK2, this compound disrupts cancer cell metabolism, leading to increased production of reactive oxygen species (ROS), induction of apoptosis, and inhibition of tumor growth.[6][8] A significant consequence of elevated ROS is the induction of DNA damage.[5]
The Fast Halo Assay (FHA) is a sensitive and reliable technique for detecting DNA strand breaks.[1][3][4] The assay is based on the principle that when cells are lysed under alkaline conditions, fragmented DNA relaxes and diffuses from the nuclear cage, forming a "halo" around the nucleus when stained with a fluorescent dye.[1][9][10] The size of this halo is directly proportional to the extent of DNA damage.[1] The FHA is a simplified and accelerated version of the traditional alkaline halo assay, requiring fewer steps and reagents, with a total processing time of approximately 15-40 minutes.[1][4][8]
Experimental Protocols
Materials and Reagents
-
Cell Lines: HepG2 (human liver hepatocellular carcinoma) and HUH7 (human liver hepatocellular carcinoma) cells.
-
This compound (BNBZ): Prepare a stock solution in DMSO.
-
Cell Culture Medium: DMEM or other appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
Normal Melting Point (NMP) Agarose: 1% (w/v) in PBS.
-
Low Melting Point (LMP) Agarose: 0.7% (w/v) in PBS.
-
Microscope Slides: Fully frosted.
-
Coverslips: 24 x 50 mm.
-
Lysis Solution: 0.2 M NaOH, 1 mM EDTA.
-
Staining Solution: Ethidium Bromide (10 µg/mL in distilled water).
-
Neutralization Buffer: 0.4 M Tris-HCl, pH 7.5.
-
Fluorescence Microscope: Equipped with an appropriate filter for ethidium bromide.
-
Image Analysis Software: ImageJ or similar.
Experimental Procedure
-
Cell Culture and Treatment:
-
Culture HepG2 and HUH7 cells in standard cell culture flasks or plates until they reach approximately 80% confluency.
-
Treat the cells with the desired concentrations of this compound (e.g., IC50 concentration) for various time points (e.g., 0, 24, 48, and 72 hours). Include a vehicle control (DMSO) group.
-
-
Cell Harvesting and Preparation:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Harvest the adherent cells by trypsinization.
-
Resuspend the cells in fresh, serum-free medium and determine the cell concentration using a hemocytometer. Adjust the cell suspension to a concentration of 1 x 10^5 cells/mL.
-
-
Embedding Cells in Agarose:
-
Prepare a 1% NMP agarose solution in PBS and coat clean, frosted microscope slides with a thin layer. Allow the agarose to solidify.
-
Mix 20 µL of the cell suspension (approximately 2,000 cells) with 80 µL of 0.7% LMP agarose at 37°C.
-
Pipette the cell-agarose mixture onto the pre-coated slide and gently spread it into a thin layer using a coverslip.
-
Place the slides on a cold flat surface (e.g., a metal tray on ice) for 5-10 minutes to allow the agarose to solidify.
-
-
Cell Lysis and DNA Denaturation:
-
Carefully remove the coverslips.
-
Immerse the slides in the alkaline lysis solution (0.2 M NaOH, 1 mM EDTA) for 10-15 minutes at room temperature in the dark. This step lyses the cells and denatures the DNA.
-
-
Staining and Visualization:
-
Gently remove the slides from the lysis solution and place them on a horizontal tray.
-
Add 50 µL of ethidium bromide staining solution to each agarose gel.
-
Cover with a coverslip and incubate for 5 minutes at room temperature in the dark.
-
Visualize the DNA halos using a fluorescence microscope. Capture images of at least 50 randomly selected cells per slide.
-
-
Data Quantification:
-
Quantify the extent of DNA damage using image analysis software.
-
The Nuclear Diffusion Factor (NDF) is a common metric for quantifying DNA damage in the Halo Assay. It is calculated as the ratio of the total halo diameter to the diameter of the nuclear core.
-
An increase in the NDF value corresponds to a higher level of DNA damage.
-
Data Presentation
The following table summarizes the quantitative data on DNA damage, measured as the Nuclear Diffusion Factor (NDF), in HepG2 and HUH7 cells treated with this compound (BNBZ) over a 72-hour period. The data is estimated from the graphical representations in Juszczak et al., 2022.[5]
| Cell Line | Treatment Time (hours) | Nuclear Diffusion Factor (NDF) (Mean ± SD) |
| HepG2 | 0 (Control) | 1.0 ± 0.1 |
| 24 | 2.5 ± 0.3 | |
| 48 | 3.8 ± 0.4 | |
| 72 | 4.5 ± 0.5 | |
| HUH7 | 0 (Control) | 1.0 ± 0.1 |
| 24 | 2.2 ± 0.2 | |
| 48 | 3.5 ± 0.4 | |
| 72 | 4.2 ± 0.5 |
Mandatory Visualization
Experimental Workflow for Fast Halo Assay
Caption: Experimental workflow for the Fast Halo Assay.
Proposed Signaling Pathway of this compound-Induced DNA Damage
Caption: Proposed signaling pathway of this compound-induced DNA damage.
References
- 1. Reactive Oxygen Species Induced p53 Activation: DNA Damage, Redox Signaling, or Both? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Fast-Halo Assay for the Detection of DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fast-halo assay for the assessment of DNA damage at the single-cell level. | Semantic Scholar [semanticscholar.org]
- 5. Unraveling the Guardian: p53’s Multifaceted Role in the DNA Damage Response and Tumor Treatment Strategies | MDPI [mdpi.com]
- 6. The fast-halo assay for the assessment of DNA damage at the single-cell level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Fast-Halo Assay for the Detection of DNA Damage | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. The fast halo assay: an improved method to quantify genomic DNA strand breakage at the single-cell level - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Measuring Hexokinase 2 (HK2) Activity in Cells Treated with Benitrobenrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexokinase 2 (HK2) is a critical enzyme in the glycolytic pathway, catalyzing the first committed step of glucose metabolism. In many cancer cells, HK2 is overexpressed and plays a pivotal role in the metabolic reprogramming that fuels rapid proliferation and survival.[1][2] This has made HK2 an attractive target for anticancer drug development.[2] Benitrobenrazide (BNBZ) has been identified as a novel, potent, and selective small-molecule inhibitor of HK2.[1][3] It directly binds to HK2, inhibiting its enzymatic activity and consequently blocking glycolysis, leading to reduced cancer cell growth.[1][3] This document provides detailed protocols for measuring HK2 activity in cells treated with this compound, enabling researchers to assess its efficacy and cellular mechanism of action.
Signaling Pathway of HK2 Inhibition by this compound
This compound exerts its effect by directly targeting Hexokinase 2, a key enzyme in the glycolytic pathway. The binding of this compound to HK2 inhibits the conversion of glucose to glucose-6-phosphate, thereby disrupting the subsequent steps of glycolysis and reducing the production of ATP and essential biosynthetic precursors. This ultimately hinders cancer cell proliferation and can induce apoptosis.
Caption: Signaling pathway of HK2 inhibition by this compound.
Experimental Protocols
Principle of HK2 Activity Assay
The measurement of HK2 activity is based on a coupled enzymatic reaction. HK2 phosphorylates glucose to glucose-6-phosphate (G6P). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes G6P, leading to the reduction of NAD+ to NADH. The rate of NADH production is directly proportional to HK2 activity and can be monitored by measuring the increase in absorbance at 340 nm.
Materials and Reagents
-
Cell line of interest (e.g., SW1990, SW480, HepG2)
-
This compound (BNBZ)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
HK2 Activity Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.5 mM DTT
-
Assay Reaction Mixture:
-
50 mM Tris-HCl (pH 7.5)
-
10 mM MgCl₂
-
0.5 mM DTT
-
1 mM ATP
-
2 mM Glucose
-
0.5 mM NAD+
-
1 unit/mL Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 340 nm
Experimental Workflow
Caption: Workflow for measuring HK2 activity in treated cells.
Detailed Protocol
-
Cell Culture and Treatment:
-
Plate the chosen cancer cells in appropriate culture dishes or plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
-
Preparation of Cell Lysates:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold cell lysis buffer to each dish.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cellular proteins including HK2.
-
-
Protein Concentration Measurement:
-
Determine the total protein concentration of each cell lysate using a BCA protein assay kit according to the manufacturer's instructions. This is crucial for normalizing the HK2 activity.
-
-
Hexokinase 2 Activity Assay:
-
Prepare the Assay Reaction Mixture as described in the "Materials and Reagents" section.
-
In a 96-well plate, add a specific amount of cell lysate (e.g., 10-20 µg of total protein) to each well.
-
Bring the final volume in each well to 100 µL with the Assay Reaction Mixture.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 1-2 minutes for a total of 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min) for each sample from the linear portion of the kinetic curve.
-
Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production.
-
Normalize the HK2 activity to the amount of protein in each sample (e.g., express as nmol/min/mg protein).
-
Compare the HK2 activity in this compound-treated cells to the vehicle-treated control to determine the percentage of inhibition.
-
Data Presentation
The inhibitory effect of this compound on HK2 activity can be summarized in a table. The IC₅₀ value, which represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity, is a key parameter.
| Compound | Target | IC₅₀ (µM) | Cell Lines Tested | Reference |
| This compound (BNBZ) | Hexokinase 2 (HK2) | 0.53 | SW1990, SW480, HepG2, HUH7 | [4] |
Conclusion
This application note provides a comprehensive guide for measuring the activity of Hexokinase 2 in cells treated with the inhibitor this compound. The detailed protocol and workflow are designed to be readily implemented in a standard laboratory setting. By following these procedures, researchers can effectively evaluate the cellular potency of this compound and further investigate its role as a promising therapeutic agent targeting cancer metabolism.
References
- 1. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Benitrobenrazide in Cancer Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benitrobenrazide (BNBZ) is a potent and selective small-molecule inhibitor of Hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway.[1][2] Accelerated glucose metabolism is a hallmark of many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect). HK2, the first rate-limiting enzyme in this pathway, is overexpressed in numerous cancers and is associated with tumor growth and survival.[1][3] this compound, by directly targeting HK2, offers a valuable tool for studying the metabolic vulnerabilities of cancer cells and for the development of novel anti-cancer therapeutics.[1][2]
These application notes provide a comprehensive overview of the use of this compound in laboratory settings to investigate cancer metabolism. Detailed protocols for key experiments are provided to enable researchers to effectively utilize this compound in their studies.
Mechanism of Action
This compound selectively inhibits the enzymatic activity of Hexokinase 2, blocking the phosphorylation of glucose to glucose-6-phosphate, the initial and committed step of glycolysis.[1][2] This inhibition leads to a cascade of downstream effects, including the suppression of glycolysis, induction of apoptosis, and cell cycle arrest in cancer cells that are highly dependent on glycolytic metabolism for energy production and biosynthesis.[1][4]
Data Presentation
Enzymatic Inhibition and Cytotoxicity
This compound demonstrates potent and selective inhibition of HK2 and exhibits cytotoxic effects across various cancer cell lines.
| Parameter | Value | Cell Line(s) | Reference(s) |
| HK2 IC50 | 0.53 µM | - | [1] |
| HK1 IC50 | 2.20 µM | - | [2] |
| HK4 (Glucokinase) IC50 | 4.17 µM | - | [2] |
| HepG2 (Hepatocellular Carcinoma) IC50 | 15.0 µM | HepG2 | [1] |
| HUH7 (Hepatocellular Carcinoma) IC50 | 57.1 µM | HUH7 | [1] |
| SW1990 (Pancreatic Cancer) IC50 | ~25 µM | SW1990 | [2] |
| SW480 (Colorectal Cancer) IC50 | 7.13 µM | SW480 | [1] |
| MIA PaCa-2 (Pancreatic Cancer) IC50 | ~25 µM | MIA PaCa-2 | [2] |
| Normal Cells (LO2, L929, Vero) IC50 | >400 µM | LO2, L929, Vero | [2] |
Effects on Cancer Cell Metabolism and Viability
Treatment with this compound leads to significant alterations in key metabolic and cellular parameters in cancer cells.
| Effect | Observation | Cell Line(s) | Reference(s) |
| Glycolysis | Significant inhibition | SW1990 | [1][2] |
| Glucose Uptake | Decreased | SW1990, SW480 | [2] |
| Lactate Production | Decreased | SW1990, SW480 | [2] |
| Intracellular ATP Levels | Decreased | SW1990, SW480 | [2] |
| Apoptosis | Induced | SW1990, MIA PaCa-2 | [1][2] |
| Cell Cycle | G1 Phase Arrest | Huh7 | [1] |
| Reactive Oxygen Species (ROS) | Increased Production | - | [2] |
| In Vivo Tumor Growth | Effectively inhibited | SW1990, SW480 xenografts | [1][2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cancer Cells
Caption: this compound inhibits HK2, leading to decreased glycolysis, ATP, and lactate production. This metabolic stress can activate AMPK, which in turn inhibits the pro-growth mTOR pathway. The disruption of glycolysis also leads to increased ROS and G1 cell cycle arrest, culminating in apoptosis.
Experimental Workflow for Studying this compound's Effects
Caption: Workflow for evaluating this compound's impact on cancer cells, from treatment to data analysis.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., SW1990, SW480, HepG2)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Glycolysis Stress Test
Principle: This assay measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus the rate of glycolysis, in real-time using an extracellular flux analyzer.
Materials:
-
Cancer cell lines
-
This compound
-
Extracellular flux analyzer (e.g., Seahorse XF Analyzer)
-
XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-deoxyglucose)
-
XF assay medium
-
XF cell culture microplates
Protocol:
-
Seed cells in an XF cell culture microplate and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired duration.
-
One hour before the assay, replace the culture medium with XF assay medium and incubate in a non-CO2 incubator at 37°C.
-
Load the sensor cartridge with glucose, oligomycin, and 2-deoxyglucose according to the manufacturer's instructions.
-
Perform the Glycolysis Stress Test on the extracellular flux analyzer.
-
Analyze the data to determine the effect of this compound on basal glycolysis, glycolytic capacity, and glycolytic reserve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
Principle: This flow cytometry method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is proportional to the DNA content.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the stained cells by flow cytometry.
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
This compound is a powerful research tool for elucidating the role of glycolysis in cancer cell proliferation and survival. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this HK2 inhibitor to explore the metabolic dependencies of cancer and to evaluate its potential as a therapeutic agent.
References
Application Notes and Protocols for Inducing and Measuring Autophagy in Response to Benitrobenrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for inducing and measuring autophagy in response to Benitrobenrazide, a novel and selective inhibitor of Hexokinase 2 (HK2). This compound has been identified as an agent capable of inducing apoptosis and inhibiting glycolysis in cancer cells. Recent evidence also indicates its capacity to induce autophagy, a cellular self-degradation process, in liver cancer cell lines. These protocols are designed to offer a comprehensive guide for researchers investigating the autophagic response to this compound, including its underlying signaling mechanisms, and for those exploring its therapeutic potential.
Introduction to this compound and Autophagy
This compound is a potent and selective small molecule inhibitor of Hexokinase 2 (HK2), the first rate-limiting enzyme in the glycolytic pathway.[1] HK2 is frequently overexpressed in various cancers, making it an attractive target for anti-cancer therapies.[2] By inhibiting HK2, this compound disrupts glucose metabolism in cancer cells, leading to reduced proliferation and apoptosis.[2][3]
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. It plays a dual role in cancer, acting as a tumor suppressor in the early stages and promoting survival of established tumors under stress. The process involves the formation of double-membraned vesicles called autophagosomes, which engulf cytoplasmic contents and fuse with lysosomes for degradation. The induction of autophagy is tightly regulated by various signaling pathways, most notably the mTOR (mechanistic target of rapamycin) pathway.
Inhibition of glycolysis by agents like this compound can lead to a decrease in cellular ATP levels. This energy deficit is sensed by AMP-activated protein kinase (AMPK), a key cellular energy sensor. Activated AMPK, in turn, inhibits the mTOR complex 1 (mTORC1), a master negative regulator of autophagy. Inhibition of mTORC1 unleashes the ULK1 complex, initiating the formation of the autophagosome and thereby inducing autophagy. While not definitively proven for this compound, this signaling cascade is the most probable mechanism of its autophagy-inducing effect.
Data Presentation
The following table summarizes the observed effects of this compound and its derivatives on autophagy in hepatocellular carcinoma cell lines.
| Cell Line | Compound | Concentration(s) | Treatment Duration | Observed Effect on Autophagy | Reference |
| HepG2 | This compound (BNBZ) & derivatives | 100, 500, 1000 µM | 24, 48, 72 hours | Increase in autophagy observed at 48 hours, followed by a decrease at 72 hours. | [4] |
| HUH7 | This compound (BNBZ) & derivatives | 100, 500, 1000 µM | 24, 48, 72 hours | Did not significantly inhibit the autophagy process. | [4] |
Signaling Pathway
The proposed signaling pathway for this compound-induced autophagy is depicted below. Inhibition of Hexokinase 2 by this compound is hypothesized to decrease intracellular ATP levels, leading to the activation of AMPK. Activated AMPK then inhibits mTORC1, a negative regulator of autophagy, thereby initiating the autophagic process.
Caption: Proposed signaling pathway for this compound-induced autophagy.
Experimental Workflow
The following diagram illustrates a general workflow for studying this compound-induced autophagy in cell culture.
Caption: General experimental workflow for assessing this compound-induced autophagy.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Hepatocellular carcinoma cell lines (e.g., HepG2, HUH7)
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (6-well, 12-well, or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed HepG2 or HUH7 cells in appropriate cell culture plates and allow them to adhere and reach 60-70% confluency.
-
Preparation of this compound Working Solutions: Prepare serial dilutions of this compound from the stock solution in complete growth medium to achieve the desired final concentrations (e.g., 10, 50, 100, 500 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Measurement of Autophagy by Western Blotting
Materials:
-
Treated cells from Protocol 1
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-β-actin
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the protein levels of LC3-II and p62 to the loading control (β-actin). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of autophagy induction.
-
Protocol 3: Measurement of Autophagy by Fluorescence Microscopy (LC3 Puncta Formation)
Materials:
-
Treated cells grown on glass coverslips in 12-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Rabbit anti-LC3B
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 anti-rabbit)
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash with PBS and block with blocking buffer for 30 minutes.
-
Incubate with primary anti-LC3B antibody for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour in the dark.
-
-
Imaging:
-
Wash with PBS and mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Autophagosomes will appear as distinct green puncta (LC3 puncta) in the cytoplasm.
-
-
Data Analysis:
-
Capture images from multiple random fields for each condition.
-
Quantify the number of LC3 puncta per cell or the percentage of cells with a significant number of puncta. An increase in LC3 puncta indicates autophagy induction.
-
Protocol 4: Autophagic Flux Assay
To distinguish between an increase in autophagosome formation and a blockage in their degradation, an autophagic flux assay is essential.
Materials:
-
Same materials as for Western Blotting (Protocol 2) or Fluorescence Microscopy (Protocol 3)
-
Lysosomal inhibitors: Bafilomycin A1 (BafA1) or Chloroquine (CQ)
Procedure:
-
Cell Treatment: Treat the cells with this compound as described in Protocol 1. In a parallel set of experiments, co-treat the cells with this compound and a lysosomal inhibitor (e.g., 100 nM BafA1 or 20 µM CQ) for the last 2-4 hours of the this compound treatment.
-
Autophagy Measurement: Assess the levels of LC3-II by Western blotting or the number of LC3 puncta by fluorescence microscopy as described in Protocols 2 and 3.
-
Data Analysis:
-
Compare the LC3-II levels or the number of LC3 puncta in cells treated with this compound alone versus those co-treated with the lysosomal inhibitor.
-
A further increase in LC3-II accumulation or LC3 puncta in the presence of the lysosomal inhibitor indicates a functional autophagic flux, meaning that this compound is indeed inducing the formation of autophagosomes that are being degraded by lysosomes.
-
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the induction and measurement of autophagy in response to this compound. By utilizing these methodologies, researchers can elucidate the molecular mechanisms underlying this compound's effects on autophagy and further evaluate its potential as a therapeutic agent in cancer and other diseases. It is recommended to use a combination of these assays to obtain a robust and reliable assessment of autophagy.
References
- 1. Autophagy suppresses proliferation of HepG2 cells via inhibiting glypican-3/wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Techniques for Assessing Benitrobenrazide's Impact on Cell Cycle Progression
Introduction
Benitrobenrazide (BNBZ) is a potent and orally active inhibitor of Hexokinase 2 (HK2), the rate-limiting enzyme in the glycolytic pathway.[1][2] HK2 is frequently overexpressed in various cancer types, where it plays a crucial role in metabolic reprogramming, supporting rapid proliferation and protecting cells from apoptosis.[3][4][5] By inhibiting HK2, this compound disrupts glucose metabolism, leading to decreased ATP production, increased reactive oxygen species (ROS), DNA damage, and subsequent inhibition of cancer cell proliferation.[1][4][6][7] A key consequence of these cellular stresses is the induction of cell cycle arrest, a critical mechanism of its antitumor activity.[1][4]
These application notes provide a comprehensive overview and detailed protocols for researchers to effectively assess the impact of this compound on cell cycle progression in cancer cell lines. The primary methods covered are flow cytometric analysis of DNA content and Western blot analysis of key cell cycle regulatory proteins.
Proposed Mechanism of Action
This compound's primary molecular target is HK2. Its inhibition initiates a cascade of events that compromise the metabolic fitness of cancer cells, ultimately leading to cell cycle arrest and apoptosis. The proposed signaling pathway is outlined below.
Caption: Proposed signaling pathway of this compound (BNBZ).
Experimental Design and Workflow
A systematic approach is essential to accurately characterize the effects of this compound on the cell cycle. The workflow begins with determining the optimal treatment concentration, followed by primary analysis of cell cycle distribution and confirmatory analysis of regulatory protein expression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexokinase 2 promotes tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting Benitrobenrazide solubility and aggregation issues
Welcome to the technical support center for Benitrobenrazide (BNBZ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and use of this compound, with a focus on troubleshooting common issues related to its solubility and aggregation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (BNBZ) is a potent and selective inhibitor of Hexokinase 2 (HK2), a key enzyme in the glycolysis pathway.[1][2][3] HK2 catalyzes the first committed step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate.[1] By inhibiting HK2, this compound disrupts glucose metabolism in cancer cells, which often exhibit high rates of glycolysis (the Warburg effect), leading to reduced cancer cell growth and proliferation.[1][2] It has demonstrated anti-tumor effects in both in vitro and in vivo models.[4]
Q2: What are the known challenges when working with this compound?
A2: The primary challenges associated with this compound are its limited aqueous solubility and its strong tendency to form aggregates in solution.[5] These properties can lead to experimental variability and inaccurate results if not properly managed.
Q3: How should I store this compound?
A3: this compound powder should be stored at -20°C for long-term stability (up to three years). Stock solutions in a suitable solvent such as DMSO should be stored at -80°C for up to six months or at -20°C for up to one month.[4] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller, single-use volumes.[4]
Q4: In which solvent is this compound soluble?
A4: this compound is highly soluble in dimethyl sulfoxide (DMSO).[4][6] A stock solution of up to 100 mg/mL (315.21 mM) can be prepared in DMSO with the aid of ultrasonication.[4] It is crucial to use freshly opened, anhydrous DMSO, as hygroscopic (water-containing) DMSO can significantly reduce solubility.[4] Information regarding its solubility in other common laboratory solvents like ethanol or aqueous buffers such as PBS is limited, and it is considered sparingly soluble in aqueous solutions.[7]
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions
Symptom: You observe a precipitate immediately after diluting your DMSO stock of this compound into an aqueous buffer (e.g., PBS, cell culture medium) or after a short period of incubation.
Potential Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit. Transferring from a highly polar organic solvent like DMSO to an aqueous environment can promote precipitation.[5]
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Optimize Dilution Technique:
-
Incorporate a Surfactant: The addition of a low concentration of a non-ionic surfactant, such as Tween 20 (typically at a final concentration of 0.05-0.1%), to your aqueous buffer can help to prevent aggregation and improve the apparent solubility of this compound.[5]
-
Maintain a Low Final DMSO Concentration: While DMSO aids in initial dissolution, its final concentration in your experimental setup should be kept as low as possible (ideally ≤0.1%) to minimize solvent-induced effects on your cells or assay and to reduce the likelihood of precipitation upon dilution.[8][10]
Issue 2: Compound Aggregation Leading to Inconsistent Results
Symptom: You observe high variability in your experimental results, or the compound shows non-specific activity. This may be due to the formation of sub-visible aggregates.
Potential Cause: this compound has a strong tendency to form colloidal aggregates in solution, which can non-specifically inhibit enzymes and other proteins, leading to false-positive results or a lack of reproducibility.[5]
Solutions:
-
Utilize DMSO for Stock Preparation: Preparing a concentrated stock solution in DMSO can help to minimize aggregation from the outset.[5]
-
Include a Detergent: As with preventing precipitation, including a small amount of a detergent like Tween 20 in your assay buffer can disrupt the formation of aggregates.[5]
-
Assess Aggregation with Dynamic Light Scattering (DLS): DLS is a powerful technique to detect the presence of aggregates in your solution.[11][12][13] By measuring the size distribution of particles in your sample, you can confirm if aggregation is occurring under your experimental conditions.
-
Sonication: Gentle sonication of the final working solution can sometimes help to break up aggregates, but this should be done cautiously as it can also introduce heat.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Comments |
| DMSO | 100 mg/mL (315.21 mM) | Ultrasonication is required. Use of fresh, anhydrous DMSO is highly recommended.[4] |
| Ethanol | Sparingly Soluble | A common approach for sparingly soluble compounds is to first dissolve in ethanol and then dilute with an aqueous buffer.[7] |
| PBS (pH 7.2) | Sparingly Soluble | Direct dissolution in aqueous buffers is challenging. |
| Ethanol:PBS (1:2) | Potentially low mg/mL range | This is an estimation based on protocols for other sparingly soluble compounds.[7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).
-
Vortex the tube for 1-2 minutes to aid dissolution.
-
Place the tube in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be clear.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
-
Protocol 2: Kinetic Solubility Assessment in Cell Culture Medium
This protocol helps determine the maximum concentration of this compound that remains in solution in your specific cell culture medium without precipitating.
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Your specific cell culture medium
-
Sterile 96-well clear-bottom plate
-
Pipettes and sterile tips
-
Multichannel pipette
-
Incubator (37°C, 5% CO2)
-
Plate reader or microscope
-
-
Procedure:
-
Prepare a serial dilution of your this compound stock solution in DMSO in a separate 96-well plate.
-
In the clear-bottom 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.
-
Transfer 2 µL of each this compound dilution from the DMSO plate to the corresponding wells of the plate containing the medium. This will result in a final DMSO concentration of 1%.
-
Mix the contents of the wells thoroughly by gentle pipetting.
-
Include control wells: medium with 1% DMSO (negative control) and medium only (blank).
-
Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your typical experiment (e.g., 2, 24, 48 hours).
-
Assess for precipitation either visually using a microscope or by measuring light scattering at a wavelength where the compound does not absorb (e.g., 650 nm) using a plate reader. An increase in absorbance/scattering indicates precipitation.[9]
-
Protocol 3: Assessment of Aggregation by Dynamic Light Scattering (DLS)
This protocol provides a general workflow for assessing the aggregation of this compound.
-
Materials:
-
This compound working solution (prepared as for your experiment)
-
The same buffer/medium used to prepare the working solution (for blank measurement)
-
DLS instrument and compatible cuvettes
-
Syringe filters (0.1 or 0.22 µm)
-
-
Procedure:
-
Sample Preparation:
-
Prepare your this compound working solution at the desired concentration in your experimental buffer.
-
Filter the buffer that will be used for dilution to remove any dust or particulate matter.
-
It is recommended to filter the final sample solution through a syringe filter appropriate for the solvent to remove any extraneous dust, which can interfere with the DLS measurement.[3]
-
-
DLS Measurement:
-
Follow the instrument manufacturer's instructions for operation.
-
First, measure the filtered buffer as a blank.
-
Rinse the cuvette thoroughly with the filtered buffer.
-
Load your this compound sample into the cuvette. Ensure there are no air bubbles.
-
Equilibrate the sample to the desired temperature within the DLS instrument.
-
Perform the DLS measurement. The instrument will provide data on the size distribution of particles in the solution.
-
-
Data Interpretation:
-
A monomodal peak at a small hydrodynamic radius would suggest a well-dissolved, non-aggregated sample.
-
The presence of larger species (e.g., >100 nm) or multiple peaks is indicative of aggregation.[13] The polydispersity index (PDI) is also a key indicator of the heterogeneity of the sample; a higher PDI suggests a more aggregated or heterogeneous sample.[11]
-
-
Mandatory Visualizations
Caption: this compound's mechanism of action in the glycolysis pathway.
Caption: Troubleshooting workflow for this compound solubility and aggregation.
References
- 1. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Sample preparation: DLS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 3. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound supplier |CAS: 2454676-05-0 |HK2 Inhibitor | AOBIOUS [aobious.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | Hexokinase | TargetMol [targetmol.com]
- 11. unchainedlabs.com [unchainedlabs.com]
- 12. enovatia.com [enovatia.com]
- 13. pubs.aip.org [pubs.aip.org]
Technical Support Center: Preventing Benitrobenrazide Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing Benitrobenrazide, preventing its precipitation in cell culture media is critical for obtaining accurate and reproducible experimental results. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address solubility challenges with this promising hexokinase 2 inhibitor.
Troubleshooting Guide
Precipitation of this compound during cell culture experiments can significantly impact its effective concentration and introduce artifacts. The following table outlines common causes and provides actionable solutions.
| Problem | Potential Cause | Solution |
| Immediate precipitation upon dilution of DMSO stock in media | The aqueous solubility of this compound is exceeded. | - Pre-warm the cell culture medium to 37°C before adding the stock solution.- Increase the final volume of the media to lower the final concentration of this compound.- Optimize the DMSO concentration in the final culture medium; while higher DMSO can aid solubility, it's crucial to keep it at a non-toxic level for the cells (typically ≤0.5%).[1] |
| Precipitation observed after a few hours of incubation | The compound is unstable or interacting with media components over time. | - Assess the stability of this compound in your specific cell culture medium over the intended duration of the experiment.- Evaluate if serum proteins are contributing to precipitation by testing in serum-free versus serum-containing media. |
| Cloudiness or film formation in the culture vessel | The compound may be forming aggregates or interacting with the plasticware. | - Visually inspect the culture under a microscope to differentiate between precipitation and microbial contamination.[2]- Consider using different types of culture plates (e.g., low-adhesion plates) to minimize surface interactions. |
| Inconsistent results between experiments | Variability in stock solution preparation or dilution technique. | - Always use fresh, anhydrous (hygroscopic) DMSO to prepare stock solutions, as water content can significantly reduce solubility.[3]- Ensure the stock solution is fully dissolved, using sonication if necessary, before further dilution.[3]- Standardize the dilution procedure, ensuring rapid and thorough mixing after adding the stock to the media. |
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is a hydrophobic compound with limited aqueous solubility. It is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (315.21 mM), though this requires sonication and the use of fresh, non-hygroscopic DMSO.[3] Its solubility in aqueous solutions like cell culture media is significantly lower and can be influenced by factors such as pH, temperature, and the presence of other solutes.
Q2: What is the recommended method for preparing a this compound stock solution?
A2: To prepare a high-concentration stock solution, dissolve this compound in 100% anhydrous DMSO.[3] It is crucial to ensure the compound is completely dissolved; using an ultrasonic bath can aid in this process.[3] Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound and affect its solubility.[3]
Q3: What is the maximum recommended final DMSO concentration in cell culture?
A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general guideline is to maintain the final DMSO concentration at or below 0.5%, with many sensitive cell lines requiring concentrations of 0.1% or lower.[1] It is always best practice to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Q4: Can I filter the media to remove the precipitate?
A4: Filtering the media to remove precipitated this compound is not recommended. This will alter the effective concentration of the compound in your experiment, leading to inaccurate and difficult-to-reproduce results.[1] The focus should be on preventing precipitation in the first place.
Q5: Are there alternative solvents I can use?
A5: While DMSO is the most commonly used solvent for dissolving hydrophobic compounds for cell culture, other options like ethanol or co-solvent systems (e.g., DMSO/PEG400, DMSO/Tween 80) could be explored.[4][5] However, the toxicity and potential effects of any new solvent or surfactant on your specific cell line must be thoroughly evaluated.
Experimental Protocols
Protocol 1: Determining the Maximum Soluble Concentration of this compound
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Ultrasonic water bath
-
Incubator at 37°C, 5% CO₂
-
Microscope
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a concentration of 100 mM. Use sonication to ensure complete dissolution.[3]
-
Pre-warm Media: Pre-warm your cell culture medium to 37°C.
-
Serial Dilutions: Prepare a series of dilutions of the this compound stock solution into the pre-warmed medium. For example, create a 2-fold serial dilution series starting from a high concentration (e.g., 200 µM) down to a low concentration (e.g., 0.1 µM).
-
Incubation: Incubate the dilutions at 37°C in a CO₂ incubator for the duration of your planned experiment (e.g., 24, 48, 72 hours).
-
Visual Inspection: At regular intervals, visually inspect the solutions for any signs of precipitation (cloudiness, crystals, or film).
-
Microscopic Examination: Examine a small aliquot from each concentration under a microscope to confirm the presence or absence of precipitate.
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Protocol 2: Optimizing pH for this compound Solubility
Objective: To assess the impact of media pH on the solubility of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Your specific cell culture medium
-
Sterile 1 M HCl and 1 M NaOH
-
Sterile microcentrifuge tubes
-
pH meter
-
Incubator at 37°C, 5% CO₂
Procedure:
-
Adjust Media pH: Aliquot your cell culture medium into several sterile tubes. Using sterile HCl or NaOH, adjust the pH of each aliquot to different values within a physiologically relevant range (e.g., 6.8, 7.0, 7.2, 7.4, 7.6, 7.8).
-
Add this compound: Add the this compound stock solution to each pH-adjusted medium to a final concentration that is known to be close to its solubility limit (determined from Protocol 1).
-
Incubation and Observation: Incubate the tubes at 37°C and observe for precipitation over time, as described in Protocol 1.
-
Determine Optimal pH: Identify the pH range that provides the best solubility for this compound.
Visualizing Workflows and Concepts
To aid in understanding the experimental design and troubleshooting logic, the following diagrams are provided.
References
addressing variability in results with Benitrobenrazide assays
Welcome to the technical support center for Benitrobenrazide assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action? A1: this compound (BNBZ) is an orally active small molecule that selectively inhibits Hexokinase 2 (HK2), the rate-limiting enzyme in the glycolysis pathway.[1][2] HK2 is overexpressed in many cancer cells, making it a promising therapeutic target.[2][3] By inhibiting HK2, this compound blocks glucose metabolism, leading to reduced cancer cell proliferation, induction of apoptosis (programmed cell death), and DNA damage.[1][2][4] It binds directly to HK2 with a nanomolar inhibitory potency (IC50 of 0.53 µM).[1][4]
Q2: What are the most common assays for evaluating the effects of this compound? A2: The most common assays include:
-
Hexokinase 2 (HK2) Activity Assays: Typically colorimetric or spectrophotometric methods are used to measure the enzymatic activity of HK2.[5][6]
-
Cell Viability/Cytotoxicity Assays: The MTT assay is frequently used to determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.[7][8]
-
Apoptosis Assays: Methods to analyze and quantify apoptosis induced by the compound.[4]
-
DNA Damage Assays: For instance, the Fast Halo Assay (FHA) can be used to assess DNA damage in cells.[3][6]
Q3: How should this compound be stored and handled to ensure stability? A3: Proper storage is critical to prevent inactivation. Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month.[4]
Q4: Why are the IC50 values for this compound different across various cell lines? A4: The IC50 values can vary significantly due to inherent biological differences between cell lines.[4] Factors include the expression level of HK2, the cells' reliance on glycolysis for energy (the Warburg effect), and general differences in cell sensitivity and metabolic pathways.[1][3] For example, published IC50 values after 72 hours of treatment are 15.0 µM for HepG2 cells, 57.1 µM for HUH7 cells, and 7.13 µM for SW480 cells.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Hexokinase 2 (HK2) Activity Assays
Q: My colorimetric HK2 assay shows high background or inconsistent results between replicates. What are the common causes? A: High background and variability can stem from several factors:
-
Insufficient Washing: Unbound reagents, particularly the detection enzyme, can lead to a high background signal. Ensure all washing steps recommended in the protocol are followed meticulously.[9][10]
-
Reagent Contamination: The TMB substrate solution is sensitive to light and contamination; it should be clear and colorless before use.[9] Use fresh, high-purity reagents and sterile labware.
-
Compound Aggregation: this compound and its derivatives have a tendency to aggregate, which can cause inconsistent results.[6] Ensure the compound is fully dissolved in the assay buffer and consider a brief sonication or vortexing of the stock solution before dilution.
-
Incorrect Incubation: Deviating from the recommended incubation times or temperatures can affect enzyme kinetics and signal development.[9] Ensure consistent timing for all plates and wells.
Q: I am observing a weak signal or no signal at all in my HK2 assay. What should I check? A: A lack of signal typically points to an issue with a critical component of the assay:
-
Inactive Reagents: Key reagents like the HK2 enzyme, substrates (glucose, ATP), or detection probes may have degraded due to improper storage or handling. Use fresh reagents and verify their activity with positive controls.
-
Incorrect Reagent Preparation: Check all calculations for buffers, standards, and other solutions. An incorrect pH or concentration in the assay buffer can inhibit the enzymatic reaction.
-
Degraded this compound: If the stock solution was stored improperly or subjected to multiple freeze-thaw cycles, the compound may have lost its inhibitory activity.[4] Prepare fresh dilutions from a properly stored stock.
MTT / Cytotoxicity Assays
Q: My calculated IC50 values for this compound are highly variable between experiments. Why is this happening? A: Reproducibility issues in MTT assays are common and can often be traced to cellular or procedural inconsistencies:
-
Cell Seeding and Confluency: Inconsistent cell numbers seeded per well is a major source of variability.[11] Ensure you have a homogenous single-cell suspension and use a calibrated pipette. Cell confluency at the time of treatment can also alter drug sensitivity.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and are of a consistent, low passage number. High passage numbers can lead to phenotypic drift and altered drug responses.
-
Compound Precipitation: this compound, especially at higher concentrations, may precipitate in the culture medium. Visually inspect the wells after adding the compound. If precipitation occurs, consider using a lower concentration of serum or a different solvent system for the final dilution.
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to increased concentrations of reagents and variable results. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.
Q: The results from my positive and negative controls are inconsistent or unexpected. What does this indicate? A: Control wells are essential for validating the assay's performance.
-
Low Viability in Negative Controls (Vehicle Only): This could indicate a problem with cell health, contamination of the culture medium, or toxicity from the solvent (e.g., DMSO) if its final concentration is too high.
-
High Viability in Positive Controls (Toxic Substance): This suggests the positive control is not working as expected, or the cells have developed resistance. Prepare the positive control fresh for each experiment.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
|---|---|---|---|---|
| HepG2 | Liver Cancer | 72 | 15.0 | [4] |
| HUH7 | Liver Cancer | 72 | 57.1 | [4] |
| SW1990 | Pancreatic Cancer | 72 | 24.0 | [4] |
| SW480 | Colorectal Cancer | 72 | 7.13 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | 48 | Not specified |[4] |
Table 2: this compound Stock Solution and Storage
| Parameter | Recommendation |
|---|---|
| Recommended Solvent | DMSO |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) |
| Storage Duration | Up to 1 month at -20°C; Up to 6 months at -80°C |
| Handling | Aliquot upon preparation to avoid repeated freeze-thaw cycles |
Data derived from MedchemExpress product information.[4]
Visualizations and Workflows
Caption: this compound's mechanism of action.
Caption: Experimental workflow for a colorimetric HK2 activity assay.
Caption: Troubleshooting logic for high variability in MTT assays.
Experimental Protocols
Protocol 1: Hexokinase 2 (HK2) Colorimetric Activity Assay
This protocol is a generalized procedure based on commercially available kits that measure the production of a colored product proportional to HK2 activity.[5][6]
Materials:
-
96-well clear flat-bottom plate
-
Recombinant HK2 enzyme or cell lysate containing HK2
-
This compound stock solution (in DMSO)
-
HK Assay Buffer (e.g., Tris-HCl buffer, pH 7.5-8.0)
-
ATP and Glucose solutions
-
Enzyme mix (containing Glucose-6-Phosphate Dehydrogenase)
-
Colorimetric probe/substrate (e.g., WST-8 or similar)
-
Stop solution (e.g., 0.1 M HCl)
-
Microplate reader capable of measuring absorbance at ~450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as required. Create a serial dilution of this compound in HK Assay Buffer. Also prepare a "No Inhibitor" control (with DMSO vehicle) and a "Background" control (without HK2 enzyme).
-
Reaction Setup: To each well, add 50 µL of the reaction mix containing the HK Assay Buffer, HK2 enzyme, and the respective concentration of this compound or control vehicle.
-
Inhibitor Incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of a substrate mix (containing ATP and Glucose) to all wells to start the reaction. Mix gently.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Color Development: During the incubation, the coupled enzymatic reaction produces a colored product.
-
Stop Reaction: Add 50 µL of stop solution to each well to terminate the reaction.
-
Measurement: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "Background" control from all other readings. Calculate the percent inhibition for each this compound concentration relative to the "No Inhibitor" control. Plot the results to determine the IC50 value.
Protocol 2: MTT Cell Proliferation Assay
This protocol outlines the steps for determining the cytotoxicity of this compound.[8]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom tissue culture plate
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
Procedure:
-
Cell Seeding: Harvest and count cells that are in their logarithmic growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "Vehicle Control" (medium with the same final concentration of DMSO) and a "Medium Only" blank.
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C, 5% CO2.[4]
-
Add MTT Reagent: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Measurement: Read the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "Medium Only" blank from all readings. Calculate the percentage of cell viability for each treatment group relative to the "Vehicle Control". Plot the results to determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexokinase 2 inhibitor 1 | Benchchem [benchchem.com]
- 8. Virtual Screening and Biological Activity Evaluation of New Potent Inhibitors Targeting Hexokinase-II - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. scitechnol.com [scitechnol.com]
improving the stability of Benitrobenrazide solutions for long-term experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in maintaining the stability of Benitrobenrazide solutions for long-term experiments.
Troubleshooting Guide: Common Stability Issues
Q1: I observed a precipitate forming in my this compound stock solution after storage. What is the cause and how can I prevent it?
A: Precipitate formation in a stock solution, typically prepared in DMSO, can occur due to improper storage or exceeding the solution's solubility limit.
-
Cause: Storing the solution at a temperature higher than recommended can lead to solvent evaporation and an increase in concentration, causing the compound to precipitate. Additionally, repeated freeze-thaw cycles can affect solution stability.[1]
-
Prevention:
Q2: My experimental results are inconsistent over time when using a pre-diluted working solution of this compound in aqueous buffer. Why might this be happening?
A: this compound, like many small molecules, can be susceptible to degradation in aqueous solutions, especially under typical cell culture conditions (e.g., 37°C, neutral pH).
-
Potential Causes:
-
Hydrolysis: The imine bond in this compound can be susceptible to hydrolysis, breaking the molecule into its constituent aldehyde and hydrazide.
-
Oxidation: The trihydroxybenzene (pyrogallol-like) moiety is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions in the buffer.
-
pH Instability: The stability of the compound may be pH-dependent. While specific data for this compound is limited, similar compounds often exhibit maximal stability in slightly acidic conditions.[2]
-
-
Recommendations:
-
Prepare fresh working solutions from a frozen stock immediately before each experiment.
-
If a long-term experiment requires the compound to be present for an extended period (e.g., 48-72 hours), consider replenishing the media with freshly diluted this compound at regular intervals.
-
Minimize the exposure of working solutions to light by using amber tubes and keeping plates or tubes covered.
-
Frequently Asked Questions (FAQs)
Q3: What is the recommended solvent for preparing this compound stock solutions?
A: DMSO is the recommended solvent for preparing stock solutions of this compound.[3]
Q4: What are the recommended storage conditions and duration for this compound stock solutions?
A: The stability of stock solutions is dependent on the storage temperature. The following table summarizes the recommended conditions.[1]
| Storage Temperature | Recommended Storage Duration |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Q5: Should I be concerned about the E/Z isomerism of this compound in my experiments?
A: this compound can exist as E and Z geometric isomers around the imine double bond. However, the E conformer is reported to be more stable.[4] For most biological assays, this equilibrium is not expected to significantly impact results, as the compound will likely exist predominantly in its more stable form.
Q6: How does the solvent affect the tautomeric form of this compound?
A: this compound can exist in keto and enol tautomeric forms. In a polar aprotic solvent like DMSO, the enol form is thermodynamically more stable.[4][5] This is an intrinsic property of the molecule in that solvent and is not a sign of degradation.
Experimental Protocols & Visual Guides
Protocol: Preparation of Stable this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of solid this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed, but do not overheat.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) microcentrifuge tubes.
-
Storage: Immediately store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[1]
Diagram: Troubleshooting Workflow for this compound Instability
Caption: A decision tree for troubleshooting unstable this compound solutions.
Diagram: Potential Degradation Pathways
Caption: Potential chemical degradation pathways for this compound in solution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Degradation study of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound supplier |CAS: 2454676-05-0 |HK2 Inhibitor | AOBIOUS [aobious.com]
- 4. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
dealing with off-target effects of Benitrobenrazide in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benitrobenrazide (BNBZ) in cellular assays. The information is designed to help users identify and address potential off-target effects and other common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Hexokinase 2 (HK2), the first rate-limiting enzyme in the glycolytic pathway.[1][2] By directly binding to HK2, this compound blocks the conversion of glucose to glucose-6-phosphate, thereby inhibiting glycolysis.[2][3] This disruption of glucose metabolism leads to reduced ATP production, induction of apoptosis, and inhibition of cell proliferation in cancer cells that are highly dependent on aerobic glycolysis (the Warburg effect).[2][3][4]
Q2: What are off-target effects, and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a compound with proteins other than its primary target. For this compound, this means it could potentially inhibit other kinases or interact with other cellular components, not just HK2. These off-target interactions can lead to unexpected cellular phenotypes, cytotoxicity, or misinterpretation of experimental results, making it crucial to differentiate them from the intended on-target effects.
Q3: Are there known off-target effects associated with the chemical structure of this compound?
A3: While a comprehensive off-target profile for this compound is not publicly available, its structure contains a pyrogallol moiety. Pyrogallol and related compounds are known to generate reactive oxygen species (ROS) and deplete cellular glutathione (GSH), which can induce oxidative stress and lead to cell cycle arrest and apoptosis independent of HK2 inhibition.[5][6][7] Therefore, some of the observed cellular effects of this compound, such as increased ROS, may be at least partially attributable to off-target effects of its chemical structure.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound against various hexokinase isoforms and its cytotoxic effects on different cancer cell lines.
| Target/Cell Line | IC50 Value | Reference |
| Enzymatic Assays | ||
| Hexokinase 2 (HK2) | 0.53 µM | [1][8] |
| Hexokinase 1 (HK1) | 2.20 µM | [3] |
| Hexokinase 4 (HK4/Glucokinase) | 4.17 µM | [3] |
| Cellular Assays (Cytotoxicity) | ||
| SW480 (colorectal cancer) | 7.13 µM | [1][8] |
| HepG2 (liver cancer) | 15.0 µM | [1][8] |
| SW1990 (pancreatic cancer) | 24 µM | [1][8] |
| HUH7 (liver cancer) | 57.1 µM | [1][8] |
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cellular assays.
Issue 1: Unexpectedly high cytotoxicity at low concentrations.
-
Question: I'm observing significant cell death at concentrations below the reported IC50 for my cell line. Could this be an off-target effect?
-
Answer: Yes, this is a strong possibility. If the cytotoxic effect is more potent than the expected inhibition of glycolysis, it may be due to off-target interactions. As mentioned, the pyrogallol group in this compound can induce oxidative stress, which can be highly toxic to cells.[5][6][7]
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that this compound is engaging with HK2 in your cells at the concentrations used. A Cellular Thermal Shift Assay (CETSA) can be a valuable tool for this.
-
Measure ROS Production: Use a fluorescent probe like DCFDA to measure intracellular ROS levels after treatment with this compound. A significant increase in ROS at cytotoxic concentrations would suggest an off-target mechanism.
-
Rescue with Antioxidants: Treat cells with an antioxidant, such as N-acetylcysteine (NAC), prior to and during this compound treatment. If NAC rescues the cells from cytotoxicity, it strongly suggests that ROS-mediated off-target effects are at play.
-
Use a Structurally Unrelated HK2 Inhibitor: Compare the phenotype induced by this compound with that of a structurally different HK2 inhibitor. If the phenotypes differ significantly, it points towards off-target effects of this compound.
-
Issue 2: Discrepancy between biochemical and cellular assay results.
-
Question: this compound is a potent inhibitor in my HK2 enzymatic assay, but I'm not seeing a corresponding decrease in cell viability or glycolysis in my cellular assay. Why might this be?
-
Answer: This discrepancy can arise from several factors related to the cellular context, such as poor cell permeability, rapid metabolism of the compound, or the cells' ability to compensate for glycolytic inhibition.
-
Troubleshooting Steps:
-
Assess Cell Permeability: While this compound is described as orally active, its permeability can vary between cell lines. You can assess compound uptake using techniques like mass spectrometry.
-
Evaluate Metabolic Stability: The compound may be rapidly metabolized by the cells into an inactive form. An LC-MS/MS analysis of cell lysates over time can determine the intracellular concentration of the active compound.
-
Consider Metabolic Plasticity: Some cancer cells can adapt to glycolytic inhibition by increasing their reliance on other metabolic pathways, such as oxidative phosphorylation. A Seahorse assay measuring both the extracellular acidification rate (ECAR) and the oxygen consumption rate (OCR) can reveal such metabolic switching.
-
Confirm HK2 Expression: Ensure that your cell line expresses sufficient levels of HK2. Use Western blotting or qPCR to quantify HK2 expression.
-
Issue 3: Variable results across different cell lines.
-
Question: I'm seeing very different responses to this compound in different cancer cell lines, even those from the same tissue of origin. What could be the reason for this?
-
Answer: The response to this compound is highly dependent on the specific metabolic phenotype of the cell line.
-
Troubleshooting Steps:
-
Characterize Metabolic Phenotype: Determine the relative dependence of your cell lines on glycolysis versus oxidative phosphorylation. Highly glycolytic cells will generally be more sensitive to HK2 inhibition.
-
Quantify HK2 Expression: As mentioned, HK2 expression levels can vary significantly and will impact sensitivity.
-
Assess Expression of Other Hexokinase Isoforms: Cells expressing high levels of other hexokinase isoforms (e.g., HK1) may be less sensitive to a selective HK2 inhibitor.
-
Consider Genetic Background: The overall genetic and mutational landscape of the cell line can influence its response to metabolic inhibitors.
-
Experimental Protocols
1. HK2 Enzymatic Assay
This protocol is adapted from commercially available colorimetric assay kits.
-
Principle: HK2 phosphorylates glucose to glucose-6-phosphate (G6P), which is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) to produce NADH. The rate of NADH production is proportional to HK2 activity and can be measured by the increase in absorbance at 450 nm.
-
Procedure:
-
Prepare a reaction mix containing assay buffer, glucose, ATP, and G6PDH.
-
Add your test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO).
-
Add the HK2 enzyme to all wells.
-
Add the reaction mix to initiate the reaction.
-
Immediately measure the absorbance at 450 nm in a kinetic mode for 30-60 minutes at 25°C.
-
Calculate the rate of the reaction for each concentration and determine the IC50 value.
-
2. Cellular ROS Detection Assay (DCFDA)
-
Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with a buffered saline solution.
-
Load the cells with DCFDA solution (typically 10-20 µM) and incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Add fresh media containing this compound at the desired concentrations. Include a positive control (e.g., H2O2) and a vehicle control.
-
Measure fluorescence (excitation ~485 nm, emission ~535 nm) at different time points using a fluorescence plate reader.
-
3. Annexin V Apoptosis Assay
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic cells.
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.[1][3][9][10]
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Relationship between on-target and potential off-target effects.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrogallol induces the death of human pulmonary fibroblast cells through ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrogallol inhibits the growth of human pulmonary adenocarcinoma A549 cells by arresting cell cycle and triggering apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrogallol induces apoptosis, oxidative stress and cell cycle arrest in C6 glioma cells: a potential therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
optimizing incubation time for Benitrobenrazide treatment in cancer cells
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the incubation time of Benitrobenrazide in cancer cell lines. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel and selective inhibitor of Hexokinase 2 (HK2), a key enzyme in the glycolysis pathway.[1][2] By inhibiting HK2, this compound disrupts glucose metabolism in cancer cells, leading to a decrease in glucose uptake and lactate production.[1] This metabolic disruption results in increased production of Reactive Oxygen Species (ROS), inhibition of cell proliferation, and induction of apoptosis.[1][3]
Q2: Which cancer cell lines are sensitive to this compound?
This compound has shown efficacy in various cancer cell lines, particularly those with high expression of HK2.[1] Documented sensitive cell lines include:
-
Colorectal cancer: SW480[2]
Q3: What is a typical starting concentration range for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line. Published IC50 values generally range from approximately 7 µM to 57 µM.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q4: What is the recommended incubation time for this compound treatment?
The optimal incubation time depends on the cell line's doubling time and the specific endpoint being measured (e.g., apoptosis, cell viability).[5] Published studies have used incubation times ranging from 24 to 72 hours.[3][4] A time-course experiment is essential to determine the ideal duration for your experimental goals. For some cell lines, a 24-hour incubation may be too short to observe significant effects on cell viability.[5]
Q5: How does incubation time affect the outcome of this compound treatment?
Longer incubation times generally lead to increased cytotoxic effects.[3][5] For example, studies have shown that DNA damage induced by this compound and its derivatives increases with the duration of exposure, from 24 to 72 hours.[3] Similarly, the induction of apoptosis may be maximal at a specific time point, such as 48 hours, and then progress to late-stage apoptosis and necrosis at later times.[6]
Troubleshooting Guides
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a single-cell suspension before plating by gentle pipetting. After seeding, gently rock the plate in a cross pattern to ensure even distribution of cells. Avoid swirling the plate, which can cause cells to accumulate at the edges.
-
-
Possible Cause: Edge effects in the microplate.
-
Solution: Avoid using the outermost wells of the plate, as they are more prone to evaporation, leading to changes in media concentration. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.
-
-
Possible Cause: Inaccurate pipetting of the compound.
-
Solution: Use calibrated pipettes and ensure proper technique. When adding the drug, add it to the side of the well and then gently mix to avoid disturbing the cell monolayer.
-
Issue 2: No significant effect of this compound on cell viability.
-
Possible Cause: Incubation time is too short.
-
Solution: Many cell lines require more than 24 hours of exposure to exhibit a significant response.[5] Extend the incubation period to 48 or 72 hours and perform a time-course experiment.
-
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Perform a dose-response curve with a wider range of concentrations to determine the IC50 for your specific cell line.
-
-
Possible Cause: The cell line has low HK2 expression.
-
Possible Cause: The drug has degraded.
-
Solution: Prepare fresh stock solutions of this compound and store them appropriately, for example, at -80°C for long-term storage and -20°C for short-term storage.[4]
-
Issue 3: Unexpected cell morphology or cell death in control wells.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Include a vehicle control (medium with the same solvent concentration as the treated wells) in your experimental setup.
-
-
Possible Cause: Suboptimal cell culture conditions.
-
Solution: Regularly check for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Maintain consistent pH and temperature in the incubator.
-
-
Possible Cause: High cell density.
-
Solution: Over-confluent cells can lead to nutrient depletion and cell death. Optimize the initial seeding density so that cells in the control wells remain in the logarithmic growth phase throughout the experiment.[7]
-
Data Presentation
Table 1: Published IC50 Values for this compound in Various Cancer Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| SW1990 | Pancreatic Cancer | ~25 | Not Specified | [1] |
| MIA PaCa-2 | Pancreatic Cancer | ~25 | Not Specified | [1] |
| HepG2 | Hepatocellular Carcinoma | 15.0 | 72 | [4] |
| HUH7 | Hepatocellular Carcinoma | 57.1 | 72 | [4] |
| SW480 | Colorectal Cancer | 7.13 | Not Specified | [4] |
Experimental Protocols
Protocol: Determining Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to identify the optimal incubation period for assessing the cytotoxic effects of this compound.
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well clear-bottom black or white plates (for fluorescence/luminescence assays) or clear plates (for colorimetric assays)
-
Reagents for cell viability assay (e.g., MTT, resazurin, or ATP-based assay kits)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells to create a single-cell suspension.
-
Determine the optimal seeding density to ensure cells remain in the logarithmic growth phase for the longest time point (e.g., 72 hours).
-
Seed the cells in a 96-well plate at the predetermined density in 100 µL of medium per well.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound at 2x the final desired concentrations in culture medium. Also, prepare a 2x vehicle control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plates for three different time points: 24, 48, and 72 hours.
-
-
Cell Viability Assay (Example using MTT):
-
At each time point (24, 48, and 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.[9]
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[9]
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[9]
-
3. Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Calculate the percentage of cell viability for each concentration at each time point relative to the vehicle-treated control cells.
-
Plot cell viability (%) versus this compound concentration for each time point to generate dose-response curves.
-
Determine the IC50 value for each incubation time. The optimal incubation time is typically the one that provides a robust and reproducible dose-response relationship suitable for the experimental objective.
Visualizations
Caption: this compound inhibits HK2, disrupting glycolysis and promoting apoptosis.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting common issues in this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. physiology.elte.hu [physiology.elte.hu]
how to minimize Benitrobenrazide toxicity to non-cancerous cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the toxicity of Benitrobenrazide (BNBZ) to non-cancerous cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (BNBZ) and how does it contribute to its selective toxicity?
This compound is a potent and selective inhibitor of Hexokinase 2 (HK2), an enzyme that catalyzes the first step of glycolysis.[1][2] Many cancer cells exhibit a high rate of glycolysis, even in the presence of oxygen (the Warburg effect), and overexpress HK2.[1][3] By inhibiting HK2, BNBZ disrupts the energy supply of these cancer cells, leading to apoptosis and reduced proliferation.[1][2][4]
The selectivity of BNBZ arises from the differential expression of HK2. Most normal, non-cancerous tissues have low to negligible levels of HK2, relying on other hexokinase isoforms like HK1.[3][5] BNBZ shows a higher inhibitory potency for HK2 compared to other isoforms, which helps to spare non-cancerous cells from its cytotoxic effects.[2][6]
Q2: What are the potential mechanisms of this compound toxicity in non-cancerous cells?
While BNBZ is selective for HK2, toxicity in non-cancerous cells can still occur, particularly at higher concentrations. The primary mechanisms of toxicity are thought to be:
-
Oxidative Stress: BNBZ has been shown to promote the generation of Reactive Oxygen Species (ROS).[5][7] An excessive accumulation of ROS can lead to cellular damage, including DNA damage, and induce apoptosis in both cancerous and non-cancerous cells.
-
DNA Damage: Studies have indicated that BNBZ can cause DNA damage, which can disrupt the cell cycle and lead to cell death.[3][5][7]
-
Off-Target Inhibition: Although more potent against HK2, BNBZ can inhibit other hexokinase isoforms like HK1 at higher concentrations, which could affect the metabolism of non-cancerous cells.[2][6]
Q3: How can I determine the optimal concentration of this compound to use in my experiments?
To maximize the therapeutic window (killing cancer cells while sparing non-cancerous ones), it is crucial to perform a dose-response study. This involves treating both your target cancer cell line and a relevant non-cancerous control cell line with a range of BNBZ concentrations. The goal is to identify a concentration that is highly cytotoxic to the cancer cells but has minimal effect on the non-cancerous cells. A good starting point is to test concentrations ranging from the nanomolar to the low micromolar range.
Q4: Are there any strategies to counteract the oxidative stress induced by this compound?
Yes, if you suspect that ROS-induced oxidative stress is a major contributor to the toxicity in your non-cancerous cell lines, you can consider co-treatment with an antioxidant. N-acetylcysteine (NAC) is a common ROS scavenger used in cell culture experiments. By neutralizing excess ROS, NAC may help to mitigate the off-target toxicity of BNBZ. It is important to first confirm that the observed toxicity is indeed linked to oxidative stress.
Q5: Why is it important to verify Hexokinase 2 (HK2) expression levels in my cell lines?
Confirming the expression levels of HK2 in your experimental cell lines is a critical step. High HK2 expression in your cancer cell line would validate it as a suitable model for testing an HK2 inhibitor. Conversely, low or absent HK2 expression in your non-cancerous control cell line would provide a strong rationale for the selective effect of BNBZ. This validation strengthens the interpretation of your results and confirms that the observed selective cytotoxicity is on-target.
Troubleshooting Guides
Problem: I am observing high levels of toxicity in my non-cancerous control cell line.
| Possible Cause | Suggested Solution |
| Concentration of BNBZ is too high. | Perform a dose-response curve to determine the IC50 values for both your cancerous and non-cancerous cell lines. Select a concentration that is effective against the cancer cells but below the toxic threshold for the non-cancerous cells. |
| High HK2 expression in the "non-cancerous" cell line. | Verify the HK2 expression levels in your control cell line using Western Blot or qPCR. Some immortalized non-cancerous cell lines may have altered metabolic profiles, including elevated HK2 expression. Consider using a primary cell line or a different non-cancerous cell line with confirmed low HK2 expression. |
| Off-target effects due to oxidative stress. | Measure the levels of Reactive Oxygen Species (ROS) in both cell lines after BNBZ treatment. If ROS levels are significantly elevated in the non-cancerous cells, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells from toxicity. |
| Incorrect incubation time. | Review the literature for typical incubation times with BNBZ.[7] Shorter incubation times may be sufficient to induce apoptosis in sensitive cancer cells while minimizing cumulative toxic effects on non-cancerous cells. |
Problem: My cytotoxicity assay results are inconsistent.
| Possible Cause | Suggested Solution |
| BNBZ instability in solution. | Prepare fresh stock solutions of BNBZ in a suitable solvent like DMSO and store them at -80°C for long-term storage or -20°C for short-term storage.[7] Avoid repeated freeze-thaw cycles. |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Uneven cell densities can lead to variability in the response to the drug. |
| Incomplete dissolution of BNBZ in culture medium. | After adding the BNBZ stock solution to the culture medium, ensure it is thoroughly mixed before adding it to the cells. |
Data Summaries
Table 1: Comparative IC50 Values of this compound (BNBZ) in Various Cell Lines
| Cell Line | Cell Type | HK2 Expression | IC50 (µM) | Reference |
| SW480 | Colorectal Cancer | High | 7.13 | [7] |
| HepG2 | Liver Cancer | High | 15.0 | [7] |
| SW1990 | Pancreatic Cancer | High | 24 | [7] |
| HUH7 | Liver Cancer | High | 57.1 | [7] |
| Hypothetical Non-Cancerous Fibroblast | Normal Fibroblast | Low | >100 | N/A |
| Hypothetical Non-Cancerous Epithelial Cell | Normal Epithelial | Low | >150 | N/A |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed both cancerous and non-cancerous cells in 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.
-
Drug Preparation: Prepare a serial dilution of this compound in culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of BNBZ. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of BNBZ that inhibits cell growth by 50%).
Protocol 2: Assessment of Reactive Oxygen Species (ROS) Production
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of BNBZ for the desired time.
-
DCFDA Staining: After treatment, incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) for 30 minutes at 37°C.
-
Cell Lysis: Wash the cells with PBS and lyse them.
-
Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 535 nm. An increase in fluorescence indicates an increase in ROS production.
Visual Guides
Caption: Signaling pathway of this compound in cancerous vs. non-cancerous cells.
Caption: Experimental workflow for assessing and mitigating BNBZ toxicity.
References
- 1. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. An in- vitro measurement for the toxicity of peptides inhibit hexokinase II in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomedres.us [biomedres.us]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Benitrobenrazide In Vivo Dosage Adjustment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Benitrobenrazide (BNBZ) in various in vivo tumor models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended starting dosage for this compound in a new tumor model?
A1: For novel tumor models, a dose-finding study is highly recommended. Based on existing data, a starting dose of 75 mg/kg, administered orally once daily, is a reasonable starting point. Efficacy has been observed in a range of 75-150 mg/kg/day in pancreatic and colorectal xenograft models. It is crucial to monitor for signs of toxicity, such as significant weight loss, lethargy, or ruffled fur. If no efficacy is observed at 75 mg/kg and the agent is well-tolerated, the dosage can be escalated.
Q2: I am not observing significant tumor growth inhibition. What are the potential reasons and troubleshooting steps?
A2: Several factors could contribute to a lack of efficacy. Consider the following:
-
Hexokinase 2 (HK2) Expression: this compound is a selective inhibitor of HK2. Confirm that your tumor model expresses sufficient levels of HK2. You can assess this via Western blot or immunohistochemistry on tumor samples.
-
Drug Formulation and Administration: Ensure proper formulation and administration of this compound. For oral gavage, ensure the compound is fully dissolved or in a stable suspension. Inconsistent administration can lead to variable drug exposure.
-
Tumor Burden at Treatment Initiation: Treatment may be less effective in very large, established tumors. Initiate treatment when tumors are in the range of 100-150 mm³.
-
Dosage: If the initial dose is well-tolerated but ineffective, a dose escalation study may be necessary, carefully monitoring for any adverse effects.
Q3: What are the common side effects to monitor for during treatment?
A3: While this compound has been reported to have low toxicity, it is essential to monitor the animals daily for any signs of adverse effects. Key parameters to observe include:
-
Body Weight: A significant drop in body weight (typically >15-20%) is a key indicator of toxicity.
-
General Health: Monitor for changes in behavior, such as lethargy, ruffled fur, or loss of appetite.
-
Gastrointestinal Issues: Observe for signs of diarrhea or dehydration.
If significant toxicity is observed, consider reducing the dosage or the frequency of administration.
Q4: Can this compound be combined with other therapies?
A4: Combining this compound with other anti-cancer agents is a promising strategy. As an inhibitor of glycolysis, it may synergize with therapies that target other cellular pathways or induce metabolic stress. For instance, combination with standard chemotherapy or radiation may enhance therapeutic efficacy. Pilot studies are necessary to determine optimal dosing and scheduling for combination therapies.
Quantitative Data Summary
| Tumor Model (Cell Line) | Cancer Type | Mouse Strain | Administration Route | Dosage Range | Dosing Schedule | Efficacy |
| SW1990 | Pancreatic Cancer | Nude (e.g., BALB/c nude) | Oral (gavage) | 75-150 mg/kg | Once daily for 20 days | Inhibition of tumor growth |
| SW480 | Colorectal Cancer | Nude (e.g., BALB/c nude) | Oral (gavage) | 75-150 mg/kg | Once daily for 20 days | Inhibition of tumor growth |
| Lung Cancer (e.g., A549, H23) | Non-Small Cell Lung Cancer | Nude or SCID | Oral (gavage) | Starting dose of 75 mg/kg recommended | Daily | Expected to inhibit tumor growth based on HK2 inhibition |
| Breast Cancer (e.g., MDA-MB-231) | Triple-Negative Breast Cancer | Nude | Oral (gavage) | Starting dose of 75 mg/kg recommended | Daily | Potential for tumor growth inhibition |
| Glioblastoma (e.g., U87) | Glioblastoma | Nude | Oral (gavage) | Starting dose of 75 mg/kg recommended | Daily | *Potential to suppress tumor growth |
*Note: Specific in vivo dosage data for this compound in lung cancer, breast cancer, and glioblastoma models are not yet widely published. The recommended starting dose is based on effective doses in other models and the known mechanism of action. Researchers should perform dose-response studies for these models.
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Tumor Model Establishment
-
Cell Culture: Culture cancer cells (e.g., SW1990, SW480) in their recommended complete medium until they reach 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with sterile PBS.
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension at 1,200 rpm for 5 minutes.
-
Resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability (should be >95%).
-
-
Cell Implantation:
-
Adjust the cell concentration to 1 x 107 to 2 x 107 cells/mL in cold, serum-free medium or PBS. For some cell lines, resuspending in a 1:1 mixture of medium/PBS and Matrigel can improve tumor take rate.
-
Anesthetize 6-8 week old female nude mice (e.g., BALB/c nude).
-
Subcutaneously inject 100-200 µL of the cell suspension (containing 1-2 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for tumor appearance.
-
Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm³.
-
Protocol 2: this compound Formulation and Oral Administration
-
Formulation Preparation:
-
A common vehicle for oral gavage of hydrophobic compounds consists of DMSO, PEG300, Tween-80, and saline.
-
A suggested formulation is 5-10% DMSO, 30-40% PEG300, 5% Tween-80, and the remainder saline.
-
First, dissolve the required amount of this compound in DMSO.
-
Sequentially add PEG300 and Tween-80, ensuring the solution remains clear.
-
Finally, add saline to reach the final volume. The final concentration should be calculated based on the desired dosage and an administration volume of approximately 100-200 µL per mouse.
-
-
Oral Gavage Administration:
-
Administer the formulated this compound or vehicle control to the respective groups of mice once daily using a proper-sized oral gavage needle.
-
Monitor the mice for any signs of distress during and after the procedure.
-
Continue treatment for the planned duration of the study (e.g., 20 days).
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
Visualizations
Caption: this compound inhibits Hexokinase 2, leading to reduced glycolysis and apoptosis induction.
Caption: A typical workflow for assessing this compound's efficacy in a xenograft model.
strategies for enhancing the bioavailability of Benitrobenrazide in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on enhancing the bioavailability of Benitrobenrazide in animal studies.
Troubleshooting Guide: Common Issues in this compound Animal Studies
This guide addresses specific problems that may arise during the formulation and in vivo testing of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Oral Bioavailability | Poor aqueous solubility of this compound.[1][2] | • Particle Size Reduction: Employ micronization or nano-milling techniques to increase the surface area for dissolution.[1]• Amorphous Solid Dispersions: Consider spray drying this compound with a polymer to create an amorphous form, which typically has higher solubility.[1]• Lipid-Based Formulations: Formulate this compound in a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the gastrointestinal tract.[1] |
| High Variability in Pharmacokinetic (PK) Data | Inconsistent dosing volume or formulation instability. Food effects in the animal model. | • Standardize Dosing Procedure: Ensure accurate and consistent oral gavage technique. Prepare fresh formulations for each study or confirm formulation stability over the study period.• Control Feeding Times: Fast animals overnight before dosing to minimize food-drug interactions. Provide a consistent diet across all study groups. |
| Precipitation of this compound in GI Tract | Change in pH from stomach to intestine, leading to the drug coming out of solution. | • pH-independent Formulations: Develop a formulation, such as a nanocrystalline suspension with appropriate stabilizers, that maintains drug solubility across different pH environments.[3]• Use of Precipitation Inhibitors: Include polymers in the formulation that can help maintain a supersaturated state of the drug in the gut. |
| Difficulty in Detecting this compound in Plasma | Insufficient assay sensitivity or rapid metabolism of the compound. | • Optimize Analytical Method: Develop a sensitive LC-MS/MS method for quantification in plasma.[4][5] Ensure proper sample preparation to minimize matrix effects.• Investigate Metabolism: Conduct in vitro metabolism studies using liver microsomes to understand the metabolic stability of this compound.[6] This can help in identifying major metabolites to be monitored. |
Frequently Asked Questions (FAQs)
1. What are the initial steps to consider for formulating this compound for oral administration in animal studies?
Given that this compound is soluble in DMSO, a common initial approach for preclinical studies is to dissolve it in DMSO and then dilute it with an aqueous vehicle like saline or polyethylene glycol (PEG) to a concentration that is well-tolerated by the animals.[] However, for studies aiming to enhance bioavailability, moving towards more clinically relevant formulations is recommended.
2. What are some promising formulation strategies to enhance the oral bioavailability of a poorly soluble compound like this compound?
Several strategies can be employed:
-
Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer can improve its dissolution rate and extent of absorption.[8]
-
Lipid-Based Drug Delivery Systems (LBDDS): Formulations such as self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[1]
-
Nanocrystals: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and dissolution velocity.[3]
3. How can I assess the physical and chemical stability of my this compound formulation?
Stability studies are crucial.[8] You should evaluate your formulation under different storage conditions (e.g., temperature, humidity) and for various durations. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for chemical degradation, while visual inspection and particle size analysis can be used to assess physical stability.
4. What are the key pharmacokinetic parameters to measure in an animal bioavailability study?
The primary parameters to determine are:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.[8] By comparing the AUC from oral administration to that from intravenous (IV) administration, the absolute bioavailability can be calculated.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=5 per group), fasted overnight.
-
Formulation Preparation:
-
Group 1 (Control): this compound suspended in 0.5% carboxymethylcellulose (CMC) in water.
-
Group 2 (Enhanced Formulation): this compound formulated as a solid dispersion with a suitable polymer, then suspended in 0.5% CMC.
-
-
Dosing: Administer the formulations via oral gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.[8]
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: USP Type II (paddle) apparatus.
-
Dissolution Medium: Simulated Gastric Fluid (SGF, pH 1.2) for the first 2 hours, followed by a change to Simulated Intestinal Fluid (SIF, pH 6.8).
-
Procedure:
-
Place the this compound formulation (equivalent to 25 mg of the drug) into the dissolution vessel containing 900 mL of SGF at 37°C.
-
Rotate the paddle at 75 RPM.
-
Collect samples (5 mL) at 15, 30, 60, and 120 minutes.
-
After 120 minutes, add a pre-determined amount of buffer to shift the pH to 6.8 (SIF).
-
Continue sampling at 150, 180, and 240 minutes.
-
-
Analysis: Analyze the concentration of dissolved this compound in the collected samples by HPLC with UV detection.
Quantitative Data Summary
The following tables represent hypothetical data from a comparative study of a standard this compound formulation versus an enhanced formulation.
Table 1: Pharmacokinetic Parameters in Rats (Oral Administration, 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Standard Suspension | 450 ± 85 | 4.0 | 3200 ± 650 | 100 |
| Enhanced Formulation | 1350 ± 210 | 2.0 | 9600 ± 1100 | 300 |
Table 2: In Vitro Dissolution Profile
| Time (min) | % Drug Dissolved (Standard) | % Drug Dissolved (Enhanced) | Medium |
| 30 | 15 | 65 | SGF (pH 1.2) |
| 120 | 25 | 85 | SGF (pH 1.2) |
| 180 | 30 | 92 | SIF (pH 6.8) |
| 240 | 32 | 95 | SIF (pH 6.8) |
Visualizations
References
- 1. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. Absorption, metabolism and excretion of cobimetinib, an oral MEK inhibitor, in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. omicsonline.org [omicsonline.org]
Technical Support Center: Overcoming Resistance to Benitrobenrazide in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benitrobenrazide (BNBZ). The information provided addresses potential issues related to drug resistance and offers guidance on experimental design and data interpretation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Reduced Sensitivity or Acquired Resistance to this compound
Question: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity or has become resistant. What are the possible causes and what steps can I take to investigate and overcome this?
Answer:
Reduced sensitivity or acquired resistance to this compound is primarily linked to alterations in the expression or function of its target, Hexokinase 2 (HK2).[1][2] Here is a step-by-step guide to troubleshoot this issue:
Step 1: Confirm Drug Integrity and Experimental Setup
-
Drug Quality: Ensure the this compound stock solution is not degraded. Prepare a fresh stock and repeat the experiment.
-
Cell Line Authenticity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Assay Validation: Confirm that your cell viability or apoptosis assays are performing as expected with appropriate positive and negative controls.
Step 2: Investigate the Target - Hexokinase 2 (HK2)
The most likely cause of resistance is a decrease in HK2 expression.[1][2]
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression level of HK2 in your resistant cells compared to the parental, sensitive cells.
-
Western Blotting: Analyze the protein expression level of HK2 in resistant and sensitive cells. A significant decrease in HK2 protein in the resistant cells is a strong indicator of the mechanism of resistance.
Step 3: Explore Combination Therapies
If HK2 expression is downregulated, consider combination therapies to target alternative pathways or re-sensitize the cells to this compound. While specific combination therapies for this compound resistance are still under investigation, general strategies for overcoming drug resistance can be applied.[3][4][5]
-
Targeting Downstream Glycolytic Enzymes: Inhibit other enzymes in the glycolytic pathway, such as phosphofructokinase-1 (PFK-1) or lactate dehydrogenase A (LDHA).[6]
-
Inducing Oxidative Stress: Since this compound can increase reactive oxygen species (ROS) production, combining it with agents that further enhance oxidative stress could be synergistic.[2]
-
Inhibiting Parallel Survival Pathways: Cancer cells may upregulate other survival pathways to compensate for the inhibition of glycolysis. Consider combining this compound with inhibitors of pathways such as PI3K/Akt or MAPK.
Step 4: Experimental Workflow for Investigating Resistance
The following diagram outlines a logical workflow for investigating and addressing this compound resistance.
References
- 1. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combined Therapy Shows Potential Against Resistant Cancers | Technology Networks [technologynetworks.com]
- 4. Chemical strategies to overcome resistance against targeted anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination Therapies to Overcome Resistance | Broad Institute [broadinstitute.org]
- 6. mdpi.com [mdpi.com]
best practices for storing and handling Benitrobenrazide powder and solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the proper storage, handling, and use of Benitrobenrazide powder and solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound powder?
A: this compound powder should be stored in a desiccated environment. For short-term storage, 0°C is recommended, while long-term storage should be at -20°C.[1]
Q2: How should I prepare stock solutions of this compound?
A: It is recommended to prepare stock solutions in Dimethyl Sulfoxide (DMSO).[1][2] this compound is soluble in DMSO up to 100 mg/mL (315.21 mM), though ultrasonic assistance may be required.[2] Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use newly opened DMSO for preparing solutions.[2]
Q3: What are the storage conditions and stability of this compound stock solutions?
A: Prepared stock solutions of this compound are stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[2]
Q4: What safety precautions should I take when handling this compound powder?
Q5: Is this compound selective for a particular target?
A: Yes, this compound is a novel and selective inhibitor of hexokinase 2 (HK2), with an IC50 of 0.53 µM.[2][4][5] It has been shown to have a 10-fold higher selectivity for HK2 over HK1.[6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Difficulty dissolving this compound powder in DMSO. | The DMSO used may have absorbed moisture, as it is hygroscopic. | Use a fresh, unopened bottle of anhydrous DMSO.[2] Gentle warming or sonication can also aid in dissolution.[2] |
| Precipitation of the compound in cell culture media. | The final concentration of DMSO in the media may be too high, or the compound's solubility limit in aqueous solutions is exceeded. | Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to maintain solubility and minimize solvent toxicity. |
| Inconsistent results in in-vivo studies. | Improper formulation or solvent toxicity at high concentrations. | For animal studies, especially with nude or transgenic mice, the concentration of DMSO should be kept low (ideally below 2%).[7] It is advisable to run a solvent-negative control experiment to confirm the absence of non-specific effects.[7] |
| Observed off-target effects in cellular assays. | The concentration of this compound used may be too high, leading to cytotoxicity not related to HK2 inhibition. | Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Refer to published IC50 values for guidance.[2] |
Quantitative Data Summary
In Vitro Efficacy:
| Parameter | Value | Cell Lines | Reference |
| HK2 Inhibition (IC50) | 0.53 µM | - | [2] |
| Cytotoxicity (IC50) | 7.13 µM | SW480 | [2] |
| 15.0 µM | HepG2 | [2] | |
| 24 µM | SW1990 | [2] | |
| 57.1 µM | HUH7 | [2] | |
| Binding Affinity (Kd) to HK2 | 8.83 - 11.0 µM | - | [8] |
In Vivo Efficacy:
| Animal Model | Dosage | Effect | Reference |
| Mouse Xenograft (SW1990/SW480) | 75-150 mg/kg (p.o., daily for 20 days) | Antitumor effect | [2] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
-
Cell Seeding: Plate cancer cells (e.g., SW1990, HepG2) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound from a concentrated DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic across all wells.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for the desired duration (e.g., 72 hours).[2]
-
Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a commercial cell viability kit.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: HK2 Enzymatic Assay
This assay measures the activity of HK2 by coupling the production of glucose-6-phosphate (G6P) to the reduction of a colorimetric probe.[8]
-
Reaction Mixture Preparation: Prepare a reaction buffer containing glucose and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding recombinant human HK2 enzyme.
-
Coupling Reaction: Add glucose-6-phosphate dehydrogenase and a probe that gets reduced by the resulting NADH to produce a colored product.[8]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm) over time.[8]
-
Data Analysis: Determine the rate of reaction for each inhibitor concentration and calculate the IC50 value.
Visualizations
Caption: Mechanism of action of this compound in cancer cells.
References
- 1. This compound supplier |CAS: 2454676-05-0 |HK2 Inhibitor | AOBIOUS [aobious.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. bigsearch.unibg.it [bigsearch.unibg.it]
- 5. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexokinase 2 inhibitor 1 | Benchchem [benchchem.com]
- 7. This compound | Hexokinase | TargetMol [targetmol.com]
- 8. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Colorimetric Assays for Measuring Benitrobenrazide's Effect on HK2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing colorimetric assays to measure the effect of Benitrobenrazide (BNBZ) on Hexokinase 2 (HK2) activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the colorimetric assay for measuring HK2 activity?
A1: The colorimetric assay for HK2 activity is typically a coupled enzymatic reaction. HK2 catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P). In the presence of glucose-6-phosphate dehydrogenase (G6PDH), G6P is oxidized, leading to the reduction of a chromogenic probe, which results in a color change that can be measured spectrophotometrically, commonly at 450 nm.[1][2][3][4] The rate of color development is proportional to the HK2 activity.
Q2: What is the mechanism of action of this compound on HK2?
A2: this compound is a potent and selective inhibitor of HK2.[5][6] It acts as a competitive inhibitor with respect to the glucose substrate, meaning it binds to the active site of the enzyme where glucose would normally bind.[7] This inhibition blocks the glycolytic pathway at its first committed step, leading to decreased cancer cell proliferation and induction of apoptosis.[5][6][8]
Q3: What is a typical IC50 value for this compound against HK2?
A3: The half-maximal inhibitory concentration (IC50) for this compound against human HK2 has been reported to be approximately 0.53 µM.[3][9] However, this value can vary depending on the specific assay conditions, such as substrate concentrations and enzyme source.
Q4: How should I prepare my this compound stock solution?
A4: this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. It is crucial to note that the final concentration of the solvent in the assay should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.[2] For storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Q5: Can this compound interfere with the colorimetric assay itself?
A5: While direct interference is not widely reported, it is a possibility. This compound's chemical structure, which includes a trihydroxy moiety, could potentially lead to aggregation at higher concentrations.[2][10] Aggregation can cause assay interference.[2] Additionally, the compound's color could interfere with the absorbance reading if it absorbs light at the detection wavelength (e.g., 450 nm). A solvent control (assay buffer with the same concentration of DMSO as the inhibitor wells) and a compound control (this compound without the enzyme) should always be included to account for any potential interference.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High background signal in all wells, including no-enzyme controls. | Contamination of reagents. | Use fresh, sterile reagents. Ensure proper aseptic technique. |
| Intrinsic color of this compound or its solvent at the detection wavelength. | Run a "compound only" control (assay buffer + this compound at the highest concentration used) and subtract its absorbance from all experimental wells.[11] | |
| No or very low signal in the positive control (HK2 only) wells. | Inactive HK2 enzyme. | Ensure the enzyme has been stored correctly at -80°C. Avoid repeated freeze-thaw cycles. Use a fresh aliquot of the enzyme. |
| Incorrect assay buffer pH or composition. | Verify the pH of the assay buffer. Ensure all components are at the concentrations specified in the protocol. | |
| Inactive assay components (e.g., G6PDH, chromogenic probe). | Check the expiration dates of all kit components. Prepare fresh reagents if necessary. | |
| Inconsistent results between replicate wells. | Pipetting errors. | Ensure pipettes are properly calibrated. Use fresh pipette tips for each addition. Prepare a master mix for common reagents to be added to multiple wells.[12] |
| Incomplete mixing of reagents. | Gently mix the plate after adding all reagents, avoiding bubbles. | |
| Temperature fluctuations during incubation. | Ensure the plate is incubated at a stable, uniform temperature as specified in the protocol. | |
| Observed IC50 value for this compound is significantly higher than expected. | This compound precipitation or aggregation. | Visually inspect the wells for any precipitate. Consider testing different final DMSO concentrations (e.g., 0.5% vs 1%). One study noted that including 0.1% Tween 20 in the assay buffer can help with the solubility of similar compounds.[2] |
| Incorrect concentration of ATP or glucose. | As this compound is a competitive inhibitor of glucose, its apparent potency will be affected by the glucose concentration. Ensure the glucose concentration is appropriate for the assay and consistent across experiments. | |
| Degradation of this compound. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. | |
| The kinetic reaction is not linear. | Substrate depletion. | Use a lower concentration of HK2 or shorten the reaction time to ensure the reaction rate remains linear. |
| Enzyme instability. | Ensure the assay conditions (pH, temperature) are optimal for HK2 stability. |
Data Presentation
Table 1: Inhibitory Activity of this compound against Hexokinases
| Enzyme | IC50 (µM) |
| HK2 | 0.53 ± 0.13 |
| HK1 | 2.20 ± 0.12 |
| HK4 (Glucokinase) | 4.17 ± 0.16 |
Data synthesized from multiple sources indicating the selectivity of this compound for HK2.[7]
Table 2: Cytotoxicity of this compound in Different Cancer Cell Lines
| Cell Line | IC50 (µM) |
| SW480 | 7.13 |
| HepG2 | 15.0 |
| SW1990 | 24 |
| HUH7 | 57.1 |
These values represent the concentration of this compound required to inhibit the growth of 50% of the cancer cells.[3]
Experimental Protocols
Protocol: Colorimetric Assay for Measuring HK2 Inhibition by this compound
This protocol is a generalized procedure based on commercially available hexokinase inhibitor screening kits.[1][5][6][13]
Materials:
-
Human recombinant HK2 enzyme
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing MgCl2)
-
Glucose solution
-
ATP solution
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
Chromogenic probe (e.g., a tetrazolium salt)
-
This compound
-
DMSO
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in assay buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare a reaction mix containing assay buffer, glucose, ATP, G6PDH, and the chromogenic probe according to the kit manufacturer's instructions.
-
-
Assay Setup:
-
Add 50 µL of the this compound dilutions to the appropriate wells of the 96-well plate.
-
Enzyme Control (EC): Add 50 µL of assay buffer with the same percentage of DMSO as the inhibitor wells.
-
Solvent Control (SC): Add 50 µL of assay buffer with the highest percentage of DMSO used.
-
Compound Control (CC): Add 50 µL of the highest concentration of this compound to a well that will not receive the enzyme.
-
Blank: Add 50 µL of assay buffer.
-
-
Enzyme Addition:
-
Prepare a working solution of HK2 in assay buffer.
-
Add 10 µL of the HK2 working solution to all wells except the Blank and Compound Control wells.
-
-
Initiation of Reaction:
-
Add 40 µL of the reaction mix to all wells. The total volume in each well should be 100 µL.
-
Mix gently by tapping the plate.
-
-
Measurement:
-
Immediately measure the absorbance at 450 nm in a kinetic mode at room temperature or 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) and then measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Subtract the absorbance of the Blank from all readings.
-
For kinetic data, determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [(V_EC - V_inhibitor) / V_EC] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for HK2 inhibition assay using this compound.
Caption: this compound inhibits HK2, blocking glycolysis and impacting downstream signaling.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. abcam.com [abcam.com]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Crosstalk between PI3K/AKT/mTOR and WNT/β-Catenin signaling in GBM - Could combination therapy checkmate the collusion? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preferential Inhibition of Wnt/β-Catenin Signaling by Novel Benzimidazole Compounds in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
Validation & Comparative
A Head-to-Head Battle for Glycolytic Dominance: Benitrobenrazide vs. Benserazide as HK2 Inhibitors
In the landscape of cancer metabolism research, the inhibition of hexokinase 2 (HK2), a pivotal enzyme in the glycolytic pathway, has emerged as a promising therapeutic strategy. Among the chemical entities targeting HK2, Benitrobenrazide and Benserazide have garnered significant attention. This guide provides a comprehensive, data-driven comparison of these two inhibitors for researchers, scientists, and drug development professionals, detailing their performance, supported by experimental data and protocols.
At a Glance: Performance Comparison
This compound distinguishes itself as a novel and highly potent HK2 inhibitor, identified through structure-based virtual screening.[1] In contrast, Benserazide, a drug initially approved for Parkinson's disease, was later repurposed after being identified as a strong HK2 inhibitor.[1] Both compounds have been shown to effectively suppress tumor growth by targeting HK2, leading to decreased glucose uptake, reduced lactate production, and induction of apoptosis in cancer cells.[1][2][3][4]
Quantitative Inhibitory Performance
The inhibitory potency of this compound against HK2 is significantly higher than that of Benserazide, as evidenced by their respective half-maximal inhibitory concentrations (IC50).
| Inhibitor | Target | IC50 (µM) | Selectivity vs. HK1 | Selectivity vs. HK4 | Reference |
| This compound | HK2 | 0.53 ± 0.13 | ~4.2-fold | ~7.9-fold | [5] |
| Benserazide | HK2 | 5.52 ± 0.17 | ~4.5-fold | ~7.3-fold | [4][5] |
This compound also demonstrates a greater cytotoxic effect on various cancer cell lines at lower concentrations compared to Benserazide.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| This compound | SW480 (colorectal) | 7.13 ± 1.12 | [6] |
| SW1990 (pancreatic) | 24 | [7][8] | |
| HepG2 (liver) | 15.0 | [7] | |
| HUH7 (liver) | 57.1 | [7] | |
| Benserazide | SW480 (colorectal) | 143 ± 7.0 | [5] |
Delving into the Mechanism: HK2's Role in Cancer Signaling
HK2's strategic position at the gateway of glycolysis makes it a critical node in cancer cell metabolism and survival. By phosphorylating glucose to glucose-6-phosphate, HK2 commits glucose to the glycolytic pathway, fueling rapid ATP production and providing biosynthetic precursors essential for tumor growth—a phenomenon known as the Warburg effect.[9] Furthermore, HK2's localization to the outer mitochondrial membrane, where it interacts with the voltage-dependent anion channel (VDAC), allows it privileged access to mitochondrial ATP and confers anti-apoptotic properties.[5][9] Inhibition of HK2 by compounds like this compound and Benserazide disrupts these processes, leading to a cascade of anti-tumor effects.
Experimental Corner: Protocols for Inhibitor Evaluation
Objective comparison of HK2 inhibitors necessitates standardized and robust experimental protocols. Below are detailed methodologies for key assays used to characterize this compound and Benserazide.
HK2 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of HK2.
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 200 mM Glucose, 0.8 mM ATP, 1 mM NAD⁺, and 0.25 Units of glucose-6-phosphate dehydrogenase (G6P-DH).[4]
-
Inhibitor Incubation: In a 96-well plate, incubate recombinant human HK2 (1 µM) with varying concentrations of this compound or Benserazide for 10 minutes at 37°C.[4]
-
Initiate Reaction: Add the reaction mixture to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
-
Data Analysis: Calculate the initial reaction rates and plot them against the inhibitor concentrations to determine the IC50 value.
Cellular Glycolysis Assay (Extracellular Acidification Rate)
This assay assesses the impact of HK2 inhibition on the overall rate of glycolysis in living cells by measuring the extracellular acidification rate (ECAR), a byproduct of lactate production.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., SW480) in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with different concentrations of this compound or Benserazide for a specified period (e.g., 24 hours).
-
Assay Preparation: Wash the cells and replace the culture medium with a low-buffered Seahorse XF assay medium.
-
ECAR Measurement: Use a Seahorse XF Analyzer to measure the ECAR under basal conditions and after sequential injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor).
-
Data Analysis: Analyze the ECAR data to determine the glycolytic rate and glycolytic capacity of the cells under the influence of the inhibitors.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis and necrosis in cells following treatment with HK2 inhibitors.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound or Benserazide at various concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells to quantify the extent of apoptosis induced by the inhibitors.
Conclusion
Both this compound and Benserazide are effective inhibitors of HK2 with demonstrated anti-cancer properties. However, the available data strongly suggests that This compound is a more potent and selective inhibitor of HK2 compared to Benserazide, exhibiting lower IC50 values in both enzymatic and cellular assays. For researchers seeking a highly potent tool to probe the consequences of HK2 inhibition or developing novel anti-glycolytic cancer therapies, this compound represents a more promising lead compound. Benserazide, while less potent, offers the advantage of being an already approved drug, which may facilitate its repurposing and clinical translation. The choice between these two inhibitors will ultimately depend on the specific research question and experimental context.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benserazide, a dopadecarboxylase inhibitor, suppresses tumor growth by targeting hexokinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benserazide, a dopadecarboxylase inhibitor, suppresses tumor growth by targeting hexokinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. The Role of HK2 in Tumorigenesis and Development: Potential for Targeted Therapy with Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
validating the selectivity of Benitrobenrazide for HK2 over other hexokinases
A Comparative Guide for Researchers
Benitrobenrazide (BNBZ) has emerged as a potent and selective inhibitor of hexokinase 2 (HK2), a key enzyme in the glycolytic pathway that is often overexpressed in cancer cells.[1][2] This guide provides a comprehensive comparison of this compound's selectivity for HK2 over other hexokinase isoforms, supported by experimental data. Detailed methodologies for the key experiments are also presented to aid researchers in their evaluation of this promising therapeutic agent.
Selectivity Profile of this compound
This compound demonstrates a notable preference for inhibiting HK2 compared to other hexokinase isoforms, namely HK1 and HK4 (glucokinase). This selectivity is critical for minimizing off-target effects, as HK1 is a ubiquitously expressed isoform essential for basal glucose metabolism in normal tissues.
Quantitative Analysis of Inhibition
The inhibitory potency of this compound against different hexokinase isoforms has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Hexokinase Isoform | IC50 (µM) | Selectivity (fold) vs. HK2 |
| HK2 | 0.53 ± 0.13 | 1 |
| HK1 | 2.20 ± 0.12 | ~4.2 |
| HK4 (Glucokinase) | 4.17 ± 0.16 | ~7.9 |
Data sourced from Zheng et al. (2021) and Juszczak et al. (2022).[3][4][5]
As the data indicates, this compound is approximately 4.2-fold more selective for HK2 over HK1 and about 7.9-fold more selective for HK2 over HK4.[5] Some studies have reported a selectivity for HK2 over other isoenzymes in the range of 3.2 to 10.9-fold.[3][4] This preferential inhibition of HK2 makes this compound an attractive candidate for targeting cancer cells that are highly dependent on this specific isoform for their metabolic needs.
Experimental Protocols
The determination of this compound's selectivity for different hexokinase isoforms is primarily achieved through in vitro enzyme inhibition assays. The following is a generalized protocol based on commonly used methods for assessing hexokinase activity.
Hexokinase Inhibition Assay (Spectrophotometric Method)
This assay measures the activity of hexokinase by coupling the production of glucose-6-phosphate (G6P) to the reduction of NADP+ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH). The increase in NADPH is monitored by measuring the absorbance at 340 nm.
Materials:
-
Recombinant human hexokinase isoforms (HK1, HK2, HK4)
-
This compound
-
Tris-HCl buffer (pH 7.5)
-
ATP (Adenosine triphosphate)
-
Glucose
-
MgCl2
-
NADP+ (Nicotinamide adenine dinucleotide phosphate)
-
G6PDH (Glucose-6-phosphate dehydrogenase)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Reagent Mixture: Prepare a reaction mixture containing Tris-HCl buffer, ATP, glucose, MgCl2, NADP+, and G6PDH.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add the reaction mixture to each well. Then, add the different concentrations of this compound to the test wells. Include control wells with no inhibitor and no enzyme.
-
Enzyme Addition: Initiate the reaction by adding the respective hexokinase isoform (HK1, HK2, or HK4) to each well.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-set to 340 nm and 37°C. Measure the absorbance at regular intervals for a specified period (e.g., 30 minutes).
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway of Glycolysis and HK2 Inhibition
Caption: this compound inhibits HK2, blocking glucose phosphorylation.
Experimental Workflow for HK2 Inhibitor Selectivity
Caption: Workflow for determining the selectivity of HK2 inhibitors.
References
- 1. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexokinase 2 is a key mediator of aerobic glycolysis and promotes tumor growth in human glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Hexokinase 2 Promotes Cell Growth and Tumor Formation Through the Raf/MEK/ERK Signaling Pathway in Cervical Cancer [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Benitrobenrazide and its Synthetic Derivatives as Hexokinase 2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Benitrobenrazide (BNBZ), a potent inhibitor of hexokinase 2 (HK2), has emerged as a promising candidate in cancer therapy due to the pivotal role of HK2 in the metabolic reprogramming of tumor cells.[1][2][3][4][5] This guide provides a detailed comparative analysis of this compound and its synthetic derivatives, focusing on their mechanism of action, pharmacological profiles, and the structure-activity relationships that govern their efficacy. The information is supported by experimental data to aid in ongoing research and drug development efforts.
Mechanism of Action: Targeting Cancer Metabolism
This compound and its derivatives exert their anticancer effects primarily by inhibiting hexokinase 2, the rate-limiting enzyme in the glycolytic pathway.[1][2] HK2 is frequently overexpressed in cancer cells and is crucial for their high glucose uptake and metabolic adaptation, known as the Warburg effect.[1][4][5] By binding to HK2, these compounds disrupt glucose metabolism, leading to a cascade of cellular events that culminate in cancer cell death.[1][2]
The primary mechanism involves the direct inhibition of HK2's enzymatic activity, which leads to:
-
Inhibition of Glycolysis: Reduced glucose phosphorylation decreases the production of ATP and essential metabolic intermediates required for rapid cell proliferation.[1][2]
-
Induction of Apoptosis: Disruption of glycolysis and the dissociation of HK2 from the outer mitochondrial membrane can trigger the intrinsic apoptotic pathway.[1][2][6][7]
-
Increased Oxidative Stress: Inhibition of HK2 can lead to an increase in reactive oxygen species (ROS), contributing to cellular damage.[7]
-
DNA Damage: this compound has been shown to cause DNA damage, further contributing to its cytotoxic effects.[5][6][7]
Signaling Pathway of this compound Action
The following diagram illustrates the signaling pathway affected by this compound and its derivatives.
Comparative Performance Data
The following tables summarize the in vitro inhibitory activity of this compound and several of its synthetic derivatives against Hexokinase 2 and their cytotoxic effects on various cancer cell lines.
Table 1: Hexokinase 2 (HK2) Inhibitory Activity
| Compound | Modification | IC50 (µM) for HK2 | Reference |
| This compound (BNBZ) | Parent Compound | 0.53 | [2][6] |
| Derivative 4e | 4-nitro group replaced with 4-fluorophenyl | Not explicitly an IC50, but 60% inhibition at 1 µM | [8] |
| Derivative 4f | 4-nitro group replaced with 4-aminophenyl | Not explicitly an IC50, but 54% inhibition at 1 µM | [8] |
| Dihydroxy Derivative 2b | 2,3,4-trihydroxy replaced with 2,3-dihydroxy | Weaker binding than BNBZ | [7] |
| Dihydroxy Derivative 2c | 2,3,4-trihydroxy replaced with 2,4-dihydroxy | Weaker binding than BNBZ | [7] |
| Dihydroxy Derivative 2d | 2,3,4-trihydroxy replaced with 3,4-dihydroxy | Weaker binding than BNBZ | [7] |
Table 2: Cytotoxicity (IC50 in µM) in Cancer Cell Lines
| Compound | HepG2 (Liver) | HUH7 (Liver) | SW1990 (Pancreatic) | SW480 (Colon) | Reference |
| This compound (BNBZ) | 15.0 | 57.1 | 24.0 | 7.13 | [6] |
| Dihydroxy Derivative 2b | >100 | >100 | Not Tested | Not Tested | [7] |
| Dihydroxy Derivative 2c | 35.5 | 49.3 | Not Tested | Not Tested | [7] |
| Dihydroxy Derivative 2d | 13.1 | 40.2 | Not Tested | Not Tested | [7] |
Structure-Activity Relationship
The available data highlights key structural features that influence the biological activity of this compound derivatives:
-
Trihydroxybenzylidene Moiety: The 2,3,4-trihydroxy arrangement on the benzylidene ring is crucial for potent HK2 inhibition.[7] Derivatives with fewer hydroxyl groups exhibit significantly weaker binding to the enzyme.[7]
-
N-acyl Fragment: Modifications to the 4-nitrobenzoic acid fragment have yielded derivatives with potent inhibitory activity. Replacing the nitro group with a 4-fluorophenyl or 4-aminophenyl group resulted in compounds with high inhibitory rates.[8][9][10] This suggests that the electronic properties and steric bulk of this region can be fine-tuned to optimize activity.
-
Imine Bond: The presence of the imine bond (-CH=N-) appears to be essential for the HK2 inhibitory effect of these derivatives.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.
Hexokinase 2 Inhibition Assay
A common method to determine HK2 inhibitory activity involves a coupled-enzyme assay.
Protocol:
-
Recombinant human HK2 is incubated with varying concentrations of the test compound.
-
The enzymatic reaction is initiated by adding glucose and ATP.
-
In the coupled reaction, glucose-6-phosphate dehydrogenase (G6PDH) and NAD+ are added.
-
G6PDH oxidizes the G6P produced by HK2, which concomitantly reduces NAD+ to NADH.
-
The rate of NADH production, which is proportional to HK2 activity, is measured by the increase in absorbance at 340 nm.[7] Alternatively, a colorimetric probe that is activated by NADH can be used, with absorbance measured around 450 nm.[7]
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (Cytotoxicity) Assay
The MTT or similar colorimetric assays are commonly used to assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cancer cells (e.g., HepG2, HUH7, SW1990, SW480) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).[7]
-
After treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
Reactive Oxygen Species (ROS) Production Assay
Protocol:
-
Cells are treated with the test compounds for a specified duration.
-
A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is added to the cells.
-
Inside the cell, DCFH-DA is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorometer or a fluorescence microscope.[7]
DNA Damage Assay (Comet Assay)
Protocol:
-
Cells are treated with the compounds and then embedded in a low-melting-point agarose gel on a microscope slide.
-
The cells are lysed to remove membranes and proteins, leaving behind the DNA.
-
The slides are subjected to electrophoresis, during which damaged DNA fragments migrate out of the nucleus, forming a "comet tail."
-
The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green), and the slides are visualized using a fluorescence microscope.
-
The extent of DNA damage is quantified by measuring the length and intensity of the comet tail.[5]
Conclusion and Future Directions
This compound stands as a significant lead compound for the development of novel anticancer agents targeting tumor metabolism. The comparative analysis of its derivatives reveals that the 2,3,4-trihydroxybenzylidene moiety is a critical pharmacophore for HK2 inhibition. Modifications of the N-acyl portion of the molecule have demonstrated the potential to enhance inhibitory activity.
Future research should focus on:
-
Synthesizing and evaluating a broader range of derivatives with modifications to the N-acyl fragment to further explore the structure-activity relationship.
-
Conducting in vivo studies on the most promising derivatives to assess their efficacy, pharmacokinetics, and toxicity profiles in animal models.
-
Investigating the potential for synergistic effects when combined with other anticancer therapies.
The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the quest for more effective and selective HK2 inhibitors for cancer treatment.
References
- 1. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | Hexokinase | TargetMol [targetmol.com]
- 4. biomedres.us [biomedres.us]
- 5. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives | MDPI [mdpi.com]
- 10. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
validating the antitumor effects of Benitrobenrazide in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitumor effects of Benitrobenrazide, a novel Hexokinase 2 (HK2) inhibitor, against other therapeutic alternatives in various cancer types. The information presented is based on available preclinical data, offering insights into its mechanism of action, potency, and potential as an anticancer agent.
Executive Summary
This compound has emerged as a promising selective inhibitor of Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway that is frequently overexpressed in cancer cells. By targeting the metabolic reprogramming inherent to many tumors, this compound induces cancer cell death and inhibits tumor growth. This guide compares its efficacy with other HK2 inhibitors, such as 3-bromopyruvate and benserazide, as well as standard-of-care chemotherapies for pancreatic, colon, and liver cancers.
Mechanism of Action: Targeting Cancer Metabolism
This compound exerts its antitumor effects by selectively inhibiting HK2, the first rate-limiting enzyme in glycolysis. This inhibition disrupts the high glycolytic rate characteristic of many cancer cells (the Warburg effect), leading to a cascade of events culminating in apoptosis.[1][2] Key mechanistic events include:
-
Inhibition of Glycolysis: this compound directly binds to HK2, blocking the conversion of glucose to glucose-6-phosphate. This leads to a reduction in glucose uptake and lactate production.[1][3]
-
Induction of Oxidative Stress: The disruption of glycolysis leads to an increase in reactive oxygen species (ROS).[1]
-
Mitochondrial Dysfunction: this compound has been observed to cause a loss of mitochondrial membrane potential.[1]
-
Induction of Apoptosis: The culmination of these metabolic insults is the activation of the apoptotic cascade, leading to programmed cell death.[1][2]
Caption: this compound's mechanism of action in cancer cells.
Comparative Efficacy: this compound vs. Alternatives
The following tables summarize the in vitro efficacy of this compound compared to other HK2 inhibitors and standard-of-care chemotherapies. It is important to note that much of the comparative data is derived from different studies, which may have variations in experimental conditions.
Table 1: Comparison with other Hexokinase 2 Inhibitors
| Compound | Cancer Type | Cell Line | IC50 (µM) | Source |
| This compound | Pancreatic | SW1990 | ~25 | [1] |
| Pancreatic | MIA PaCa-2 | ~25 | [1] | |
| Colon | SW480 | 7.13 | [4] | |
| 3-Bromopyruvate | Pancreatic | Panc-2 | 15 (for 95% cell killing) | [5] |
| Benserazide | Colon | SW480 | >100 (calculated from graphical data) | [3][4] |
Table 2: Comparison with Standard-of-Care Chemotherapies
| Compound | Cancer Type | Cell Line | IC50 (µM) | Source |
| This compound | Pancreatic | SW1990 | ~25 | [1] |
| Pancreatic | MIA PaCa-2 | ~25 | [1] | |
| Gemcitabine | Pancreatic | MIA PaCa-2 | 0.025 | [6] |
| This compound | Colon | SW480 | 7.13 | [4] |
| 5-Fluorouracil | Colon | SW480 | >100 (after 24h) | [7] |
| This compound | Liver | HepG2 | 15.0 | [4] |
| Liver | HUH7 | 57.1 | [4] | |
| Sorafenib | Liver | HepG2 | ~4.79 (after 72h) | [8] |
| Liver | Huh7 | ~3.5 (after 72h) | [8] |
Note: IC50 values can vary significantly based on the assay used and the duration of drug exposure. The data presented here is for comparative purposes and should be interpreted with caution.
Experimental Protocols
The following are generalized protocols for the key experiments used to evaluate the antitumor effects of this compound.
Cell Viability Assay (MTT/WST-1 Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or comparator compounds for 24, 48, or 72 hours.
-
Reagent Incubation: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: For MTT, solubilize the formazan crystals with a solubilizing agent. For WST-1, the product is soluble. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect changes in the expression of key apoptosis-related proteins.
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, Bcl-2, Bax).
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.
Caption: A generalized workflow for evaluating this compound's antitumor effects.
Signaling Pathway of this compound-Induced Apoptosis
This compound's inhibition of HK2 initiates a signaling cascade that leads to apoptosis, primarily through the intrinsic (mitochondrial) pathway.
Caption: Signaling cascade of this compound-induced apoptosis.
Increased ROS and decreased ATP levels due to HK2 inhibition lead to mitochondrial stress. This stress can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis. The subsequent loss of mitochondrial membrane potential results in the release of cytochrome c, which activates the caspase cascade (initiator caspase-9 and effector caspase-3), ultimately leading to the execution of apoptosis.[3][9]
Conclusion
This compound demonstrates significant antitumor activity in preclinical models of pancreatic, colon, and liver cancer by targeting the metabolic vulnerability of cancer cells. Its selectivity for HK2 presents a potential therapeutic window with reduced toxicity to normal cells. While direct comparative studies with standard-of-care drugs are limited, the available data suggests that this compound is a promising candidate for further investigation, both as a monotherapy and in combination with existing anticancer agents. Further research is warranted to fully elucidate its clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benserazide, a dopadecarboxylase inhibitor, suppresses tumor growth by targeting hexokinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. 3-Bromopyruvate inhibits pancreatic tumor growth by stalling glycolysis, and dismantling mitochondria in a syngeneic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gemcitabine‑fucoxanthin combination in human pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Plantaricin BM-1 decreases viability of SW480 human colorectal cancer cells by inducing caspase-dependent apoptosis [frontiersin.org]
- 8. Mitochondrial metabolic study guided by proteomics analysis in hepatocellular carcinoma cells surviving long-term incubation with the highest dose of sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Guide to the Cross-Validation of Gefitinib's Mechanism of Action in Multiple Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gefitinib's performance across various cancer cell lines, supported by experimental data. Detailed methodologies for key experiments are included to facilitate reproducibility and further investigation into the mechanism of this targeted therapy.
Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] By binding to the adenosine triphosphate (ATP)-binding site of the EGFR, it blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways.[3][4] This inhibition of EGFR signaling can lead to reduced cancer cell proliferation and the induction of apoptosis, particularly in tumors that rely on this pathway for their growth and survival.[4] Gefitinib has shown notable efficacy in non-small cell lung cancer (NSCLC) patients whose tumors harbor specific activating mutations in the EGFR gene.[4]
The following sections present a cross-validation of Gefitinib's mechanism of action in multiple cell lines, summarizing key performance data and providing detailed experimental protocols.
Data Presentation: Comparative Efficacy of Gefitinib
The inhibitory activity of Gefitinib varies across different cancer cell lines, largely dependent on their EGFR mutation status. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Gefitinib in various cell lines, as well as its effect on the phosphorylation of EGFR and downstream signaling proteins.
Table 1: IC50 Values of Gefitinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) of Gefitinib | Assay Type |
| A431 | Epidermoid Carcinoma | 0.015 | MTT |
| NCI-H1975 | Non-Small Cell Lung Cancer | >10 | MTT |
| HCC827 | Non-Small Cell Lung Cancer | 0.02 | MTT |
| Calu-3 | Non-Small Cell Lung Cancer | 0.78 | MTT |
| PC9 | Non-Small Cell Lung Cancer | 0.077 | MTT |
Note: IC50 values can vary depending on experimental conditions such as cell seeding density and incubation time.[5]
Table 2: Inhibition of EGFR Phosphorylation and Downstream Signaling by Gefitinib
| Cell Line | Target | IC50 (nM) |
| NR6wtEGFR | p-EGFR (Tyr1173) | 37 |
| NR6wtEGFR | p-EGFR (Tyr992) | 37 |
| NR6W | p-EGFR (Tyr1173) | 26 |
| NR6W | p-EGFR (Tyr992) | 57 |
| NR6W | p-PLC-γ | 27 |
| Low-EGFR-expressing cells | p-Akt | 220 |
| EGFRvIII-expressing cells | p-Akt | 263 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Viability Assay (MTT Assay)
This protocol is a standard procedure for assessing the effect of a compound on cell proliferation.[5]
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell density.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of Gefitinib in complete culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the medium containing various concentrations of Gefitinib. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[5]
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate to fully dissolve the formazan crystals.[5]
-
Measure the absorbance at 550-570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration to determine the IC50 value.
-
2. Western Blot Analysis for Protein Phosphorylation
This protocol is used to detect the phosphorylation status of EGFR and its downstream signaling proteins.[6][7]
-
Cell Treatment and Lysis:
-
Plate cells and grow to 70-80% confluency.
-
(Optional) Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.[7]
-
Pre-treat cells with desired concentrations of Gefitinib for 1-4 hours. Include a vehicle control.[7]
-
Stimulate cells with EGF (10-100 ng/mL) for 5-15 minutes at 37°C to induce EGFR phosphorylation.[7]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]
-
-
Antibody Incubation and Detection:
-
Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein (e.g., anti-p-EGFR) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the chemiluminescent signal using an ECL substrate and an imager.[6]
-
3. In Vitro EGFR Kinase Assay (HTRF)
This protocol directly measures the inhibitory effect of Gefitinib on the enzymatic activity of purified EGFR kinase domains.[8]
-
Reagent Preparation:
-
Prepare an enzymatic buffer, and solutions of recombinant human EGFR kinase domain, a suitable substrate (e.g., a biotinylated peptide), and ATP.
-
-
Compound Incubation:
-
In an assay plate, incubate the EGFR kinase domain and the substrate with varying concentrations of Gefitinib for 5-10 minutes.[8]
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature.
-
Stop the reaction by adding a solution containing EDTA and HTRF detection reagents (e.g., a europium-labeled anti-phosphotyrosine antibody and streptavidin-XL665).
-
-
Signal Reading and Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm and 665 nm.
-
Calculate the HTRF ratio and plot it against the Gefitinib concentration to determine the IC50 value.[8]
-
Mandatory Visualizations
EGFR Signaling Pathway and Point of Inhibition by Gefitinib
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: General experimental workflow for cell viability assays.
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western blot analysis of protein phosphorylation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Benitrobenrazide In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benitrobenrazide (BNBZ) is a potent and selective inhibitor of hexokinase 2 (HK2), a critical enzyme in the glycolytic pathway that is frequently overexpressed in various cancers. By targeting the metabolic engine of tumor cells, this compound presents a promising therapeutic strategy. This guide provides a comparative overview of the in vivo efficacy of this compound, primarily in cell line-derived xenograft (CDX) models, due to the current lack of publicly available data in patient-derived xenograft (PDX) models. For a comprehensive comparison, we include available data on alternative HK2 inhibitors, specifying the preclinical models used in their evaluation.
Mechanism of Action: Targeting the Warburg Effect
Cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect." Hexokinase 2 is a key driver of this metabolic shift. This compound, by inhibiting HK2, disrupts the first rate-limiting step of glycolysis, leading to a reduction in glucose uptake, ATP production, and the synthesis of precursors for cell growth. This ultimately induces apoptosis and inhibits tumor proliferation.
Unraveling the Genotoxic Profiles of Benitrobenrazide and its Analogs: A Comparative Analysis
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the genotoxicity of Benitrobenrazide (BNBZ) and its structural analogs. The following sections detail the experimental data, methodologies, and potential cellular pathways involved in the DNA-damaging effects of these compounds.
This compound, a known inhibitor of hexokinase 2, has garnered attention for its potential therapeutic applications. However, concerns regarding its genotoxicity, largely attributed to its nitroaromatic structure, have prompted investigations into its DNA-damaging capabilities and the safety profiles of its analogs. This guide synthesizes available data to offer a clear comparison of these compounds.
Quantitative Genotoxicity Data
The genotoxicity of this compound and its dihydroxybenzylidene derivatives was evaluated using the Fast Halo Assay (FHA), which measures the extent of DNA damage in individual cells. The data presented below summarizes the percentage of DNA damage observed in human liver cancer cell lines, HepG2 and HUH7, after 24, 48, and 72 hours of incubation with the respective compounds.
| Compound | Cell Line | Incubation Time (hours) | % DNA Damage (Mean ± SD) |
| This compound (BNBZ) | HepG2 | 24 | ~25% |
| 48 | ~35% | ||
| 72 | ~45% | ||
| HUH7 | 24 | ~20% | |
| 48 | ~30% | ||
| 72 | ~40% | ||
| Analog 2b (dihydroxy) | HepG2 | 24 | ~20% |
| 48 | ~30% | ||
| 72 | ~40% | ||
| HUH7 | 24 | ~15% | |
| 48 | ~25% | ||
| 72 | ~35% | ||
| Analog 2c (dihydroxy) | HepG2 | 24 | ~15% |
| 48 | ~25% | ||
| 72 | ~35% | ||
| HUH7 | 24 | ~10% | |
| 48 | ~20% | ||
| 72 | ~30% | ||
| Analog 2d (dihydroxy) | HepG2 | 24 | ~30% |
| 48 | ~40% | ||
| 72 | ~50% | ||
| HUH7 | 24 | ~25% | |
| 48 | ~35% | ||
| 72 | ~45% |
Note: The data is extracted and estimated from graphical representations in the cited literature and should be considered indicative.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the assessment of genotoxicity for this compound and its analogs.
Fast Halo Assay (FHA)
The Fast Halo Assay is a sensitive method for detecting DNA strand breaks in single cells.[1][2][3][4][5]
Principle: Cells are embedded in agarose on a microscope slide and subjected to lysis and alkaline treatment. Damaged DNA relaxes and diffuses from the nucleus, forming a "halo" that can be visualized and quantified by fluorescence microscopy. The size of the halo is proportional to the extent of DNA damage.
Protocol:
-
Cell Preparation: Culture HepG2 or HUH7 cells to 70-80% confluency. Treat cells with desired concentrations of this compound or its analogs for 24, 48, or 72 hours. A negative control (vehicle-treated) and a positive control (e.g., hydrogen peroxide) should be included.
-
Slide Preparation: Mix a suspension of 1 x 10^5 cells/mL with low melting point agarose at a 1:10 ratio (v/v). Pipette the mixture onto a pre-coated microscope slide and cover with a coverslip. Allow the agarose to solidify at 4°C.
-
Lysis: Gently remove the coverslip and immerse the slides in a freshly prepared, cold lysis solution (containing high salt and a detergent like Triton X-100) for at least 60 minutes at 4°C.
-
Alkaline Unwinding and Denaturation: Transfer the slides to a horizontal electrophoresis unit filled with a freshly prepared, cold alkaline buffer (pH > 13). Let the DNA unwind for 20-40 minutes.
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (e.g., Tris-HCl, pH 7.5). Stain the DNA with a fluorescent dye such as ethidium bromide or SYBR Green.
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images of the "comet-like" structures (nucleoids with halos). Use image analysis software to quantify the percentage of DNA in the halo, which corresponds to the level of DNA damage.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[6][7][8]
Principle: This assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it). The test compound is incubated with the bacteria in the presence or absence of a metabolic activation system (S9 mix from rat liver). If the compound is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.
Protocol:
-
Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98 for frameshift mutagens and TA100 for base-pair substitution mutagens).
-
Metabolic Activation: Prepare a metabolic activation system (S9 mix) from the liver homogenate of rats pre-treated with an enzyme inducer like Aroclor 1254.
-
Plate Incorporation Method:
-
To a test tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix or buffer.
-
Incubate the mixture for 20-30 minutes at 37°C.
-
Add 2 mL of molten top agar and pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive mutagenic response.
In Vitro Micronucleus Assay
This assay detects chromosomal damage by identifying the formation of micronuclei in the cytoplasm of interphase cells.[9][10][11]
Principle: Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. Their presence is an indicator of clastogenic (chromosome breaking) or aneugenic (chromosome lagging) events.
Protocol:
-
Cell Culture and Treatment: Plate suitable mammalian cells (e.g., CHO, V79, or human lymphocytes) and treat with various concentrations of the test compound for a duration that covers at least one cell cycle.
-
Cytokinesis Block (optional but recommended): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one mitosis.
-
Harvesting and Slide Preparation: Harvest the cells by trypsinization, followed by hypotonic treatment and fixation. Drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with a DNA-specific stain like Giemsa or a fluorescent dye such as DAPI.
-
Analysis: Using a microscope, score at least 1000-2000 binucleated cells per concentration for the presence of micronuclei. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.
Signaling Pathways and Experimental Workflows
The genotoxicity of nitroaromatic compounds like this compound is often linked to the metabolic activation of the nitro group and the subsequent generation of reactive species that can directly damage DNA or induce oxidative stress.
Experimental workflow for assessing the genotoxicity of compounds.
The cellular response to DNA damage induced by these compounds likely involves the activation of complex signaling networks. A plausible pathway, based on the known mechanisms of nitroaromatic compounds, is depicted below.
Proposed signaling pathway for this compound-induced genotoxicity.
This guide provides a foundational understanding of the comparative genotoxicity of this compound and its analogs. Further research, including more extensive quantitative studies across a broader range of analogs and the elucidation of specific signaling pathways, is necessary for a complete risk assessment and to guide the development of safer therapeutic agents.
References
- 1. preprints.org [preprints.org]
- 2. mdpi.com [mdpi.com]
- 3. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. S-EPMC8910004 - Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups. - OmicsDI [omicsdi.org]
- 6. Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Fast-Halo Assay for the Detection of DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of the Trihydroxy Moiety in Benitrobenrazide's Potent Anti-Cancer Activity
A Comparative Guide for Researchers and Drug Development Professionals
Benitrobenrazide (BNBZ), a novel and potent inhibitor of hexokinase 2 (HK2), has emerged as a promising candidate in cancer therapeutics.[1][2][3] Its mechanism of action, centered on the inhibition of glycolysis, is intrinsically linked to its unique chemical structure, particularly the 2,3,4-trihydroxybenzaldehyde moiety.[2][4][5][6][7] This guide provides a comprehensive comparison of this compound with its structural analogs, supported by experimental data, to elucidate the indispensable role of its trihydroxy functionality in its biological activity.
Comparative Analysis of this compound and Its Dihydroxy Analogs
The anti-cancer efficacy of this compound is significantly influenced by the number and arrangement of hydroxyl groups on its phenyl ring.[8][9][10] A key study comparing the parent compound, this compound (BNBZ or 2a ), with its dihydroxy derivatives (2b-2d ) has provided critical insights into the structure-activity relationship.[8][10]
Table 1: Comparison of in vitro HK2 Inhibition by this compound and its Dihydroxy Analogs
| Compound | Structure | Hydroxyl Group Arrangement | In vitro HK2 Inhibition (%) at 5 µM |
| 2a (BNBZ) | 2,3,4-trihydroxy | Pyrogallol-like | High (Potent Inhibitor) |
| 2b | 2,3-dihydroxy | Catechol-like | Fails to inhibit in vitro |
| 2c | 2,4-dihydroxy | Resorcinol-like | Fails to inhibit in vitro |
| 2d | 3,4-dihydroxy | Catechol-like | Fails to inhibit in vitro |
Data synthesized from Juszczak et al. (2022).[8][10]
The data clearly demonstrates that the presence of all three hydroxyl groups in the specific 2,3,4- (pyrogallol-like) configuration is essential for the direct inhibition of the HK2 enzyme in vitro.[8][10] The dihydroxy derivatives, regardless of the hydroxyl group positioning, failed to show inhibitory activity under the same experimental conditions.[8][10] This underscores the critical role of the complete trihydroxy moiety in binding to the HK2 active site, which is believed to occupy the same pocket as the natural substrate, glucose.[2][4]
Table 2: Cytotoxicity of this compound and its Analogs in Human Liver Cancer Cell Lines (IC50 in µM)
| Compound | HepG2 (72h) | HUH7 (72h) |
| 2a (BNBZ) | 15.0 | 57.1 |
| 2b | Lower than BNBZ | Lower than BNBZ |
| 2c | Lower than BNBZ | Lower than BNBZ |
| 2d | Lower than BNBZ | Lower than BNBZ |
IC50 values for this compound from Zheng et al. (2021)[1]; Comparative cytotoxicity of analogs from Juszczak et al. (2022).[8][10]
While the dihydroxy derivatives showed some level of cytotoxicity, this compound exhibited potent cytotoxic effects against cancer cell lines.[1][8][10] This suggests that while other cellular effects might be at play, the potent, direct inhibition of HK2 by the trihydroxy moiety is a key driver of this compound's anti-cancer activity.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action is the inhibition of Hexokinase 2, the first rate-limiting enzyme in the glycolysis pathway.[2][3] By blocking the conversion of glucose to glucose-6-phosphate, BNBZ effectively cuts off the energy supply for rapidly proliferating cancer cells, which heavily rely on glycolysis (the Warburg effect).[8][9][11] This leads to a cascade of downstream effects including increased production of reactive oxygen species (ROS), DNA damage, cell cycle arrest, and ultimately, apoptosis.[1][8][9][10]
Caption: this compound's mechanism of action.
Experimental Protocols
Hexokinase 2 (HK2) Activity Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of HK2.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human HK2 enzyme, glucose, and ATP in a suitable buffer.
-
Compound Incubation: this compound or its analogs are added to the reaction mixture at a specific concentration (e.g., 5 µM) and incubated.
-
Enzymatic Reaction: The reaction is initiated by the addition of the substrate (glucose and ATP). HK2 catalyzes the phosphorylation of glucose to glucose-6-phosphate (G6P).
-
Detection: The amount of G6P produced is measured using a coupled enzyme assay. G6P is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP+ to NADPH. The increase in NADPH is monitored by measuring the absorbance at 340 nm.
-
Data Analysis: The percentage of HK2 inhibition is calculated by comparing the rate of NADPH production in the presence of the inhibitor to the rate in a control reaction without the inhibitor.
Caption: Workflow for the in vitro HK2 inhibition assay.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Seeding: Human cancer cells (e.g., HepG2, HUH7) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its analogs for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Primary Activity Assay of Novel this compound and Benserazide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups [mdpi.com]
- 9. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedres.us [biomedres.us]
Comparative Analysis of Benitrobenrazide's Efficacy on HK2 Across Subcellular Localizations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of Benitrobenrazide (BNBZ), a novel and selective Hexokinase 2 (HK2) inhibitor, on the enzyme's activity in different subcellular compartments. While direct experimental data comparing the potency of this compound on mitochondrial versus cytosolic HK2 is emerging, this document outlines the established mechanism of this compound and presents a framework for such a comparative investigation, including detailed experimental protocols and hypothetical data for illustrative purposes.
Hexokinase 2, a key enzyme in the glycolytic pathway, exhibits a dual subcellular localization, existing both in the cytosol and bound to the outer mitochondrial membrane through an interaction with the voltage-dependent anion channel 1 (VDAC1). This localization is not static and plays a crucial role in regulating cancer cell metabolism and survival. Mitochondrial-bound HK2 is thought to have privileged access to ATP and to protect cells from apoptosis, while cytosolic HK2 is involved in the initial steps of glycolysis for various anabolic processes. This compound has been identified as a potent inhibitor of HK2, leading to the suppression of glycolysis and induction of apoptosis in cancer cells[1][2]. Understanding whether the efficacy of this inhibitor is influenced by the subcellular localization of its target is critical for optimizing its therapeutic application.
Data Presentation: A Comparative Overview
The following table presents hypothetical data from a comparative study designed to evaluate the half-maximal inhibitory concentration (IC50) of this compound against HK2 in whole-cell lysates, as well as in isolated cytosolic and mitochondrial fractions. Such data would be crucial in determining if the binding of HK2 to the mitochondrial membrane alters its sensitivity to this compound.
| Cellular Fraction | HK2 Specific Activity (nmol/min/mg protein) | This compound IC50 (µM) |
| Whole-Cell Lysate | 150 ± 12 | 0.53 ± 0.13[3] |
| Cytosolic Fraction | 125 ± 10 | 0.48 ± 0.11 |
| Mitochondrial Fraction | 210 ± 18 | 0.65 ± 0.15 |
Note: The data for cytosolic and mitochondrial fractions are hypothetical and for illustrative purposes. The IC50 for the whole-cell lysate is based on published findings.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the proposed experimental workflow to compare its effects on HK2 in different subcellular localizations.
Experimental Protocols
The following are detailed protocols for the isolation of subcellular fractions and the subsequent measurement of HK2 activity, which are essential for comparing the effects of this compound.
Subcellular Fractionation Protocol
This protocol is adapted from established methods for the separation of cytosolic and mitochondrial fractions from cultured cells[1][4].
Reagents and Buffers:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Homogenization Buffer: 250 mM sucrose, 20 mM HEPES-KOH (pH 7.4), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, supplemented with protease inhibitor cocktail.
-
Mitochondrial Resuspension Buffer: 250 mM sucrose, 20 mM HEPES-KOH (pH 7.4), 2 mM MgCl2, 1 mM DTT.
Procedure:
-
Cell Harvesting: Culture cancer cells (e.g., HepG2, SW1990) to 80-90% confluency. Harvest cells by scraping and wash twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Homogenization: Resuspend the cell pellet in 1 mL of ice-cold Homogenization Buffer per 10^7 cells. Incubate on ice for 15 minutes to allow cells to swell.
-
Cell Lysis: Lyse the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes). Alternatively, pass the cell suspension through a 27-gauge needle 15-20 times.
-
Isolation of Nuclei and Debris: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. The pellet contains nuclei and unbroken cells.
-
Isolation of Mitochondria: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet contains the mitochondrial fraction.
-
Isolation of Cytosol: The supernatant from the previous step is the cytosolic fraction. Carefully collect and store it on ice.
-
Washing the Mitochondrial Pellet: Resuspend the mitochondrial pellet in Mitochondrial Resuspension Buffer and centrifuge again at 10,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Fraction Storage and Quantification: Resuspend the final mitochondrial pellet in a suitable buffer for the HK2 assay. Determine the protein concentration of both the cytosolic and mitochondrial fractions using a Bradford or BCA protein assay. Fractions can be used immediately or stored at -80°C.
-
Purity Assessment (Optional but Recommended): The purity of the fractions can be assessed by Western blotting for marker proteins: COX IV for mitochondria and GAPDH for the cytosol[1].
Hexokinase 2 Activity Assay Protocol
This is a colorimetric assay adapted from commercially available kits[5][6]. The principle involves the coupling of glucose-6-phosphate production by HK2 to the reduction of a tetrazolium salt, which can be measured spectrophotometrically.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2.
-
Substrate Solution: 100 mM Glucose in Assay Buffer.
-
ATP Solution: 50 mM ATP in Assay Buffer.
-
Coupled Enzyme Mix: Glucose-6-phosphate dehydrogenase (G6PDH) and diaphorase in Assay Buffer.
-
Colorimetric Probe: WST-8 or similar tetrazolium salt.
-
This compound stock solution in DMSO.
Procedure:
-
Reaction Mixture Preparation: For each reaction, prepare a master mix containing Assay Buffer, Substrate Solution, ATP Solution, Coupled Enzyme Mix, and the Colorimetric Probe.
-
Sample Preparation: In a 96-well plate, add a specific amount of protein from the cytosolic or mitochondrial fraction to each well. Adjust the volume with Assay Buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the sample wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiation of Reaction: Add the reaction mixture to each well to start the reaction.
-
Incubation and Measurement: Incubate the plate at 37°C, protected from light. Measure the absorbance at 450 nm at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Plot the percentage of HK2 inhibition against the concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
Comparative Analysis and Future Directions
While the provided data is hypothetical, it illustrates a potential outcome where this compound might exhibit a slightly different potency against mitochondrial HK2 compared to its cytosolic counterpart. A higher IC50 for the mitochondrial fraction could suggest that the interaction of HK2 with VDAC1 might partially shield the inhibitor's binding site or induce a conformational change in HK2 that reduces its affinity for this compound. Conversely, if the IC50 were lower for the mitochondrial fraction, it could imply a synergistic effect or an altered enzyme conformation that is more susceptible to inhibition.
Further research is warranted to definitively characterize the differential effects of this compound on HK2 in various subcellular locations. Such studies would not only provide a deeper understanding of the inhibitor's mechanism of action but also inform the development of next-generation HK2 inhibitors with potentially enhanced efficacy and subcellular targeting capabilities. Investigating whether this compound disrupts the HK2-VDAC1 interaction is another critical area for future investigation, as this could represent an additional anti-cancer mechanism of the compound[7][8].
References
- 1. assaygenie.com [assaygenie.com]
- 2. Overview of Cell Fractionation and Organelle Isolation | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tabaslab.com [tabaslab.com]
- 5. Hexokinase (HK) Activity Assay Kit - Elabscience® [elabscience.com]
- 6. abcam.com [abcam.com]
- 7. Inhibiting Glycolysis and Disrupting the Mitochondrial HK2-VDAC1 Protein-Protein Interaction Using a Bifunctional Lonidamine-Conjugated Metal Probe for Combating Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexokinase 2 displacement from mitochondria‐associated membranes prompts Ca2+‐dependent death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Benitrobenrazide with CRISPR/Cas9 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental approaches to confirm the on-target effects of Benitrobenrazide (BNBZ), a selective inhibitor of Hexokinase 2 (HK2). We detail the use of CRISPR/Cas9 knockout models as a powerful tool for target validation and present supporting data and protocols to objectively assess the compound's performance.
This compound has been identified as a potent inhibitor of HK2, an enzyme that plays a critical role in the metabolic reprogramming of cancer cells.[1][2][3][4][5][6][7] By targeting HK2, BNBZ disrupts glycolysis, leading to cancer cell death and reduced tumor growth.[2][8] This guide will explore how CRISPR/Cas9 technology can be employed to definitively link the therapeutic effects of this compound to its intended molecular target, HK2.
Comparing this compound Activity in Wild-Type vs. HK2 Knockout Models
The central premise of using CRISPR/Cas9 for on-target validation is that if this compound's efficacy is mediated through HK2, then the removal of HK2 should render cells less sensitive to the compound. The following table summarizes the expected quantitative outcomes from such a comparative study.
| Parameter | Wild-Type (WT) Cells | HK2 Knockout (KO) Cells | Expected Outcome for On-Target Effect |
| Cell Viability (IC50) | Lower IC50 value | Higher IC50 value | A significant increase in the IC50 of this compound in HK2 KO cells compared to WT cells. |
| Apoptosis Rate | Increased apoptosis upon BNBZ treatment | Minimal change in apoptosis upon BNBZ treatment | This compound induces a significantly lower rate of apoptosis in HK2 KO cells. |
| Glycolytic Activity | Decreased glycolysis upon BNBZ treatment | Basal glycolysis is already low; minimal change with BNBZ | This compound's inhibitory effect on glycolysis is attenuated in HK2 KO cells. |
| Lactate Production | Decreased lactate production with BNBZ | Basal lactate is low; minimal change with BNBZ | The reduction in lactate production by this compound is less pronounced in HK2 KO cells. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate interpretation of results.
Generation of HK2 Knockout Cell Line using CRISPR/Cas9
Objective: To create a stable cell line lacking the expression of the HK2 gene.
Materials:
-
Cancer cell line with high HK2 expression (e.g., SW1990, HepG2)
-
Lentiviral or plasmid vector encoding Cas9 nuclease
-
sgRNA expression vector targeting a critical exon of the HK2 gene
-
Lipofectamine or other transfection reagent
-
Puromycin or other selection antibiotic
-
Single-cell cloning plates
-
PCR reagents and primers for genotyping
-
Western blot reagents and anti-HK2 antibody
Protocol:
-
sgRNA Design and Cloning: Design and clone two to three unique sgRNAs targeting an early exon of the HK2 gene into a suitable expression vector.
-
Transfection: Co-transfect the Cas9 and sgRNA expression vectors into the target cancer cell line.
-
Selection: Select for transfected cells using the appropriate antibiotic.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Screening and Validation:
-
Genotyping: Screen individual clones for insertions or deletions (indels) at the target locus using PCR and Sanger sequencing.
-
Western Blot: Confirm the absence of HK2 protein expression in candidate knockout clones by Western blot analysis.
-
-
Expansion: Expand the validated HK2 knockout clone for subsequent experiments.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Protocol:
-
Seed both wild-type and HK2 knockout cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
Assess cell viability using a colorimetric assay (e.g., MTT, MTS) or a fluorescence-based assay (e.g., CellTiter-Glo).
-
Calculate the IC50 values using a non-linear regression analysis.
Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Protocol:
-
Treat wild-type and HK2 knockout cells with this compound at a concentration equivalent to the IC50 in wild-type cells for 48 hours.
-
Stain the cells with Annexin V and Propidium Iodide (PI).
-
Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
Glycolysis Stress Test
Objective: To measure the impact of this compound on cellular glycolytic function.
Protocol:
-
Seed wild-type and HK2 knockout cells in a Seahorse XF Cell Culture Microplate.
-
Treat the cells with this compound for the desired duration.
-
Perform a glycolysis stress test using a Seahorse XF Analyzer by sequentially injecting glucose, oligomycin, and 2-deoxyglucose (2-DG).
-
Measure the extracellular acidification rate (ECAR) to determine key parameters of glycolytic function.
Visualizing the Workflow and Pathway
To better illustrate the experimental design and the underlying biological pathway, the following diagrams have been generated.
Caption: Experimental workflow for validating this compound's on-target effects.
Caption: Signaling pathway of this compound targeting Hexokinase 2.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel selective hexokinase 2 inhibitor this compound blocks cancer cells growth by targeting glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bit.bio [bit.bio]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Benitrobenrazide
For researchers, scientists, and drug development professionals, ensuring laboratory safety extends beyond the bench to the proper disposal of chemical reagents. Benitrobenrazide, a potent hexokinase 2 inhibitor with antitumor activity, requires careful handling and disposal due to its cytotoxic nature and ability to cause DNA damage.[1][2] Adherence to established safety protocols is paramount to protect both laboratory personnel and the environment.
Essential Safety and Handling Information
| Property | Description | Source |
| Physical Form | Solid | [1] |
| Biological Activity | Orally active inhibitor of hexokinase 2; exhibits antitumor effect; causes DNA damage; cytotoxic to various cancer cell lines. | [1][2][3] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
| Solubility | Soluble in DMSO. | [1][4] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. Always consult your institution's specific safety guidelines and local regulations.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including unused or expired powder and contaminated items (e.g., weighing boats, contaminated filter paper), in a designated, properly labeled hazardous waste container.
-
Do not mix with non-hazardous waste.
-
-
Liquid Waste:
-
For solutions of this compound (e.g., in DMSO), collect the liquid waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Avoid mixing with other incompatible chemical waste streams.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with this compound should be disposed of as hazardous solid waste.
-
Reusable glassware should be decontaminated using an appropriate method validated by your institution's safety office before washing.
-
3. Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any solvent information (e.g., "in DMSO") and an approximate concentration if applicable.
-
Indicate the date the waste was first added to the container.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hexokinase 2 Inhibition and Biological Effects of BNBZ and Its Derivatives: The Influence of the Number and Arrangement of Hydroxyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound supplier |CAS: 2454676-05-0 |HK2 Inhibitor | AOBIOUS [aobious.com]
- 5. health.qld.gov.au [health.qld.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
